20-Methyltricosanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C45H82N7O17P3S |
|---|---|
Molekulargewicht |
1118.2 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 20-methyltricosanethioate |
InChI |
InChI=1S/C45H82N7O17P3S/c1-5-22-33(2)23-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-24-36(54)73-28-27-47-35(53)25-26-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60) |
InChI-Schlüssel |
HNROAGYBLBZKEO-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
20-Methyltricosanoyl-CoA biosynthesis pathway
An In-depth Technical Guide to the 20-Methyltricosanoyl-CoA Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of this compound, an anteiso-branched very-long-chain fatty acid (VLCFA). The synthesis of this complex lipid involves the catabolism of the branched-chain amino acid isoleucine to provide the initial primer, followed by multiple cycles of a four-step fatty acid elongation process localized in the endoplasmic reticulum. This document details the enzymatic steps, substrate specificities, and key regulatory points of the pathway. Furthermore, it presents quantitative data on enzyme activity, detailed experimental protocols for pathway analysis, and visualizations of the core biochemical and experimental workflows to support further research and development in this area.
Introduction to Branched-Chain Very-Long-Chain Fatty Acids
Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with 22 or more carbon atoms.[1] Branched-chain fatty acids (BCFAs), particularly those with iso and anteiso structures, are crucial components of lipids in various biological systems, contributing to membrane fluidity and serving as precursors for complex lipids in specialized tissues like the meibomian glands.[2] The biosynthesis of BCFAs begins with primers derived from the catabolism of branched-chain amino acids (BCAAs).[3]
This compound is an anteiso-VLCFA. The "tricosanoyl" designation refers to a 23-carbon acyl chain, and the "20-methyl" indicates a methyl group on the 20th carbon. This structure results from the elongation of a 2-methylbutyryl-CoA primer, which is derived from the catabolism of isoleucine. The complete synthesis requires nine cycles of fatty acid elongation.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the generation of a branched-chain primer and proceeds through a series of elongation cycles in the endoplasmic reticulum.
Primer Biosynthesis: Catabolism of Isoleucine
The initial substrate for the synthesis of anteiso-VLCFAs is 2-methylbutyryl-CoA.[4] This primer is a product of the catabolism of the essential amino acid L-isoleucine. The pathway involves the action of branched-chain amino acid aminotransferase and a branched-chain α-keto acid dehydrogenase complex to convert isoleucine into 2-methylbutyryl-CoA.
The Fatty Acid Elongation Cycle
Once the 2-methylbutyryl-CoA primer is formed, it enters the VLCFA elongation cycle. This is a four-step process that iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain.[5][6] The entire process is catalyzed by a membrane-bound enzyme complex in the endoplasmic reticulum.
The four core reactions are:
-
Condensation: This is the first and rate-limiting step, catalyzed by a member of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes, also known as 3-ketoacyl-CoA synthases (KCS). This enzyme condenses the acyl-CoA substrate (initially 2-methylbutyryl-CoA) with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2. The specific ELOVL enzyme determines the substrate specificity and the chain length of the final product.[7][8]
-
First Reduction: The 3-ketoacyl-CoA intermediate is then reduced to 3-hydroxyacyl-CoA by the enzyme 3-ketoacyl-CoA reductase (KAR), using NADPH as a reducing agent.[6]
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated by 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA.[6]
-
Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by trans-2,3-enoyl-CoA reductase (TER), again using NADPH, to produce a saturated acyl-CoA that is two carbons longer than the starting substrate.[5]
This newly formed anteiso-acyl-CoA can then serve as the substrate for the next elongation cycle until the 23-carbon chain of this compound is achieved.
Enzyme Specificity in Anteiso-VLCFA Synthesis
While the KAR, HACD, and TER enzymes are generally considered to have broad substrate specificity, the ELOVL enzymes are highly specific and are the key determinants of the final fatty acid profile.[5][7] In mammals, several ELOVLs have been shown to elongate BCFAs.
-
ELOVL3 is highly active toward both iso- and anteiso-C17:0 acyl-CoAs and can elongate them up to iso-C23:0 and anteiso-C25:0, respectively.[2]
-
ELOVL1 is responsible for the elongation of longer-chain VLCFAs and can elongate both iso- and anteiso-C23:0 acyl-CoAs to C25:0.[2][9]
-
ELOVL6 shows the highest activity for the initial elongation of shorter-chain anteiso-fatty acids, such as converting anteiso-15:0 to anteiso-17:0.[7][10]
Based on this, the synthesis of this compound (anteiso-C23-CoA) likely involves the sequential action of these ELOVL enzymes, with ELOVL6 potentially involved in early elongation steps and ELOVL3 playing a crucial role in elongating the intermediate chain lengths up to the final C23 product. ELOVL1 may also contribute to the final elongation steps.[2][9]
Data Presentation: Enzyme Substrate Specificity
Quantitative kinetic data for ELOVL enzymes with branched-chain acyl-CoA substrates are limited in the literature. The following table summarizes the known substrate specificities based on relative activity assays.
| Enzyme | Substrate(s) | Product(s) | Relative Activity/Note | Reference(s) |
| ELOVL1 | Saturated C18:0-C26:0 Acyl-CoAs | C20:0-C28:0 | Highest activity toward C22:0-CoA. Most potent elongase for C22:0, C24:0, and C26:0. | [9] |
| Anteiso-C23:0 Acyl-CoA | Anteiso-C25:0 | Active in elongating very-long-chain BCFAs. | [2] | |
| ELOVL3 | Iso-C17:0 Acyl-CoA | Up to Iso-C23:0 | Highly Active. | [2] |
| Anteiso-C17:0 Acyl-CoA | Up to Anteiso-C25:0 | Highly Active. | [2] | |
| Iso-C18:0 Acyl-CoA | Iso-C20:0 | Most active ELOVL for this conversion. | [7][10] | |
| ELOVL6 | Anteiso-C15:0 Acyl-CoA | Anteiso-C17:0 | Highest activity among ELOVLs for this conversion. | [7][10] |
| ELOVL7 | C18 Acyl-CoAs (Saturated & PUFA) | C20 Acyl-CoAs | Km for C18:3(n-3)-CoA is in the µM range. | [11] |
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for VLCFA biosynthesis analysis.
Experimental Protocols
Protocol for In Vitro Fatty Acid Elongation Assay
This protocol describes a method to measure the activity of the fatty acid elongation complex in microsomal fractions using a radiolabeled precursor.[5]
5.1.1. Materials
-
Tissue or cells expressing elongase enzymes
-
Homogenization Buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Microsome Storage Buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 1 mM DTT)
-
Reaction Buffer (e.g., 0.1 M potassium phosphate pH 7.4)
-
Substrates:
-
Fatty acyl-CoA (e.g., anteiso-C17:0-CoA)
-
[14C]-Malonyl-CoA (specific activity ~50 mCi/mmol)
-
NADPH
-
-
Stopping Solution: 10% KOH in 80% ethanol
-
6 M H2SO4
-
n-Hexane
-
Scintillation fluid
5.1.2. Method
-
Microsome Preparation: a. Homogenize cells or tissue in ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction. d. Resuspend the microsomal pellet in Microsome Storage Buffer, determine protein concentration (e.g., using BCA assay), and store at -80°C.
-
Elongation Reaction: a. In a microfuge tube, prepare the reaction mixture containing:
- Reaction Buffer
- 50-100 µg of microsomal protein
- 10-20 µM fatty acyl-CoA substrate
- 1 mM NADPH
- 20 µM [14C]-Malonyl-CoA b. Pre-incubate the mixture at 37°C for 3 minutes. c. Initiate the reaction by adding the [14C]-Malonyl-CoA. d. Incubate at 37°C for 15-30 minutes.
-
Reaction Termination and Saponification: a. Stop the reaction by adding 1 ml of the Stopping Solution. b. Saponify the lipids by heating the mixture at 70°C for 1 hour.
-
Extraction and Quantification: a. Cool the samples to room temperature. b. Acidify the mixture by adding 1 ml of 6 M H2SO4. c. Extract the fatty acids by adding 2 ml of n-hexane and vortexing vigorously. d. Centrifuge at 1,000 x g for 5 minutes to separate the phases. e. Transfer 1 ml of the upper hexane (B92381) phase to a scintillation vial. f. Evaporate the hexane under a stream of nitrogen. g. Add scintillation fluid and quantify the incorporated radioactivity using a liquid scintillation counter.
Protocol for GC-MS Analysis of Total Cellular BCFAs and VLCFAs
This protocol details the preparation of total fatty acids from a biological sample for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][12]
5.2.1. Materials
-
Biological sample (cells, plasma, tissue)
-
Internal Standard (e.g., C17:0 or a deuterated VLCFA)
-
Hexane
-
Acetyl chloride
-
Potassium carbonate (K2CO3) solution
-
Sodium sulfate (B86663) (anhydrous)
5.2.2. Method
-
Sample Preparation and Hydrolysis: a. To 100 µL of plasma or a cell pellet, add the internal standard. b. Add 1 ml of methanol and vortex. c. For hydrolysis and transesterification, slowly add 200 µL of acetyl chloride while keeping the sample on ice. d. Cap the tube tightly and heat at 100°C for 1 hour.
-
Extraction of Fatty Acid Methyl Esters (FAMEs): a. Cool the sample to room temperature. b. Add 1.5 ml of 6% K2CO3 solution to stop the reaction. c. Add 200 µL of hexane, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes. d. Transfer the upper hexane layer containing the FAMEs to a new glass tube. e. Repeat the hexane extraction and combine the upper layers.
-
Drying and Reconstitution: a. Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water. b. Evaporate the hexane under a gentle stream of nitrogen. c. Reconstitute the dried FAMEs in an appropriate volume of hexane (e.g., 50-100 µL).
-
GC-MS Analysis: a. Inject 1 µL of the sample onto a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a DB-23). b. Use an appropriate temperature program to separate the FAMEs based on chain length and branching. c. The mass spectrometer is used to identify and quantify the individual FAMEs based on their retention times and mass fragmentation patterns.
Conclusion
The biosynthesis of this compound is a specialized branch of the general VLCFA elongation pathway, distinguished by its reliance on an isoleucine-derived primer and the specificities of the ELOVL elongase family. Understanding this pathway is critical for research into lipid metabolism, skin barrier function, and certain metabolic disorders. The technical information and protocols provided in this guide offer a robust framework for scientists to investigate this pathway, quantify its products, and explore potential therapeutic interventions targeting the enzymes involved. Further research is warranted to elucidate the precise kinetic parameters of the ELOVL enzymes with branched-chain substrates and to fully understand the regulatory networks that control the production of these complex lipids.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methylbutyryl CoA | C26H44N7O17P3S | CID 11966141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Elongase Genes Mediating Branched Chain Fatty Acid Elongation (P08-108-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Endogenous Role of 20-Methyltricosanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the endogenous role of 20-Methyltricosanoyl-CoA is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview based on established principles of very-long-chain fatty acid (VLCFA) and methyl-branched fatty acid metabolism. The proposed pathways and functions are inferred from the behavior of structurally similar and better-characterized molecules.
Introduction
This compound is a C24, methyl-branched, very-long-chain acyl-CoA. Its structure suggests a unique metabolic fate and potential physiological significance. As a saturated fatty acyl-CoA with a methyl group at an even-numbered carbon (position 20), it is predicted to undergo a specialized catabolic process involving both alpha- and beta-oxidation. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are crucial components of cellular lipids and are involved in various biological processes.[1][2] The presence of a methyl branch adds a layer of complexity to its metabolism, often requiring specific enzymatic pathways to overcome steric hindrance.
This technical guide will provide a detailed, yet inferred, exploration of the endogenous role of this compound, covering its probable biosynthesis, catabolism, and potential physiological functions. We will also present detailed experimental protocols commonly used in the study of VLCFAs and branched-chain fatty acids, which are applicable to the investigation of this specific molecule.
Inferred Biosynthesis and Activation
The biosynthesis of this compound likely originates from the elongation of a shorter methyl-branched fatty acid precursor. The initial methyl-branched primer could be derived from the metabolism of branched-chain amino acids or through the action of specific methyltransferases.
The elongation of fatty acids occurs in the endoplasmic reticulum through a four-step cycle involving a complex of enzymes known as fatty acid elongases (ELOVLs).[1] The synthesis of a C24 fatty acid like 20-methyltricosanoic acid would require multiple cycles of elongation.
Once synthesized or acquired from dietary sources, 20-methyltricosanoic acid must be activated to its CoA thioester, this compound, to become metabolically active. This activation is catalyzed by a family of enzymes called very-long-chain acyl-CoA synthetases (ACSVLs), which are typically located in the endoplasmic reticulum and peroxisomes.
Inferred Catabolism of this compound
The degradation of this compound is predicted to occur primarily in peroxisomes, as mitochondria are not equipped to handle VLCFAs.[2] The methyl branch at the 20th position necessitates an initial alpha-oxidation step before the molecule can proceed through beta-oxidation.
Alpha-Oxidation
The presence of a methyl group on the beta-carbon relative to a potential cleavage site can inhibit beta-oxidation. Therefore, an initial alpha-oxidation is required to remove a single carbon from the carboxyl end, shifting the methyl group's position. This process is well-documented for phytanic acid, a 3-methyl-branched fatty acid.[3][4]
The key enzyme in this step is phytanoyl-CoA hydroxylase (PHYH) , a peroxisomal enzyme that hydroxylates the alpha-carbon of the acyl-CoA.[5][6] The resulting 2-hydroxy-20-methyltricosanoyl-CoA is then cleaved to yield formyl-CoA and 19-methyl-docosanal. The aldehyde is subsequently oxidized to 19-methyl-docosanoic acid, which can then be activated to its CoA ester and enter the beta-oxidation pathway.
Peroxisomal Beta-Oxidation
Once converted to its (n-1) acyl-CoA, the molecule can undergo beta-oxidation within the peroxisome. Peroxisomal beta-oxidation differs from its mitochondrial counterpart in the first step, which is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide. The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage are analogous to mitochondrial beta-oxidation.
The beta-oxidation of odd-chain fatty acids, which 19-methyl-docosanoyl-CoA would be after the initial alpha-oxidation, proceeds until the final three carbons, which are released as propionyl-CoA.
Potential Physiological Roles and Significance
Based on the known functions of other VLCFAs and branched-chain fatty acids, this compound could have several important endogenous roles:
-
Structural Component of Complex Lipids: VLCFAs are integral components of sphingolipids (e.g., ceramides (B1148491) and gangliosides) and glycerophospholipids, particularly in the nervous system and skin.[1][7] this compound could be incorporated into these lipids, influencing membrane fluidity, stability, and the formation of lipid rafts involved in cell signaling.
-
Energy Source: Although its catabolism is complex, this compound can ultimately be broken down to acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle to produce ATP.
-
Signaling Molecule Precursor: Fatty acids and their derivatives can act as signaling molecules. While no direct signaling role is known for this compound, its metabolic intermediates could potentially modulate cellular processes.
Association with Disease
Defects in the metabolism of VLCFAs and branched-chain fatty acids are associated with several inherited metabolic disorders. For instance, deficiencies in the alpha-oxidation pathway, such as a defective PHYH enzyme, lead to Refsum disease , characterized by the accumulation of phytanic acid and severe neurological symptoms.[8][9]
Given the inferred reliance of this compound catabolism on the alpha-oxidation pathway, it is plausible that individuals with Refsum disease or other peroxisomal biogenesis disorders, like Zellweger syndrome, would also accumulate 20-methyltricosanoic acid and its derivatives.
Data Presentation: Inferred Metabolites of this compound Catabolism
| Metabolite | Carbon Number | Metabolic Pathway | Key Enzymes | Subcellular Location |
| This compound | C24 (with C1 branch) | Activation | Very-long-chain acyl-CoA synthetase (ACSVL) | Endoplasmic Reticulum, Peroxisome |
| 2-Hydroxy-20-methyltricosanoyl-CoA | C24 (with C1 branch) | Alpha-Oxidation | Phytanoyl-CoA hydroxylase (PHYH) | Peroxisome |
| 19-Methyl-docosanal | C23 (with C1 branch) | Alpha-Oxidation | 2-Hydroxyacyl-CoA lyase | Peroxisome |
| 19-Methyl-docosanoic Acid | C23 (with C1 branch) | Alpha-Oxidation | Aldehyde dehydrogenase | Peroxisome |
| 19-Methyl-docosanoyl-CoA | C23 (with C1 branch) | Beta-Oxidation | Acyl-CoA oxidase, D-bifunctional protein, Thiolase | Peroxisome |
| Acetyl-CoA | C2 | Beta-Oxidation | Thiolase | Peroxisome |
| Propionyl-CoA | C3 | Beta-Oxidation | Thiolase | Peroxisome |
Experimental Protocols
Investigating the endogenous role of this compound would involve a combination of lipidomics, enzymology, and cell biology techniques.
Quantification of 20-Methyltricosanoic Acid and its CoA Ester
-
Objective: To determine the levels of 20-methyltricosanoic acid and this compound in biological samples (tissues, cells, plasma).
-
Methodology:
-
Lipid Extraction: Homogenize tissue or cell pellets in a chloroform:methanol (2:1, v/v) solution. For acyl-CoAs, a solid-phase extraction method is often employed.
-
Saponification and Derivatization (for fatty acids): Saponify the lipid extract with methanolic KOH to release free fatty acids. Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using BF3-methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and identify the FAMEs using a GC system equipped with a capillary column and a mass spectrometer. The retention time and mass spectrum of the sample are compared to a pure standard of 20-methyltricosanoic acid methyl ester.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis (for acyl-CoAs): Separate acyl-CoAs using reverse-phase liquid chromatography and detect them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
In Vitro Enzyme Assays for Alpha- and Beta-Oxidation
-
Objective: To determine if this compound is a substrate for peroxisomal oxidation enzymes.
-
Methodology:
-
Substrate Synthesis: Chemically synthesize radiolabeled or stable isotope-labeled this compound.
-
Enzyme Source: Use purified recombinant enzymes (e.g., PHYH, acyl-CoA oxidase) or isolated peroxisomes.
-
Reaction: Incubate the substrate with the enzyme source and necessary cofactors (e.g., Fe2+, 2-oxoglutarate, ascorbate (B8700270) for PHYH; FAD for acyl-CoA oxidase).
-
Product Analysis: Separate the reaction products using HPLC or TLC and quantify them by radioactivity measurement or mass spectrometry.
-
Cellular Metabolism Studies
-
Objective: To trace the metabolic fate of 20-methyltricosanoic acid in cultured cells.
-
Methodology:
-
Cell Culture: Culture relevant cell types (e.g., hepatocytes, fibroblasts).
-
Labeling: Incubate the cells with stable isotope-labeled 20-methyltricosanoic acid (e.g., [¹³C]-20-methyltricosanoic acid).
-
Metabolite Extraction and Analysis: After incubation, extract lipids and polar metabolites. Analyze the extracts by GC-MS and LC-MS/MS to identify and quantify labeled downstream metabolites (e.g., shorter-chain fatty acids, intermediates of the citric acid cycle).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inferred metabolic pathway of this compound.
Caption: Experimental workflow for quantification.
Caption: Postulated link to metabolic disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 7. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PHYH gene: MedlinePlus Genetics [medlineplus.gov]
- 9. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
20-Methyltricosanoyl-CoA in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) and their CoA-esters are critical molecules in cellular metabolism, serving as structural components of membranes, precursors for signaling molecules, and energy substrates. Among these, branched-chain VLCFAs (BCFAs) represent a unique class with distinct biosynthetic pathways and physiological roles. This technical guide provides an in-depth exploration of 20-Methyltricosanoyl-CoA, a C24 iso-branched-chain fatty acyl-CoA, focusing on its metabolic pathways, analytical methodologies, and potential roles in cellular function. Due to the limited direct research on this specific molecule, this guide synthesizes information from the broader context of iso-VLCFA metabolism.
Biosynthesis of this compound
The synthesis of this compound, an iso-C24:0-CoA, is proposed to occur through the elongation of a branched-chain primer derived from the catabolism of branched-chain amino acids (BCAAs).
1.1. Primer Synthesis: The initial branched-chain acyl-CoA primer is generated from the catabolism of valine or leucine.[1] Transamination and decarboxylation of these amino acids yield isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine).[1] These primers are the starting point for the synthesis of iso-fatty acids.
1.2. Fatty Acid Elongation: The elongation of the initial branched-chain primer to a very-long-chain fatty acid occurs in the endoplasmic reticulum through a series of four enzymatic reactions collectively known as the fatty acid elongation (FAE) system.[2][3] This cycle adds two-carbon units from malonyl-CoA in each round. The key rate-limiting enzymes in this process are the fatty acid elongases (ELOVLs).[4]
In mammals, a family of seven ELOVL enzymes (ELOVL1-7) exhibit substrate specificity for fatty acyl-CoAs of different chain lengths and saturation levels.[4][5] ELOVL1, ELOVL3, and ELOVL7 have been shown to elongate saturated branched-chain acyl-CoAs.[6] Specifically, ELOVL3 can elongate shorter iso-acyl-CoAs up to iso-C23:0, and ELOVL1 can further elongate these to C25:0.[6] Therefore, it is highly probable that a combination of these ELOVL enzymes is responsible for the elongation of an isobutyryl- or isovaleryl-CoA primer to form 20-methyltricosanoic acid.
1.3. Activation to Acyl-CoA: Following its synthesis, 20-methyltricosanoic acid is activated to its metabolically active form, this compound, by an acyl-CoA synthetase. This step is essential for its participation in subsequent metabolic pathways.
Catabolism of this compound
The degradation of very-long-chain fatty acids and branched-chain fatty acids primarily occurs in the peroxisomes.[7] The methyl branch in iso-fatty acids can hinder the standard β-oxidation pathway.
2.1. Peroxisomal Alpha-Oxidation: For branched-chain fatty acids where a methyl group is present on the β-carbon, an initial α-oxidation step is required to remove one carbon atom and shift the position of the methyl group, allowing for subsequent β-oxidation.[4] In the case of this compound (an iso-fatty acid), the methyl group is on the antepenultimate carbon, so it does not directly block β-oxidation.
2.2. Peroxisomal Beta-Oxidation: VLCFAs are preferentially oxidized in peroxisomes.[8] The process involves a series of enzymatic reactions similar to mitochondrial β-oxidation but is carried out by a different set of enzymes. Each cycle of peroxisomal β-oxidation shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA. The shortened fatty acyl-CoAs can then be transported to the mitochondria for complete oxidation.
Quantitative Data
Table 1: Representative Concentrations of VLCFAs in Human Plasma
| Fatty Acid | Control Plasma (µg/mL) | X-ALD Plasma (µg/mL) |
| C22:0 (Behenic acid) | 10 - 50 | 15 - 60 |
| C24:0 (Lignoceric acid) | 1 - 5 | 10 - 100 |
| C26:0 (Hexacosanoic acid) | 0.05 - 0.5 | 1 - 20 |
Note: These are approximate ranges and can vary based on analytical methods and patient populations. Data is generalized from multiple sources.
Table 2: Ratios of VLCFAs Used in Diagnostics [9]
| Ratio | Control | X-ALD |
| C24:0 / C22:0 | < 1.3 | > 1.3 |
| C26:0 / C22:0 | < 0.02 | > 0.02 |
Experimental Protocols
The analysis of this compound would follow established protocols for the analysis of very-long-chain and branched-chain fatty acids. The general workflow involves hydrolysis of the CoA ester, extraction of the free fatty acid, derivatization to a more volatile form, and analysis by chromatography coupled with mass spectrometry.
4.1. Protocol: Quantification of 20-Methyltricosanoic Acid by GC-MS
This protocol is adapted from established methods for VLCFA and BCFA analysis.[10][11]
Objective: To quantify the total amount of 20-methyltricosanoic acid in a biological sample (e.g., plasma, tissue homogenate).
Materials:
-
Internal Standard (e.g., deuterated C23:0 or a commercially available odd-chain iso-fatty acid)
-
Chloroform, Methanol (B129727), Hexane (B92381)
-
0.9% NaCl solution
-
Boron trifluoride (BF₃) in methanol (12%)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
To a known amount of sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a known amount of the internal standard.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic layer into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
GC-MS Analysis:
-
Inject the hexane extract into the GC-MS.
-
GC Conditions (example):
-
Column: DB-23 or similar polar capillary column.
-
Carrier Gas: Helium.
-
Oven Program: Start at 60°C, ramp to 220°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. Monitor for characteristic ions of 20-methyltricosanoate methyl ester and the internal standard. The fragmentation pattern of branched-chain fatty acid methyl esters is distinct and can be used for identification.[12][13]
-
-
4.2. Protocol: Analysis of this compound by LC-MS/MS
This protocol is adapted from methods for the analysis of acyl-CoAs.[14][15]
Objective: To directly quantify this compound in a biological sample.
Materials:
-
Internal Standard (e.g., a commercially available stable isotope-labeled long-chain acyl-CoA)
-
Acetonitrile, Formic Acid
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Homogenize tissue or lyse cells in a suitable buffer and spike with the internal standard.
-
-
Acyl-CoA Extraction:
-
Perform a protein precipitation and extraction step using an organic solvent like acetonitrile.
-
Centrifuge to pellet proteins and collect the supernatant.
-
Evaporate the solvent.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject into the LC-MS/MS system.
-
LC Conditions (example):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute the long-chain acyl-CoA.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound would need to be determined using a standard if available, or predicted based on the fragmentation of similar molecules.
-
-
References
- 1. A practical synthesis of long-chain iso-fatty acids (iso-C12–C19) and related natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 9. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Discovery and Analysis of Novel Methyl-Branched Acyl-CoAs: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-branched acyl-Coenzyme A (acyl-CoA) esters are a fascinating and increasingly important class of molecules in cellular metabolism and disease pathology. Once considered minor metabolic curiosities, recent advancements in analytical technologies have unveiled their diverse structures and critical roles in a variety of biological processes. These molecules are not merely intermediates in the degradation of branched-chain amino acids and fatty acids but are also integral to the biosynthesis of complex lipids that influence membrane fluidity, cellular signaling, and energy homeostasis. The dysregulation of methyl-branched acyl-CoA metabolism has been implicated in a range of diseases, including metabolic syndrome, neurological disorders, and cancer, making them attractive targets for novel therapeutic interventions and biomarker discovery. This technical guide provides an in-depth overview of the discovery, biosynthesis, and analysis of novel methyl-branched acyl-CoAs, offering detailed experimental protocols and data for researchers in the field.
Biosynthesis of Methyl-Branched Acyl-CoAs
The biosynthesis of methyl-branched acyl-CoAs is intricately linked to the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.[1][2] These essential amino acids are converted to their respective branched-chain α-keto acids (BCKAs) through the action of branched-chain amino acid aminotransferases (BCATs). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of these BCKAs to form the initial methyl-branched acyl-CoA primers: isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine).
These primers can then be utilized by fatty acid synthase (FASN) for the synthesis of longer-chain methyl-branched fatty acids.[1] Typically, FASN uses acetyl-CoA as a primer and malonyl-CoA as an extender unit to produce straight-chain fatty acids. However, the promiscuity of FASN allows it to utilize these methyl-branched acyl-CoAs as alternative primers, leading to the formation of iso- and anteiso- fatty acids. Furthermore, the substitution of malonyl-CoA with methylmalonyl-CoA as an extender unit can introduce methyl branches within the fatty acyl chain, leading to the synthesis of multi-methyl-branched fatty acids.[3]
The regulation of these pathways is complex, involving both transcriptional and allosteric mechanisms. The activity of the BCKDH complex, a key rate-limiting step, is controlled by a dedicated kinase (BCKDK) and phosphatase (PPM1K), which inactivate and activate the complex, respectively.[2] The expression of genes involved in BCAA catabolism is also regulated by nutrient availability and hormonal signals, often showing coordinated expression patterns.[4]
Key Biosynthetic Pathways
dot
Caption: Biosynthesis of methyl-branched acyl-CoAs from BCAAs.
Analytical Methodologies for the Discovery and Quantification of Novel Methyl-Branched Acyl-CoAs
The identification and quantification of novel methyl-branched acyl-CoAs present a significant analytical challenge due to their structural diversity, low abundance, and the complexity of biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of these molecules, offering high sensitivity, specificity, and the ability to resolve isomeric species.[5][6][7]
Experimental Protocol: LC-MS/MS Analysis of (S)-3-Hydroxy-9-methyldecanoyl-CoA
This protocol provides a detailed method for the quantification of a novel hydroxylated methyl-branched acyl-CoA, (S)-3-Hydroxy-9-methyldecanoyl-CoA, in biological samples.
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Homogenize approximately 50-100 mg of frozen tissue on ice in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing a suitable internal standard (e.g., Heptadecanoyl-CoA).
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile (B52724) and 2 mL of isopropanol (B130326) to the homogenate. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 2% aqueous ammonia (B1221849).
-
Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol.
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas and reconstitute in 100 µL of the initial mobile phase (e.g., 50% methanol in water).
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to separate the acyl-CoAs based on their hydrophobicity.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometry Parameters for (S)-3-Hydroxy-9-methyldecanoyl-CoA
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| (S)-3-Hydroxy-9-methyldecanoyl-CoA | 952.8 | 445.8 | 428.0 |
Note: Product ion 1 corresponds to the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety ([M+H - 507]⁺). Product ion 2 corresponds to the characteristic fragment of the CoA moiety. These values should be empirically optimized for the specific instrument used.
dot
Caption: Experimental workflow for acyl-CoA analysis.
Quantitative Data and Biological Significance
The absolute quantification of methyl-branched acyl-CoAs is crucial for understanding their roles in health and disease. Recent studies have begun to reveal the tissue-specific distribution and disease-associated alterations in the levels of these metabolites.
Table 2: Representative Concentrations of Acyl-CoAs in Mammalian Cells
| Acyl-CoA Species | RAW264.7 Cells (pmol/10⁶ cells) | MCF7 Cells (pmol/10⁶ cells) |
| Myristoyl-CoA (C14:0) | ~2.4 | ~5.6 |
| Palmitoyl-CoA (C16:0) | ~2.9 | ~12.1 |
| Stearoyl-CoA (C18:0) | ~1.2 | ~16.1 |
| Oleoyl-CoA (C18:1) | ~3.6 | ~24.2 |
| Total Fatty Acyl-CoAs | 12.0 ± 1.0 | 80.4 ± 6.1 |
Data adapted from Haynes et al.[8] Note the significantly higher levels of total and individual long-chain acyl-CoAs in MCF7 breast cancer cells compared to RAW264.7 macrophage-like cells.
Elevated levels of BCAAs and their metabolic byproducts, including methyl-branched acyl-CoAs, have been identified as potential biomarkers for metabolic diseases such as obesity and insulin (B600854) resistance.[9][10] The accumulation of these metabolites can lead to mitochondrial stress, impaired insulin signaling, and inflammation.[2] In the context of cancer, the altered metabolism of branched-chain amino acids can fuel tumor growth and survival by providing substrates for lipogenesis and energy production.[11]
Discovery of Novel Multi-Methyl-Branched Acyl-CoAs
Beyond the canonical iso- and anteiso- forms, recent research has uncovered a diverse array of multi-methyl-branched fatty acids and their corresponding CoA esters, particularly in microorganisms.[3][12] These novel structures are synthesized through pathways that utilize methylmalonyl-CoA as an extender unit in fatty acid synthesis. The discovery of these molecules has been largely driven by advanced mass spectrometry techniques that allow for the detailed structural elucidation of complex lipids. The biological functions of these multi-methyl-branched lipids are still under investigation, but they are thought to play a role in modulating membrane properties and in microbial signaling.
Conclusion
The field of methyl-branched acyl-CoA biology is rapidly expanding, driven by technological advancements and a growing appreciation for the intricate roles these molecules play in cellular metabolism and disease. This technical guide provides a foundational understanding of the biosynthesis and analysis of these important metabolites. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore this exciting area of research. Future investigations into the precise functions and regulatory mechanisms of novel methyl-branched acyl-CoAs hold great promise for the development of new diagnostic tools and therapeutic strategies for a range of human diseases.
References
- 1. Regulation and function of branched-chain amino acid metabolism in adipocytes [escholarship.org]
- 2. Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Branched chain amino acids are novel biomarkers for discrimination of metabolic wellness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Branched chain amino acids are novel biomarkers for discrimination of metabolic wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic switch during adipogenesis: From branched chain amino acid catabolism to lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiply methyl-branched fatty acids and diacids in the polar lipids of a microaerophilic subsurface microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Functions of Very Long-Chain Fatty Acids in Mammalian Systems: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Very long-chain fatty acids (VLCFAs), defined as fatty acids with an acyl chain of 22 carbon atoms or more, are critical lipid molecules with diverse and indispensable functions in mammalian physiology. While less abundant than their long-chain counterparts, VLCFAs are integral to the structural integrity of cellular barriers, the maintenance of neurological function, and the modulation of complex signaling cascades. Their metabolism, finely tuned between synthesis in the endoplasmic reticulum and degradation in peroxisomes, is paramount for cellular homeostasis. Dysregulation of VLCFA metabolism is the etiological basis for several severe, often debilitating, inherited disorders. This technical guide provides an in-depth exploration of the synthesis, catabolism, and multifaceted functions of VLCFAs. It details the experimental protocols for their analysis, presents quantitative data on their distribution, and illustrates the key metabolic and signaling pathways in which they participate, offering a comprehensive resource for professionals in biomedical research and therapeutic development.
Introduction to Very Long-Chain Fatty Acids (VLCFAs)
VLCFAs are a specific class of fatty acids characterized by acyl chains of 22 or more carbon atoms (C≥22). They can be saturated (VLC-SFA) or polyunsaturated (VLC-PUFA). Unlike long-chain fatty acids (LCFAs), which are primarily obtained from the diet, most VLCFAs are synthesized endogenously from shorter-chain fatty acid precursors. They rarely exist as free fatty acids within the cell; instead, they are predominantly incorporated into complex lipids such as sphingolipids (e.g., ceramides (B1148491), sphingomyelin) and glycerophospholipids, where they exert their primary functions.[1][2]
These molecules are not ubiquitously distributed but are enriched in specific tissues, reflecting their specialized roles. Key sites of VLCFA concentration include the skin, brain (particularly in myelin), retina, testes, and adrenal glands.[3][4][5] Their unique biophysical properties, conferred by their extended hydrocarbon chains, are critical for the formation of highly stable and impermeable membrane domains.
VLCFA Metabolism: A Balance of Synthesis and Degradation
The cellular concentration of VLCFAs is tightly regulated by a balance between their synthesis in the endoplasmic reticulum (ER) and their degradation exclusively in peroxisomes.
Synthesis: The Fatty Acid Elongation Cycle
VLCFA synthesis occurs via a four-step elongation cycle in the ER, where a series of membrane-bound enzymes sequentially add two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The initial and rate-limiting step is catalyzed by a family of seven fatty acid elongase enzymes (ELOVL1-7). Each ELOVL exhibits specificity for substrates of particular chain lengths and degrees of saturation, thereby determining the specific VLCFA species produced in a given tissue.[2][6] For instance, ELOVL1 is primarily responsible for elongating saturated and monounsaturated fatty acids to C24:0 and C26:0, while ELOVL4 is unique in its ability to synthesize ultra-long-chain fatty acids (≥C28).[7]
Degradation: Peroxisomal β-Oxidation
While mitochondria are responsible for the β-oxidation of most fatty acids, they are unable to catabolize VLCFAs. The degradation of VLCFAs is the exclusive domain of peroxisomes.[8] VLCFA-CoAs are actively transported from the cytosol into the peroxisome by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as Adrenoleukodystrophy Protein, ALDP).[7][9] Inside the peroxisome, VLCFAs undergo a series of β-oxidation cycles, which shorten the acyl chain by two carbons per cycle. The resulting medium- and long-chain fatty acids are then transported to mitochondria for complete oxidation to CO2 and water.[10]
Core Functions of VLCFAs in Mammals
The unique physical properties of VLCFAs underpin their specialized functions in various tissues.
Structural Roles
-
Skin Permeability Barrier: The epidermis, particularly the stratum corneum, is enriched with ceramides containing ultra-long-chain fatty acids (ULCFAs, ≥C26).[11] These lipids are essential for forming the highly ordered, impermeable lipid matrix ('mortar') between corneocytes ('bricks'), which prevents transepidermal water loss and protects against environmental insults.[12] Deficiencies in VLCFA synthesis, due to mutations in genes like ELOVL4, lead to severe skin barrier defects and neonatal lethality in mice.[13][14]
-
Myelin Sheath Maintenance: Myelin, the insulating layer around neuronal axons, is exceptionally rich in lipids, including VLCFA-containing sphingolipids.[15][16] The long, saturated acyl chains of VLCFAs contribute to the tight packing and stability of the myelin membrane, which is critical for rapid saltatory nerve conduction.[16] The accumulation of VLCFAs, as seen in X-linked adrenoleukodystrophy, disrupts myelin integrity and leads to progressive demyelination.[1]
-
Retinal Function: The retina contains very high concentrations of VLC-PUFAs, synthesized by ELOVL4. These lipids are crucial for the structure and function of photoreceptor cells.[3] Mutations in ELOVL4 are linked to Stargardt-like macular dystrophy, highlighting the essential role of these specific fatty acids in maintaining vision.[17]
Role in Signaling
VLCFAs are integral components of ceramides, which are central hubs in sphingolipid metabolism and signaling. Ceramide and its derivatives (e.g., sphingosine-1-phosphate) are potent bioactive lipids that regulate a wide array of cellular processes, including apoptosis, cell proliferation, inflammation, and autophagy.[18][19] The specific acyl chain length of the ceramide molecule, including those with VLCFAs, can determine its signaling output and influence the biophysical properties of membrane microdomains (lipid rafts), thereby affecting the localization and activity of signaling proteins.[19] For example, an accumulation of VLCFA-containing ceramides can lead to the production and secretion of sphingosine-1-phosphate (S1P) by glial cells, which in turn promotes neuroinflammation.[20]
Pathophysiology: X-Linked Adrenoleukodystrophy (X-ALD)
The most well-characterized disease of VLCFA metabolism is X-linked adrenoleukodystrophy (X-ALD). This genetic disorder is caused by mutations in the ABCD1 gene, which prevents the transport of VLCFA-CoA into peroxisomes for degradation.[1][21] The resulting systemic accumulation of VLCFAs, particularly C26:0, is the biochemical hallmark of the disease.[22] This buildup is most damaging to the myelin in the central nervous system, the adrenal cortex, and the Leydig cells of the testes.[1] The excess VLCFAs are incorporated into cellular lipids, which is thought to disrupt membrane integrity, induce oxidative stress, and trigger a potent inflammatory response that leads to progressive demyelination and neurodegeneration.[7][9]
Quantitative Data Presentation
The following tables summarize quantitative data regarding VLCFA distribution and their alteration in a pathological state.
Table 1: Fatty Acid Composition of Sphingomyelin (B164518) in Various Mouse Tissues
| Tissue | C16:0 (%) | C18:0 (%) | C22:0 (%) | C24:0 (%) | C24:1 (%) |
|---|---|---|---|---|---|
| Liver | 25 | 5 | 5 | 48 | 10 |
| Kidney | 20 | 5 | 10 | 45 | 12 |
| Lung | 35 | 5 | 8 | 35 | 10 |
| Testis | 45 | 10 | 10 | 18 | 8 |
| Brain | 10 | 55 | 15 | 10 | 5 |
Data adapted from Sassa et al., 2013, highlighting the high proportion of C24:0 VLCFA in the sphingomyelin of most tissues, with the brain being a notable exception.[5]
Table 2: Plasma VLCFA Concentrations in Healthy Controls vs. X-ALD Patients
| Analyte | Healthy Control (μg/mL) | X-ALD Patient (μg/mL) | Fold Increase |
|---|---|---|---|
| C24:0 (Tetracosanoic acid) | 1.45 ± 0.25 | 5.80 ± 1.50 | ~4x |
| C26:0 (Hexacosanoic acid) | 0.03 ± 0.01 | 1.25 ± 0.50 | ~40x |
| Ratio C24:0 / C22:0 | 0.85 ± 0.15 | 2.50 ± 0.70 | ~3x |
| Ratio C26:0 / C22:0 | 0.02 ± 0.005 | 0.55 ± 0.25 | ~28x |
Representative data compiled from diagnostic literature. The absolute concentrations and especially the ratios of C24:0/C22:0 and C26:0/C22:0 are key diagnostic markers for X-ALD.[21][23]
Experimental Protocols
Quantification of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold-standard method for the diagnostic quantification of total VLCFA levels in plasma, cells, or tissues.
Principle: Lipids are first extracted from the biological matrix. The fatty acids within these complex lipids are then liberated through hydrolysis and chemically converted into volatile fatty acid methyl esters (FAMEs). The FAMEs are separated by gas chromatography based on their chain length and degree of saturation and are subsequently identified and quantified by mass spectrometry.
Detailed Methodology:
-
Lipid Extraction:
-
Homogenize ~10-20 mg of tissue or cell pellet in a glass tube. For plasma, use 100-200 µL.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution. Add a known amount of an internal standard (e.g., deuterated C26:0 or C23:0).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds and centrifuge (e.g., 2000 x g for 10 minutes).
-
Carefully collect the lower organic layer containing the lipids into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[12]
-
-
Hydrolysis and Methylation (to form FAMEs):
-
To the dried lipid extract, add 1 mL of 3 M methanolic HCl (or 12% Boron Trichloride in methanol).[11]
-
Seal the tube tightly with a Teflon-lined cap and heat at 75-80°C for 30-60 minutes. This step simultaneously hydrolyzes the ester linkages and methylates the free carboxyl groups.
-
Cool the tube to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of water and 1 mL of hexane (B92381) to the tube.
-
Vortex vigorously for 1 minute to extract the non-polar FAMEs into the upper hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean GC vial.
-
Dry the hexane extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the FAME-containing hexane solution into the GC-MS system.
-
GC Conditions (Typical): Use a polar capillary column (e.g., DB-23 or similar). A temperature gradient program is used to separate the FAMEs, starting at a lower temperature (~100°C) and ramping up to a higher temperature (~250°C).
-
MS Conditions (Typical): Operate in electron ionization (EI) mode. Use selected ion monitoring (SIM) for high sensitivity and specificity, targeting characteristic ions for each FAME and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of FAME standards. The concentration of each VLCFA in the sample is calculated by comparing its peak area to that of the internal standard and interpolating from the standard curve.[24][25]
-
Measurement of Peroxisomal β-Oxidation Activity
This assay measures the functional capacity of peroxisomes to degrade VLCFAs in living cells.
Principle: Cultured cells (e.g., skin fibroblasts) are incubated with a stable-isotope-labeled VLCFA substrate, such as deuterium-labeled docosanoic acid (D3-C22:0). The peroxisomal β-oxidation machinery shortens this substrate, producing labeled shorter-chain fatty acids (e.g., D3-C16:0). The amount of product formed relative to the remaining substrate is quantified by mass spectrometry and serves as a direct measure of peroxisomal β-oxidation activity.
Detailed Methodology:
-
Cell Culture: Plate human skin fibroblasts or other relevant cells in culture dishes and grow to ~80-90% confluency.
-
Substrate Incubation: Replace the standard culture medium with a fresh medium containing a known concentration of the stable-isotope labeled substrate (e.g., 10 µM D3-C22:0). Incubate the cells for a defined period (typically 48-72 hours).
-
Cell Harvest and Lipid Extraction:
-
Wash the cells with phosphate-buffered saline (PBS), then harvest them by trypsinization or scraping.
-
Perform a total lipid extraction as described in Protocol 6.1, Step 1. Use an appropriate internal standard for quantification (e.g., C17:0).
-
-
Sample Preparation and MS Analysis:
-
Prepare FAMEs from the lipid extract as described in Protocol 6.1, Steps 2 and 3.
-
Analyze the FAMEs using GC-MS or LC-MS/MS.
-
Quantify the absolute amounts of the labeled substrate (D3-C22:0) and the key chain-shortened product (D3-C16:0).
-
-
Data Analysis:
-
Calculate the peroxisomal β-oxidation activity, often expressed as the ratio of product to substrate (D3-C16:0 / D3-C22:0).
-
This ratio can be compared between control cells and cells from patients with suspected peroxisomal disorders. In X-ALD fibroblasts, this ratio will be significantly reduced compared to controls.[10][15]
-
Conclusion
Very long-chain fatty acids are far more than simple structural lipids; they are fundamental players in the formation of critical biological barriers, the maintenance of the nervous system, and the intricate world of cellular signaling. The precise balance of their synthesis by ELOVL elongases and degradation by the peroxisomal β-oxidation pathway is essential for health. As demonstrated by devastating diseases like X-linked adrenoleukodystrophy, even a single defect in this metabolic axis can have catastrophic consequences. The continued study of VLCFA biology, aided by robust analytical techniques, holds significant promise for understanding these pathologies and developing novel therapeutic strategies targeting the enzymes and transporters that govern the metabolism of these vital molecules.
References
- 1. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]
- 2. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathophysiology of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very long chain fatty acids in higher animals--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fortunejournals.com [fortunejournals.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of fatty acid methyl esters (FAME) [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 23. researchgate.net [researchgate.net]
- 24. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on 20-Methyltricosanoyl-CoA and its Role in Lipid Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very-long-chain fatty acids (VLCFAs) and their activated CoA-esters are crucial components of cellular metabolism and signaling. Among these, branched-chain fatty acids (BCFAs) represent a unique class characterized by methyl substitutions along their acyl chains. This guide focuses on a specific iso-branched VLCFA, 20-Methyltricosanoyl-CoA, a 24-carbon saturated fatty acyl-CoA with a methyl group at the 20th position. While direct research on this molecule is limited, this document synthesizes current knowledge on iso-VLCFA biosynthesis, potential signaling functions, and detailed analytical methodologies to provide a comprehensive technical resource.
Biosynthesis of this compound
The biosynthesis of iso-fatty acids, including this compound, begins with a branched-chain amino acid precursor, typically leucine, which is converted to isovaleryl-CoA. This serves as the starter unit for the fatty acid synthase (FAS) system. The elongation of the acyl chain to produce the final 24-carbon fatty acid occurs through a series of condensation reactions with malonyl-CoA. The resulting 20-methyltricosanoic acid is then activated to its CoA ester by an acyl-CoA synthetase.
Potential Lipid Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, based on the known functions of other BCFAs and VLCFAs, several hypothetical mechanisms can be proposed. These include the modulation of membrane properties and direct interaction with nuclear receptors.
Modulation of Membrane Fluidity and Raft Composition
Methyl-branched fatty acids are known to alter the physical properties of lipid bilayers, increasing membrane fluidity and disrupting lipid packing.[1][2] By incorporating into phospholipids, this compound could influence the formation and stability of lipid rafts, which are microdomains enriched in signaling proteins. This alteration in the membrane environment can indirectly affect the activity of various transmembrane receptors and signaling complexes.
Nuclear Receptor Activation
Long-chain and branched-chain fatty acids are known ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[3][4] It is plausible that this compound, or its free fatty acid form, could act as a ligand for PPARα, leading to the transcriptional regulation of target genes involved in fatty acid oxidation and energy homeostasis.
Quantitative Data
| Biological Matrix | Hypothetical Concentration (pmol/mg tissue or /10^6 cells) | Analytical Method | Reference (for similar compounds) |
| Mouse Liver | 0.05 - 0.5 | LC-MS/MS | [5] |
| Human Plasma | 0.01 - 0.1 | GC-MS | [6] |
| Cultured Hepatocytes | 0.1 - 1.0 | LC-MS/MS | [5] |
Note: The values presented in this table are hypothetical and intended for illustrative purposes only. Actual concentrations would need to be determined experimentally.
Experimental Protocols
The analysis of this compound requires sensitive and specific analytical techniques due to its likely low abundance and the presence of numerous other lipid species. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.
Extraction and Derivatization for GC-MS Analysis
This protocol is adapted from established methods for the analysis of branched-chain fatty acids.[7]
Workflow:
Methodology:
-
Sample Homogenization: Homogenize tissue samples in a suitable buffer. For plasma or cell pellets, proceed directly to extraction.
-
Lipid Extraction: Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture (Folch method).
-
Saponification (for total fatty acids): To measure total fatty acids (including those esterified in complex lipids), saponify the lipid extract with methanolic KOH.
-
Derivatization: Convert the free fatty acids to fatty acid methyl esters (FAMEs) by heating with 14% boron trifluoride in methanol.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent such as hexane.
-
GC-MS Analysis:
-
Column: Use a long, polar capillary column (e.g., DB-23 or equivalent) for optimal separation of fatty acid isomers.
-
Injection: Splitless injection.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 240°C) is required to elute the very-long-chain FAMEs.
-
Mass Spectrometry: Use electron ionization (EI) and scan for characteristic fragment ions of the 20-methyltricosanoate methyl ester. For targeted analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity.
-
LC-MS/MS Analysis of Acyl-CoAs
This protocol is adapted from methods for the analysis of long-chain acyl-CoA esters.[5]
Workflow:
Methodology:
-
Sample Quenching and Extraction: Rapidly quench metabolic activity using cold solvent (e.g., methanol/water). Extract acyl-CoAs using a method that preserves their integrity, such as solid-phase extraction (SPE) with a C18 cartridge.
-
LC Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is employed for separation.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for acyl-CoAs.
-
Transitions: For quantitative analysis, use multiple reaction monitoring (MRM). The precursor ion will be the [M+H]+ of this compound. Product ions will be characteristic fragments, such as the one corresponding to the CoA moiety.
-
Conclusion
This compound is a largely uncharacterized iso-very-long-chain fatty acyl-CoA. Based on our understanding of related lipid molecules, it is likely involved in modulating membrane structure and function, and may act as a signaling molecule through interactions with nuclear receptors. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate the presence, regulation, and function of this and other rare branched-chain VLCFAs. Further research, including lipidomics studies and functional assays, is necessary to fully elucidate the specific roles of this compound in cellular physiology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 5. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. benchchem.com [benchchem.com]
Potential Enzymatic Synthesis of 20-Methyltricosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a potential enzymatic pathway for the synthesis of 20-Methyltricosanoyl-CoA, a very-long-chain methyl-branched fatty acyl-CoA. Given the increasing interest in the biological roles and therapeutic potential of unique lipid molecules, establishing a reliable biosynthetic route for such compounds is of paramount importance. This document details a proposed two-step enzymatic approach, identifies candidate enzymes for each step, provides relevant quantitative data from existing literature, and presents detailed experimental protocols for the synthesis, purification, and characterization of the target molecule. The proposed pathway leverages the known substrate promiscuity of fatty acid elongase systems and the broad specificity of certain acyl-CoA synthetases. This guide is intended to serve as a comprehensive resource for researchers in lipid biochemistry, metabolic engineering, and drug development.
Proposed Enzymatic Synthesis Pathway
The synthesis of this compound can be envisioned as a two-stage process:
-
Elongation to 20-Methyltricosanoic Acid: The first stage involves the synthesis of the C24 methyl-branched fatty acid, 20-methyltricosanoic acid. This can be achieved through the fatty acid elongation (ELOVL) system, starting with a shorter methyl-branched primer.
-
Activation to this compound: The second stage is the activation of the free fatty acid to its corresponding CoA thioester, catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS).
Below is a diagram illustrating the proposed overall workflow.
The Pivotal Role of 20-Methyltricosanoyl-CoA in Membrane Architecture and Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain fatty acids (VLCFAs) and their activated counterparts, acyl-Coenzyme A (acyl-CoA) thioesters, are integral components of cellular membranes and key players in a multitude of physiological processes. Among these, branched-chain VLCFAs represent a unique class of lipids with distinct biophysical properties that significantly influence membrane structure and function. This technical guide focuses on 20-Methyltricosanoyl-CoA, a representative branched-chain VLCFA-CoA, to explore its putative role in membrane dynamics, cellular signaling, and its potential as a biomarker or therapeutic target. While direct experimental data for this compound is limited, this paper synthesizes current knowledge on analogous branched-chain and very-long-chain fatty acyl-CoAs to provide a comprehensive framework for future research. We present quantitative data on the effects of similar lipids on membrane properties, detailed experimental protocols for their analysis, and conceptual diagrams of relevant biochemical pathways and experimental workflows.
Introduction: The Significance of Branched-Chain Very-Long-Chain Fatty Acyl-CoAs
Biological membranes are not merely passive barriers but are dynamic structures central to cellular function. The lipid composition of these membranes dictates their physical properties, including fluidity, thickness, and the formation of specialized microdomains known as lipid rafts.[1][2] Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, and their metabolically active acyl-CoA derivatives, are critical constituents of membrane lipids, particularly sphingolipids.[3][4]
The introduction of methyl branches into the acyl chain, creating branched-chain fatty acids (BCFAs), further modulates membrane characteristics.[5] BCFAs are known to increase membrane fluidity and lower the phase transition temperature of lipid bilayers, which is crucial for the adaptation of certain microorganisms to environmental stress.[6][7] In mammals, BCFAs are found in various tissues and have been implicated in metabolic regulation and cellular signaling.[8]
This compound, a C24 fatty acyl-CoA with a methyl group at the 20th position, represents a specific example of a branched-chain VLCFA. While detailed studies on this particular molecule are scarce, its structure suggests a significant role in influencing the biophysical properties of membranes and participating in specific metabolic and signaling pathways. This guide will extrapolate from the broader knowledge of BCFAs and VLCFAs to build a comprehensive understanding of the potential functions and research avenues for this compound.
Putative Roles of this compound in Membrane Structure and Function
The unique structure of this compound, combining a very long acyl chain with a methyl branch, suggests several key roles in modulating membrane architecture.
Impact on Membrane Fluidity and Phase Behavior
The presence of a methyl branch disrupts the tight packing of acyl chains within the lipid bilayer.[7] This steric hindrance increases the rotational freedom of the acyl chains, thereby enhancing membrane fluidity.[5][7] This is particularly important in maintaining membrane function under conditions of low temperature or high pressure.
Influence on Lipid Raft Formation
Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol that function as platforms for signal transduction.[1] The incorporation of VLCFAs into sphingolipids is known to be a key factor in the formation and stability of these domains.[3] The branched nature of this compound could influence the packing of lipids within rafts, potentially modulating the recruitment and activity of raft-associated proteins.
Regulation of Membrane Thickness and Permeability
The extended length of the C23 acyl chain of tricosanoic acid contributes to an increased thickness of the lipid bilayer.[1] This can have profound effects on the function of transmembrane proteins and the passive diffusion of small molecules across the membrane. The methyl branch may introduce subtle alterations to this thickness and affect overall membrane permeability.
Table 1: Comparative Effects of Fatty Acyl Chain Structure on Membrane Properties
| Fatty Acyl Chain Characteristic | Effect on Membrane Fluidity | Effect on Membrane Thickness | Putative Role in Lipid Rafts | Reference |
| Increased Chain Length (VLCFA) | Decreased | Increased | Stabilization | [1][3] |
| Methyl Branching (BCFA) | Increased | Minor Decrease | Modulation of Packing | [5][7] |
| Unsaturation | Increased | Decreased | Exclusion from Rafts | [7] |
| 20-Methyltricosanoyl (Hypothesized) | Moderately Increased (due to branch) | Significantly Increased (due to length) | Modulator of Raft Dynamics | - |
Biosynthesis and Metabolism of Branched-Chain Very-Long-Chain Fatty Acids
The synthesis of branched-chain fatty acids typically utilizes branched-chain amino acids as precursors.[8] The biosynthesis of this compound is hypothesized to follow a similar pathway, integrated with the fatty acid elongation system.
Biosynthesis Pathway
The biosynthesis of BCFAs is initiated with a branched-chain short-chain acyl-CoA primer, derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine.[9] This primer is then elongated by the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA.[9][10] For VLCFAs, the elongation process is continued by specific elongase enzymes, primarily located in the endoplasmic reticulum.[4]
Below is a conceptual diagram illustrating the hypothesized biosynthetic pathway for this compound.
Potential Signaling Roles of this compound
Acyl-CoAs are not merely metabolic intermediates but also act as signaling molecules that can regulate the activity of various proteins, including transcription factors.[11]
Regulation of Nuclear Receptors
Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[11][12] PPARα is a nuclear receptor that plays a central role in the regulation of lipid metabolism. The binding of a fatty acyl-CoA to PPARα induces a conformational change that leads to the recruitment of coactivator proteins and the transcriptional activation of target genes involved in fatty acid oxidation.[11] It is plausible that this compound could act as a specific ligand for PPARα or other nuclear receptors, thereby modulating gene expression related to lipid homeostasis.
Experimental Protocols for the Study of this compound
The analysis of specific long-chain branched fatty acyl-CoAs requires specialized analytical techniques.
Extraction and Analysis of Branched-Chain Fatty Acyl-CoAs
Objective: To extract and quantify this compound from biological samples.
Methodology:
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer on ice.
-
Lipid Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction using a mixture of organic solvents (e.g., isopropanol/hexane) to isolate the lipid fraction containing acyl-CoAs.
-
Hydrolysis and Derivatization: The acyl-CoA can be hydrolyzed to release the free fatty acid. The fatty acid is then derivatized to a fatty acid methyl ester (FAME) by incubation with methanol (B129727) and an acid catalyst.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are separated and identified using GC-MS. The retention time and mass spectrum of the 20-methyltricosanoate methyl ester would be compared to a synthetic standard for confirmation and quantification.[13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis: For direct analysis of the intact acyl-CoA, LC-MS/MS is the method of choice. The sample is separated by reverse-phase liquid chromatography and the specific mass-to-charge ratio of this compound is monitored for detection and quantification.[6][14]
Conclusion and Future Directions
This compound, as a representative of branched-chain very-long-chain fatty acyl-CoAs, likely plays a significant, yet under-explored, role in membrane biology and cellular signaling. Based on the current understanding of similar lipid molecules, it is hypothesized to be a key modulator of membrane fluidity, a component of lipid rafts, and a potential ligand for nuclear receptors such as PPARα.
Future research should focus on:
-
Definitive identification and quantification of this compound in various cell types and tissues under different physiological and pathological conditions.
-
Elucidation of its specific biosynthetic and metabolic pathways to understand its regulation.
-
Investigation of its precise biophysical effects on model membranes to validate its role in membrane structure.
-
Identification of its protein binding partners and signaling pathways to uncover its regulatory functions.
A deeper understanding of the biology of this compound and other branched-chain VLCFAs will undoubtedly open new avenues for the development of novel diagnostics and therapeutics for a range of diseases associated with aberrant lipid metabolism and membrane dysfunction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipotype.com [lipotype.com]
- 6. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids | MDPI [mdpi.com]
- 9. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 11. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation Pathway of 20-Methyltricosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed degradation pathway of 20-Methyltricosanoyl-CoA, a C24 very-long-chain branched-chain fatty acid. Due to the limited direct experimental data on this compound, this document extrapolates from the well-characterized alpha-oxidation pathway of phytanic acid. The presence of a methyl group at a position that sterically hinders standard beta-oxidation necessitates this alternative catabolic route. This guide details the enzymatic steps, key enzymes, and their subcellular localization. Furthermore, it presents relevant quantitative data in structured tables, provides detailed experimental protocols for key enzymatic assays, and includes visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in lipid metabolism and drug development.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, play crucial roles in various biological processes.[1] The metabolism of branched-chain VLCFAs presents a unique challenge to cellular machinery. Standard mitochondrial beta-oxidation is often impeded by the presence of methyl groups on the acyl chain.[2][3] Consequently, a specialized degradation pathway known as alpha-oxidation exists, primarily within peroxisomes, to handle these lipids.[2][4]
This compound is a C24 fatty acyl-CoA with a methyl branch that is expected to block beta-oxidation. While specific literature on its metabolism is scarce, its degradation is hypothesized to proceed via the peroxisomal alpha-oxidation pathway, analogous to the catabolism of phytanic acid.[2] This pathway involves a series of enzymatic reactions that shorten the fatty acid by one carbon, allowing the resulting molecule to enter the beta-oxidation pathway.[3] Understanding this pathway is critical for research into metabolic disorders associated with the accumulation of branched-chain fatty acids.
The Proposed Degradation Pathway of this compound
The degradation of this compound is proposed to occur via the peroxisomal alpha-oxidation pathway. The key steps are as follows:
-
Activation: 20-Methyltricosanoic acid is first activated to its coenzyme A thioester, this compound. This step is catalyzed by a very-long-chain acyl-CoA synthetase.
-
Hydroxylation: Phytanoyl-CoA 2-hydroxylase (PhyH), an Fe(II) and 2-oxoglutarate-dependent oxygenase, catalyzes the hydroxylation of the alpha-carbon (C2) of this compound to yield 2-hydroxy-20-methyltricosanoyl-CoA.[5][6]
-
Cleavage: 2-Hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves the bond between the alpha and beta carbons of 2-hydroxy-20-methyltricosanoyl-CoA.[7][8] This reaction produces formyl-CoA and 19-methyldocosanal.[7]
-
Oxidation: The resulting aldehyde, 19-methyldocosanal, is oxidized to 19-methyldocosanoic acid by an aldehyde dehydrogenase.[2]
-
Entry into Beta-Oxidation: 19-Methyldocosanoic acid can then be activated to its CoA ester and subsequently undergo beta-oxidation, as the methyl group no longer hinders this process.
Mandatory Visualization: Degradation Pathway
Quantitative Data
Table 1: Substrate Specificity of Human Phytanoyl-CoA Hydroxylase (PhyH)
| Substrate | Relative Activity (%) | Reference |
| Phytanoyl-CoA | 100 | [6] |
| 3-Methylhexadecanoyl-CoA | High | [6] |
| 2-Methyl-branched Acyl-CoAs | No activity | [6] |
| 4-Methyl-branched Acyl-CoAs | No activity | [6] |
| Long straight-chain Acyl-CoAs | No activity | [6] |
| Very-long straight-chain Acyl-CoAs | No activity | [6] |
Table 2: Kinetic Parameters of Actinobacterial 2-Hydroxyacyl-CoA Lyase
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| 2-Hydroxyisobutyryl-CoA | ~120 | ~1.3 | ~11,000 | [9] |
Note: This data is for a bacterial enzyme with a smaller substrate, but provides an example of the kinetic parameters for this class of enzymes.
Table 3: Cellular Concentrations of Acyl-CoAs
| Acyl-CoA Pool | Estimated Free Cytosolic Concentration | Reference |
| Long-chain Acyl-CoAs | Low nanomolar range (< 200 nM) | [10] |
Experimental Protocols
Detailed methodologies are crucial for studying the degradation of branched-chain fatty acids. Below are representative protocols for the key enzymes in the alpha-oxidation pathway.
Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity
This protocol is based on the measurement of the formation of 2-hydroxyphytanoyl-CoA from phytanoyl-CoA.[5]
Materials:
-
Enzyme source (e.g., liver homogenate or recombinant PhyH)
-
[1-¹⁴C]Phytanoyl-CoA (radiolabeled substrate)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Cofactors: 2-oxoglutarate, FeSO₄, ascorbate
-
Reaction termination solution: Acetonitrile
-
HPLC system with a reverse-phase C18 column and a radioactivity detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, 2-oxoglutarate, FeSO₄, and ascorbate.
-
Enzyme Addition: Add the enzyme preparation to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding [1-¹⁴C]phytanoyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile.
-
Centrifugation: Centrifuge the mixture to pellet precipitated proteins.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the substrate and product using a suitable solvent gradient (e.g., a gradient of aqueous sodium phosphate (B84403) buffer and acetonitrile).
-
Quantification: Quantify the amount of [1-¹⁴C]2-hydroxyphytanoyl-CoA formed by integrating the peak from the radioactivity detector.
Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity
This protocol describes a continuous enzyme-coupled spectrophotometric assay.[11]
Materials:
-
Purified HACL1
-
2-Hydroxyacyl-CoA substrate (e.g., (R)-2-hydroxybutanoyl-CoA as a model)
-
Potassium phosphate buffer, pH 7.4
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl₂
-
Coupling enzyme: Aldehyde dehydrogenase (ALDH)
-
NAD⁺
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Master Mix Preparation: Prepare a master mix containing potassium phosphate buffer, TPP, MgCl₂, ALDH, and NAD⁺.
-
Equilibration: Transfer the master mix to a cuvette and incubate at 37°C for 5 minutes to equilibrate the temperature and record any background NAD⁺ reduction.
-
Enzyme Addition: Add the HACL1 enzyme solution to the cuvette.
-
Reaction Initiation: Start the reaction by adding the 2-hydroxyacyl-CoA substrate.
-
Absorbance Monitoring: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Rate Calculation: Determine the linear rate of absorbance change (ΔA₃₄₀/min).
-
Activity Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Mandatory Visualization: Experimental Workflow
Conclusion
The degradation of this compound is predicted to follow the established peroxisomal alpha-oxidation pathway, a critical route for the catabolism of branched-chain fatty acids. While direct experimental evidence for this specific substrate is lacking, the characterization of the key enzymes, PhyH and HACL1, in the context of phytanic acid metabolism provides a robust framework for understanding this process. The experimental protocols detailed in this guide offer a starting point for the direct investigation of this compound metabolism. Further research, including kinetic analysis with the specific C24 substrate and identification of the subsequent beta-oxidation enzymes, will be essential to fully elucidate this metabolic pathway and its potential implications in health and disease.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. microbenotes.com [microbenotes.com]
- 5. benchchem.com [benchchem.com]
- 6. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling the Interactome of 20-Methyltricosanoyl-CoA: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the current understanding of proteins that bind to very-long-chain fatty acyl-CoA esters, with a specific focus on identifying potential interactors for 20-Methyltricosanoyl-CoA. This document is intended for researchers, scientists, and drug development professionals engaged in lipid metabolism and cellular signaling research.
While direct experimental evidence for protein binding to this compound is not extensively documented in publicly available literature, this guide synthesizes data from analogous very-long-chain fatty acyl-CoAs to provide a robust predictive framework and detailed experimental protocols to facilitate further investigation. The primary candidates for interaction are members of the Acyl-CoA-Binding Protein (ACBP) family.
Executive Summary
Long-chain and very-long-chain fatty acyl-CoA esters are crucial molecules in numerous cellular processes, acting as intermediates in metabolism and as signaling molecules.[1][2] Their intracellular concentrations and trafficking are tightly regulated, in part, by a family of highly conserved proteins known as Acyl-CoA-Binding Proteins (ACBPs).[1][3] These proteins bind to medium- and long-chain acyl-CoA esters with high affinity, functioning as intracellular carriers and buffers.[2][3][4] This guide details the evidence supporting ACBPs as the most probable binders of this compound, provides quantitative binding data for similar molecules, and outlines key experimental methodologies for identifying and characterizing these interactions.
Putative Interacting Proteins: The Acyl-CoA-Binding Protein (ACBP) Family
The ACBP family, also known as diazepam-binding inhibitors (DBI) or endozepines (EP), are small (~10 kDa) proteins found across all eukaryotic kingdoms.[3] They are characterized by a highly conserved acyl-CoA-binding domain, which consists of four alpha-helices forming a binding pocket for the acyl-CoA molecule.[3] Studies have demonstrated that ACBPs bind to a variety of long-chain acyl-CoA esters with high affinity.[4]
While specific data for this compound is unavailable, research on other very-long-chain fatty acyl-CoA esters, such as 24:0-CoA and 26:0-CoA, shows high-affinity binding to the peroxisomal non-specific lipid-transfer protein (nsL-TP), also known as sterol carrier protein-2, which shares structural and functional similarities with ACBPs.[5][6][7]
Quantitative Binding Data for Very-Long-Chain Fatty Acyl-CoA Esters
The following table summarizes the binding affinities of various acyl-CoA esters to members of the ACBP family and related proteins, providing a reference for the expected binding characteristics of this compound.
| Ligand | Protein | Binding Affinity (Kd or other metric) | Experimental Method | Reference |
| Very-Long-Chain Acyl-CoAs | ||||
| 24:0-CoA | Bovine liver nsL-TP (SCP-2) | High Affinity (Displacement of Pyr-C12) | FRET-based displacement assay | [5][6][7] |
| 26:0-CoA | Bovine liver nsL-TP (SCP-2) | High Affinity (Displacement of Pyr-C12) | FRET-based displacement assay | [5][6][7] |
| 24:1-CoA | Bovine liver nsL-TP (SCP-2) | High Affinity (Displacement of Pyr-C12) | FRET-based displacement assay | [5][6][7] |
| 26:1-CoA | Bovine liver nsL-TP (SCP-2) | High Affinity (Displacement of Pyr-C12) | FRET-based displacement assay | [5][6][7] |
| Long-Chain Acyl-CoAs | ||||
| C16:0-CoA | Plant ACBP | High Affinity | Not Specified | [8] |
| C18:1-CoA | Plant ACBP | High Affinity | Not Specified | [8] |
| General Acyl-CoAs | ||||
| Acetyl-CoA | Various human proteins | Variable (μM range) | Chemoproteomics (CATNIP) | [9] |
| Butyryl-CoA | Various human proteins | Variable (μM range) | Chemoproteomics (CATNIP) | [10] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-Based Binding Assay
This method is used to determine the binding affinity of a non-fluorescent ligand (e.g., this compound) by measuring its ability to displace a fluorescently labeled ligand from a protein.[5][6][7]
Materials:
-
Purified recombinant ACBP or target protein.
-
Fluorescent fatty acid analog (e.g., pyrene (B120774) dodecanoic acid, Pyr-C12).
-
β-cyclodextrin (to present the fluorescent fatty acid in monomeric form).
-
This compound.
-
Fluorometer.
Procedure:
-
Complex Formation: Incubate the purified protein with the fluorescent fatty acid analog (e.g., Pyr-C12 complexed with β-cyclodextrin) to allow for binding and establishment of a stable FRET signal between a tryptophan residue in the protein and the fluorophore.[5][7]
-
Competition: Titrate the protein-fluorophore complex with increasing concentrations of the unlabeled competitor ligand (this compound).
-
Measurement: Monitor the decrease in the FRET signal as the fluorescent ligand is displaced by the competitor.
-
Data Analysis: Plot the reduction in FRET against the concentration of the competitor ligand to determine the IC50 value, which can be used to calculate the binding affinity (Ki).
Chemoproteomic Profiling using CATNIP (CoA/AcetylTraNsferase Interaction Profiling)
This is a powerful method for the high-throughput analysis of acyl-CoA/protein interactions within a complex biological sample (e.g., cell lysate).[9][10]
Materials:
-
Cell or tissue lysate.
-
Acyl-CoA affinity probe (e.g., a clickable or biotinylated analog of CoA).
-
This compound as a competitor.
-
Streptavidin beads (for biotin-based probes).
-
LC-MS/MS instrumentation for protein identification and quantification.
Procedure:
-
Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.
-
Competition: Incubate the lysate with varying concentrations of the competitor, this compound.
-
Probe Labeling: Add the acyl-CoA affinity probe to the lysate to label proteins that are not already bound by the competitor.
-
Enrichment: Enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads).
-
Proteomic Analysis: Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were captured.
-
Data Analysis: Proteins that show a dose-dependent decrease in abundance with increasing concentrations of the competitor are identified as binders.
Signaling and Functional Relationships
Acyl-CoA esters are not merely metabolic intermediates; they are also key signaling molecules that can modulate the activity of various proteins, including enzymes and transcription factors.[1][2] The binding of this compound to proteins like ACBP is likely a critical step in its intracellular transport, sequestration, and delivery to specific enzymes or cellular compartments.
Conclusion
While direct binders of this compound remain to be definitively identified, the Acyl-CoA-Binding Protein family represents the most promising candidates based on their known affinity for other very-long-chain fatty acyl-CoA esters. The experimental protocols outlined in this guide provide a clear path for researchers to identify and characterize these interactions. A deeper understanding of the proteins that bind to this compound will be instrumental in elucidating its biological functions and its potential role in health and disease, offering new avenues for therapeutic intervention.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops [frontiersin.org]
- 5. High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Plant Acyl-CoA-Binding Proteins—Their Lipid and Protein Interactors in Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A systems chemoproteomic analysis of acyl-CoA/protein interaction networks - PMC [pmc.ncbi.nlm.nih.gov]
Natural Occurrence of 20-Methyltricosanoic Acid
An In-depth Technical Guide on the Natural Sources of 20-Methyltricosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known natural sources of 20-methyltricosanoic acid, a long-chain branched fatty acid. The document details the organism in which this compound has been identified and presents established methodologies for its extraction and analysis. Furthermore, a plausible biosynthetic pathway is illustrated to provide a logical framework for its formation in biological systems.
Table 1: Natural Source of 20-Methyltricosanoic Acid
| Organism Kingdom | Species Name | Common Name | Tissue/Fraction Analyzed | Quantitative Data (Concentration) |
| Animalia | Cinachyrella aff. schulzei | Marine Sponge | Phospholipids | Not specified in available literature |
Experimental Protocols
The following protocols describe the standard methods for the extraction, derivatization, and analysis of branched-chain fatty acids from marine sponge tissues. These methodologies are widely applicable for the study of 20-methyltricosanoic acid.
Lipid Extraction from Marine Sponge Tissue (Bligh and Dyer Method)
This protocol outlines the extraction of total lipids from sponge tissue using a chloroform (B151607)/methanol (B129727)/water solvent system.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
Chloroform
-
Methanol
-
Deionized water (or 0.9% NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Weigh a known amount of lyophilized and ground sponge tissue (e.g., 1 g).
-
Add the tissue to a homogenizer with a mixture of chloroform and methanol (1:2, v/v) at a solvent-to-tissue ratio of 20:1 (v/w).
-
Homogenize the mixture for 2-5 minutes.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v) and vortex thoroughly.
-
Centrifuge the mixture at 2000-3000 rpm for 10-15 minutes to separate the phases.
-
Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette and transfer it to a clean flask.
-
Re-extract the remaining aqueous layer and tissue pellet with an additional volume of chloroform.
-
Combine the chloroform extracts and dry the solution over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate the solvent using a rotary evaporator to obtain the total lipid extract.
-
The resulting lipid extract can be weighed to determine the total lipid content and stored under nitrogen at -20°C for further analysis.
Preparation of Fatty Acid Methyl Esters (FAMEs) by Acid-Catalyzed Transesterification
This protocol describes the conversion of fatty acids within the lipid extract to their more volatile methyl esters for gas chromatography analysis.
Materials:
-
Screw-cap glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
2% Sulfuric acid in methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve a known amount of the total lipid extract (e.g., 10-20 mg) in 1 mL of hexane in a screw-cap glass tube.
-
Add 2 mL of 2% sulfuric acid in methanol.
-
Securely cap the tube and heat the mixture at 80-90°C for 1-2 hours in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of deionized water to quench the reaction.
-
Extract the FAMEs by adding 2 mL of hexane and vortexing vigorously for 1 minute.
-
Centrifuge the tube to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Wash the hexane layer with 1-2 mL of saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with deionized water.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
The resulting FAME solution is ready for GC-MS analysis.
Analysis of FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general conditions for the analysis of FAMEs to identify and quantify 20-methyltricosanoic acid methyl ester.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar polar column)
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 240°C at 3-5°C/min
-
Hold at 240°C for 10-20 minutes
-
-
Transfer Line Temperature: 250°C
MS Conditions (Typical):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-600
Data Analysis:
-
Identification of 20-methyltricosanoate methyl ester is achieved by comparing its retention time with that of an authentic standard and by matching its mass spectrum with library data or published spectra.
-
Quantification can be performed using an internal standard (e.g., a fatty acid not present in the sample, such as nonadecanoic acid) and generating a calibration curve with a pure standard of 20-methyltricosanoic acid methyl ester.
Biosynthetic Pathway
The specific biosynthetic pathway for 20-methyltricosanoic acid in marine sponges has not been elucidated. However, the biosynthesis of long-chain anteiso-fatty acids in bacteria provides a logical model for its formation. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate carbon atom (the third carbon from the methyl end). In the case of 20-methyltricosanoic acid (a 24-carbon fatty acid), the methyl group is on the 20th carbon, which is the ω-4 position, not a typical iso or anteiso structure. However, the initial steps involving a branched-chain primer are likely analogous. The following diagram illustrates a generalized pathway for the synthesis of a long-chain anteiso-fatty acid, which can be conceptually adapted.
Caption: Plausible biosynthetic pathway for a long-chain anteiso-fatty acid.
An In-depth Technical Guide on the Core Theoretical Properties of 20-Methyltricosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Methyltricosanoyl-CoA is a C24, methyl-branched, very-long-chain acyl-coenzyme A (VLC-acyl-CoA). As a member of the vast and complex lipidome, its specific functions and metabolic fate are not extensively documented in publicly available literature. However, by examining the well-established biochemistry of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs), we can infer its theoretical properties and biological significance. This technical guide synthesizes the current understanding of the metabolic pathways, potential signaling roles, and analytical methodologies relevant to the study of this compound and similarly structured molecules. This document is intended to serve as a foundational resource for researchers investigating the roles of such lipids in health and disease.
Physicochemical Properties
While experimental data for this compound is scarce, its basic physicochemical properties can be calculated or inferred from its structure. These properties are crucial for developing analytical methods and understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C45H82N7O17P3S | Inferred from structure |
| Molecular Weight | 1118.16 g/mol | Inferred from structure |
| IUPAC Name | S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 20-methyltricosanethioate | Inferred from structure |
| Canonical SMILES | CCCC(C)CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)O | Inferred from structure |
| Classification | Very-long-chain branched fatty acyl-CoA | Based on structure |
Metabolic Pathways
The metabolism of this compound is presumed to follow the established pathways for other very-long-chain and branched-chain fatty acids, involving synthesis in the endoplasmic reticulum and degradation in peroxisomes.
Biosynthesis
The synthesis of VLCFAs occurs through a four-step elongation cycle catalyzed by a multi-enzyme complex in the endoplasmic reticulum.[1] The process begins with a pre-existing acyl-CoA primer, which is elongated by two-carbon units derived from malonyl-CoA.[1]
The key enzymes in this pathway are:
-
3-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that condenses the acyl-CoA with malonyl-CoA. The specificity of the seven known elongase enzymes (ELOVL1-7) determines the chain length and saturation of the resulting VLCFA.[1][2] Given its C24 length, the synthesis of the 20-methyltricosanoic acid precursor likely involves ELOVL1, which is known to elongate acyl-CoAs to C24 and C26.[2]
-
3-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.[1]
-
3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA to a trans-2,3-enoyl-CoA.[1]
-
trans-2,3-enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.[1]
Degradation
The degradation of VLCFAs and BCFAs primarily occurs in peroxisomes through a process of beta-oxidation, and in the case of methyl-branched chains, may also involve alpha-oxidation.[3][4]
Peroxisomal Beta-Oxidation:
Similar to mitochondrial beta-oxidation, the peroxisomal pathway involves four key steps to shorten the acyl-CoA chain by two carbons, producing acetyl-CoA.[4] However, the initial step is catalyzed by a distinct acyl-CoA oxidase that transfers electrons to oxygen, producing hydrogen peroxide (H2O2).[3]
The presence of a methyl group at the 20th carbon (a beta-position relative to the carboxyl group after several rounds of beta-oxidation) would likely impede the standard beta-oxidation process. Therefore, an initial alpha-oxidation step may be required to remove the methyl-bearing carbon.
Alpha-Oxidation:
This pathway is necessary for the degradation of fatty acids with a methyl group at the beta-carbon, such as phytanic acid.[5] The process involves the hydroxylation of the alpha-carbon, followed by decarboxylation, effectively shortening the fatty acid by one carbon and shifting the methyl group to a position that allows for subsequent beta-oxidation.[6]
Potential Role in Signaling
Long-chain acyl-CoAs are emerging as important signaling molecules that can regulate a variety of cellular processes.[7] They can act as allosteric regulators of enzymes, influence ion channel activity, and serve as precursors for the synthesis of signaling lipids.[8] It is plausible that this compound, or its derivatives, could play roles in:
-
Membrane Structure and Function: VLCFAs are integral components of sphingolipids, which are enriched in lipid rafts and are crucial for the integrity of the plasma membrane and myelin sheath.[1] The presence of a methyl branch could influence membrane fluidity and the formation of these microdomains.
-
Gene Expression: Acyl-CoAs can influence gene transcription by acylating transcription factors or histone proteins.
-
Insulin (B600854) Secretion: Long-chain acyl-CoAs are implicated in the regulation of glucose-stimulated insulin secretion in pancreatic beta-cells.[8]
Experimental Protocols
The analysis of this compound presents challenges due to its low abundance and amphipathic nature. The following are generalized protocols that can be adapted for its study.
Extraction and Analysis of Very-Long-Chain Acyl-CoAs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of long-chain acyl-CoAs.[9]
Protocol: LC-MS/MS Analysis of VLC-Acyl-CoAs
-
Homogenization: Homogenize tissue samples in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Extraction: Perform a liquid-liquid extraction using a mixture of isopropanol (B130326) and acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.
-
Solid-Phase Extraction (SPE): Further purify the extract using an appropriate SPE cartridge to remove interfering substances.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.
-
Mass Spectrometry: Detect the analytes using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for specific quantification.
-
Synthesis of Very-Long-Chain Branched Acyl-CoAs
Chemo-enzymatic methods provide a versatile approach for the synthesis of a variety of acyl-CoAs.
Protocol: Chemo-enzymatic Synthesis
The synthesis of this compound can be approached by first synthesizing the corresponding fatty acid, 20-methyltricosanoic acid, and then coupling it to Coenzyme A.
-
Fatty Acid Synthesis: The branched fatty acid can be synthesized through organic chemistry methods, such as using a Grignard reagent to introduce the methyl branch onto a long-chain alkyl halide.
-
Activation and Coupling to CoA:
-
Activate the carboxylic acid of 20-methyltricosanoic acid using an activating agent like ethylchloroformate.
-
React the activated fatty acid with Coenzyme A in a bicarbonate buffer to form the thioester bond, yielding this compound.
-
Purify the product using high-performance liquid chromatography (HPLC).
-
Conclusion and Future Directions
This compound represents a specific molecule within the broader class of very-long-chain and branched-chain acyl-CoAs. While direct experimental data remains limited, its theoretical properties can be largely inferred from the established biochemistry of these lipid classes. Future research should focus on the development of specific analytical standards and methods to accurately quantify this compound in biological samples. This will be crucial to elucidate its specific roles in cellular metabolism, membrane biology, and signaling, and to understand its potential involvement in pathological conditions. The investigation of the substrate specificities of the ELOVL and acyl-CoA dehydrogenase enzyme families for branched-chain substrates will also be a critical area of future inquiry.
References
- 1. benchchem.com [benchchem.com]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. aocs.org [aocs.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Branched-Chain Fatty Acids in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups on their carbon backbone. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in cellular membrane fluidity, signaling, and energy metabolism. In recent years, a growing body of evidence has implicated dysregulation of BCFA metabolism and signaling in the pathophysiology of a range of neurological disorders. This technical guide provides an in-depth overview of the current understanding of the role of BCFAs in neurological health and disease, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Quantitative Data on BCFA Levels in Neurological Disorders
The accumulation of specific BCFAs is a hallmark of certain inherited metabolic disorders with severe neurological manifestations. Alterations in BCFA levels, although less pronounced, are also being investigated in more common neurodegenerative diseases.
| Disorder | Analyte | Matrix | Control Level (Normal Range) | Patient Level | Fold Change/Comment | Reference(s) |
| Refsum Disease | Phytanic Acid | Plasma/Serum | ≤ 0.2 mg/dL | 10-50 mg/dL | 50-250 fold increase | [1] |
| Phytanic Acid | Plasma | < 15 µmol/L | 60 µmol/L | ~4 fold increase (in a specific case) | [2] | |
| Zellweger Syndrome | Phytanic Acid | Dried Blood Spot | Normal | Increased | - | [3] |
| Pristanic Acid | Dried Blood Spot | Normal | Increased | - | [3] | |
| Ataxia (unspecified) | Pristanic Acid | Plasma | < 2 µmol/L | 50 µmol/L | >25 fold increase (in a specific case) | [2] |
| Multiple Sclerosis (MS) | Branched SCFAs | Serum | Not specified | Inversely correlated with clinical disability | - | [4] |
| Propionate/Acetate Ratio | Plasma | Not specified | Lower in MS patients | Associated with neurodegenerative processes | [5] | |
| Butyrate/Acetate Ratio | Plasma | Not specified | Lower in MS patients | Associated with neurodegenerative processes | [5] | |
| Alzheimer's Disease (AD) | Acetate and Valerate | Plasma | Not specified | Higher in cognitive impairment due to AD | - | [6] |
| Butyrate | Plasma | Not specified | Lower in cognitive impairment due to AD | - | [6] |
Key Signaling Pathways Involving BCFAs in Neurological Disorders
BCFAs can act as signaling molecules, primarily through the activation of cell surface and nuclear receptors, leading to downstream effects on intracellular calcium levels, gene expression, and mitochondrial function.
GPR40 Signaling Pathway
Phytanic acid and pristanic acid have been identified as agonists for the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][7] Activation of GPR40 in neuronal cells can trigger a cascade of intracellular events, primarily involving calcium signaling.[1][7]
Caption: GPR40 signaling cascade initiated by BCFAs in neuronal cells.
Activation of GPR40 by phytanic and pristanic acids leads to the activation of Gαq/11, which in turn stimulates phospholipase C (PLC).[8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[1][7] This rise in intracellular calcium can have pleiotropic effects, including the activation of downstream signaling pathways like p38 MAPK, leading to increased expression of brain-derived neurotrophic factor (BDNF) and promoting neurogenesis.[10][11] However, excessive and sustained elevations in intracellular calcium can also be cytotoxic and contribute to neuronal apoptosis.[12]
Mitochondrial Dysfunction
Phytanic acid has been shown to directly impact mitochondrial function, contributing to neurotoxicity.[7][13] At low micromolar concentrations, phytanic acid can de-energize mitochondria by depolarizing the mitochondrial membrane and stimulating non-phosphorylating oxygen uptake.[14][15] This uncoupling of oxidative phosphorylation reduces ATP synthesis.[13] Furthermore, phytanic acid can inhibit the ADP/ATP carrier, further impairing cellular energy supply.[14] A critical finding is that phytanic acid sensitizes mitochondria to calcium-induced permeability transition pore (mPTP) opening, a key event in apoptotic cell death.[7][14]
Caption: Mechanisms of phytanic acid-induced mitochondrial dysfunction.
PPARα Modulation
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression, particularly in lipid metabolism. PPARα is expressed in the brain, including in astrocytes, and its activation can have neuroprotective effects.[16][17] BCFAs, as fatty acids, are potential ligands for PPARα. Activation of PPARα in astrocytes can enhance the uptake and degradation of amyloid-β, a key pathological hallmark of Alzheimer's disease.[6] PPARα activation also plays a role in regulating neuroinflammation by inhibiting the production of pro-inflammatory cytokines.[18]
Caption: BCFA-mediated modulation of PPARα activity in brain cells.
Experimental Protocols
Accurate quantification and analysis of BCFAs are critical for understanding their role in neurological disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.
Protocol 1: GC-MS Analysis of Phytanic Acid in Human Plasma
This protocol outlines the key steps for the quantification of phytanic acid in human plasma using GC-MS, a robust and widely used method.
Caption: General workflow for GC-MS analysis of phytanic acid in plasma.
1. Sample Preparation and Lipid Extraction:
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of a deuterated internal standard (e.g., d3-phytanic acid) to correct for sample loss during preparation and analysis.
-
Lipid Extraction: Perform a Folch extraction by adding a 2:1 (v/v) chloroform (B151607):methanol (B129727) mixture to the plasma sample. Vortex vigorously and centrifuge to separate the phases. The lower organic layer containing the lipids is collected.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Saponification: To the dried lipid extract, add methanolic potassium hydroxide (B78521) (KOH) and incubate to hydrolyze the lipids, releasing the fatty acids.
-
Methylation: After cooling, add boron trifluoride (BF3) in methanol and incubate to convert the free fatty acids to their more volatile methyl esters (FAMEs).
-
Extraction of FAMEs: Add water and hexane (B92381), vortex, and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.
3. GC-MS Analysis:
-
Injection: Inject the FAMEs extract onto the GC column.
-
Separation: Use a suitable capillary column (e.g., a polar column) to separate the FAMEs based on their boiling points and polarity.
-
Detection: The mass spectrometer is operated in electron ionization (EI) mode. Selected ion monitoring (SIM) is used to detect and quantify the characteristic ions of phytanic acid methyl ester and its deuterated internal standard.
Protocol 2: LC-MS/MS Analysis of Pristanic and Phytanic Acids in Plasma
LC-MS/MS offers high sensitivity and specificity for the analysis of BCFAs, often with less extensive sample preparation compared to GC-MS.
1. Sample Preparation:
-
Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add a deuterated internal standard and a larger volume of a protein precipitation solvent like acetonitrile (B52724). This step removes the majority of proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant containing the BCFAs to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute the residue in a suitable solvent compatible with the LC mobile phase.
2. LC Separation:
-
Column: Use a reversed-phase C18 or C8 column for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve ionization.
-
Injection: Inject the reconstituted sample into the LC system.
3. MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode for the detection of free fatty acids.
-
Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) of the target BCFA in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific fragment ion in the third quadrupole. This highly selective process minimizes interferences from the complex biological matrix.
Protocol 3: Lipid Extraction from Neuronal Cell Cultures for BCFA Analysis
This protocol outlines a general procedure for extracting lipids, including BCFAs, from cultured neuronal cells for subsequent analysis by GC-MS or LC-MS/MS.
1. Cell Harvesting and Lysis:
-
Harvesting: For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS), then scrape the cells in the presence of a solvent like methanol. For suspension cells, pellet the cells by centrifugation and wash with PBS.
-
Lysis: Homogenize or sonicate the cell pellet in a suitable buffer to ensure complete cell lysis and release of intracellular lipids.
2. Lipid Extraction (Bligh & Dyer Method):
-
Solvent Addition: Add a mixture of chloroform and methanol to the cell lysate in a ratio that forms a single phase (e.g., 1:2 v/v chloroform:methanol).
-
Phase Separation: Add chloroform and water (or an acidic/basic solution) to create a biphasic system. Vortex thoroughly and centrifuge to separate the layers.
-
Collection of Lipid Layer: The lower chloroform layer contains the lipids. Carefully collect this layer, avoiding the protein interface.
-
Drying: Evaporate the chloroform under a stream of nitrogen. The dried lipid extract can then be stored at -80°C or proceed to derivatization for GC-MS or be reconstituted for LC-MS/MS analysis.
Conclusion and Future Directions
The study of branched-chain fatty acids is a rapidly evolving field with significant implications for our understanding and potential treatment of a variety of neurological disorders. The accumulation of phytanic and pristanic acids in rare peroxisomal disorders has firmly established a causal link between BCFA dysregulation and severe neurological dysfunction. The emerging evidence suggesting alterations in BCFA and related fatty acid profiles in more prevalent neurodegenerative diseases like Alzheimer's, Parkinson's, and multiple sclerosis opens up new avenues for biomarker discovery and therapeutic intervention.
Future research should focus on:
-
Expanding Quantitative Studies: There is a critical need for more comprehensive quantitative studies of a wider range of BCFAs in larger patient cohorts for various neurological disorders.
-
Elucidating Signaling Pathways: Further investigation into the downstream signaling pathways activated by BCFAs in different neuronal and glial cell types is crucial to understand their precise physiological and pathological roles.
-
Therapeutic Targeting: The signaling pathways and metabolic enzymes involved in BCFA metabolism represent potential targets for novel drug development strategies aimed at correcting BCFA imbalances and mitigating their neurotoxic effects.
The continued development and application of advanced analytical techniques, coupled with in-depth molecular and cellular studies, will undoubtedly shed further light on the intricate roles of branched-chain fatty acids in the complex landscape of neurological disease.
References
- 1. Phytanic acid induces Neuro2a cell death via histone deacetylase activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synaptic Modulation by Neurotrophic Factors: Differential and Synergistic Effects of Brain-Derived Neurotrophic Factor and Ciliary Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the specific mechanisms of the gut-brain axis: the short-chain fatty acids-microglia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum Short-Chain Fatty Acids and Associations With Inflammation in Newly Diagnosed Patients With Multiple Sclerosis and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-chain fatty acids in multiple sclerosis: Associated with disability, number of T2 lesions, and inflammatory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of PPARα enhances astroglial uptake and degradation of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In brain mitochondria the branched-chain fatty acid phytanic acid impairs energy transduction and sensitizes for permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Activation of GPR40 induces hypothalamic neurogenesis through p38- and BDNF-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In brain mitochondria the branched-chain fatty acid phytanic acid impairs energy transduction and sensitizes for permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Novel Role of PPAR Alpha in the Brain: Promising Target in Therapy of Alzheimer’s Disease and Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PPAR Alpha Regulation of the Immune Response and Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Peroxisomal Beta-Oxidation of 20-Methyltricosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the metabolic pathway for 20-Methyltricosanoyl-CoA, a very-long-chain methyl-branched fatty acid, within the peroxisome. Due to the limited direct research on this specific molecule, this guide synthesizes information from the well-established metabolism of other very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to construct a scientifically grounded model of its degradation. The guide details the enzymatic steps of peroxisomal beta-oxidation, presents comparative data, outlines relevant experimental protocols, and discusses the clinical significance in the context of known peroxisomal disorders.
Introduction to this compound and Peroxisomal Metabolism
20-Methyltricosanoic acid is a C24 saturated fatty acid with a methyl group at the 20th carbon position. As a VLCFA, its initial catabolism is confined to the peroxisome, as mitochondria are unable to process fatty acids with chain lengths of 22 carbons or more.[1][2][3] The presence of a methyl group also classifies it as a BCF. The position of the methyl group is critical for determining the metabolic route. Since the methyl group in 20-methyltricosanoic acid is distant from the carboxyl end (at an even-numbered carbon), it is not expected to interfere with the initial cycles of beta-oxidation. Therefore, it will likely undergo direct beta-oxidation in the peroxisome until the chain is sufficiently shortened for mitochondrial processing.
Peroxisomal beta-oxidation is a crucial metabolic pathway for a variety of lipids that cannot be degraded in mitochondria.[4][5] This includes VLCFAs, BCFAs like pristanic acid, dicarboxylic acids, and prostaglandins.[1][5] Deficiencies in this pathway are linked to severe genetic disorders, such as X-linked adrenoleukodystrophy and Refsum disease, highlighting its importance in lipid homeostasis.[6][7][8]
The Metabolic Pathway of this compound
The metabolism of this compound begins with its transport into the peroxisome and activation to its CoA ester.
Transport and Activation
Very-long-chain fatty acids are transported across the peroxisomal membrane by ATP-binding cassette (ABC) transporters, primarily ABCD1 (also known as ALDP).[1] Once inside the peroxisome, 20-methyltricosanoic acid is activated to this compound by a very-long-chain acyl-CoA synthetase (ACSVL).[9]
Peroxisomal Beta-Oxidation Cascade
Peroxisomal beta-oxidation consists of a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.[2][3]
-
Oxidation: The first step is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX).[1] For straight-chain VLCFAs, ACOX1 is the primary enzyme. For branched-chain acyl-CoAs, other ACOX enzymes, such as ACOX2 (pristanoyl-CoA oxidase), are involved.[5][10] This reaction introduces a double bond and produces hydrogen peroxide (H₂O₂), which is then detoxified to water by catalase within the peroxisome.[1]
-
Hydration and Dehydrogenation: The next two steps are catalyzed by a multifunctional protein (MFP). In humans, this is typically the D-bifunctional protein (MFP-2), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[9]
-
Thiolysis: The final step is the cleavage of the 3-ketoacyl-CoA by a thiolase, such as sterol carrier protein x (SCPx), to release acetyl-CoA and a chain-shortened acyl-CoA.[9]
This cycle repeats until the acyl-CoA chain is shortened to a medium-chain length (typically octanoyl-CoA). These shorter acyl-CoAs are then transported to the mitochondria, usually as carnitine esters, for complete oxidation to CO₂ and water.[11][12]
Below is a diagram illustrating the proposed beta-oxidation pathway for this compound in the peroxisome.
Data Presentation: Peroxisomal vs. Mitochondrial Beta-Oxidation
To contextualize the unique role of peroxisomes, the following table summarizes the key differences between peroxisomal and mitochondrial beta-oxidation pathways.
| Feature | Peroxisomal Beta-Oxidation | Mitochondrial Beta-Oxidation |
| Primary Substrates | Very-long-chain fatty acids (VLCFAs, C≥22), branched-chain fatty acids, dicarboxylic acids.[1][2] | Short-, medium-, and long-chain fatty acids (C4-C20).[1] |
| Cellular Location | Peroxisome.[1] | Mitochondria.[1] |
| Fatty Acid Import | ABC transporters (e.g., ABCD1).[1] | Carnitine shuttle system (CPT1, CACT, CPT2).[1] |
| First Enzyme | Acyl-CoA Oxidase (ACOX); produces H₂O₂.[1] | Acyl-CoA Dehydrogenases (VLCAD, LCAD, etc.); produces FADH₂.[1] |
| Energy Production | Not directly coupled to ATP synthesis. FADH₂ electrons are transferred to O₂, generating H₂O₂.[1][2] | FADH₂ and NADH are coupled to the electron transport chain to generate ATP.[1] |
| Pathway Outcome | Chain shortening; products are exported to mitochondria for complete oxidation.[2][11] | Complete oxidation to acetyl-CoA, which enters the Krebs cycle.[13] |
| Regulation | Not inhibited by malonyl-CoA. Induced by PPARα agonists.[5][14] | Inhibited by malonyl-CoA.[5] |
Experimental Protocols
Accurate measurement of peroxisomal beta-oxidation is essential for research and diagnostics. Below are protocols for key experimental approaches.
Protocol 1: Measurement of Peroxisomal Beta-Oxidation Using Stable-Isotope Labeled VLCFAs
This method quantifies the peroxisomal beta-oxidation capacity in living cells by tracing the metabolism of a labeled VLCFA.[1][15]
Principle: Cultured cells (e.g., skin fibroblasts) are incubated with a stable-isotope labeled VLCFA (e.g., D₃-C24:0, as an analogue for 20-methyltricosanoic acid). Peroxisomal beta-oxidation shortens the labeled fatty acid, producing labeled medium-chain fatty acids (e.g., D₃-C16:0). The ratio of the product to the initial substrate is quantified by mass spectrometry.[1]
Methodology:
-
Cell Culture: Culture human skin fibroblasts in T25 flasks until they reach 80-90% confluency.
-
Substrate Preparation: Prepare a 1 mM stock solution of deuterium-labeled hexacosanoic acid (D₃-C26:0) in ethanol. For the working solution, dilute the stock to 10 µM in the culture medium.
-
Incubation: Remove the standard culture medium from the cells, wash once with phosphate-buffered saline (PBS), and add 2 mL of the medium containing the D₃-C26:0 substrate.
-
Incubation Period: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting and Lysis: After incubation, wash the cells twice with PBS, then harvest by trypsinization. Centrifuge the cell suspension, discard the supernatant, and lyse the cell pellet in a suitable buffer. Determine the total protein content using a BCA assay.
-
Lipid Extraction: Extract total lipids from the cell lysate using a Folch extraction (chloroform:methanol, 2:1 v/v).
-
Derivatization: Evaporate the organic solvent under nitrogen and prepare fatty acid methyl esters (FAMEs) by heating the lipid extract with methanolic HCl.
-
GC-MS Analysis: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS).[1] Monitor the ions corresponding to the labeled substrate and its beta-oxidation products.
-
Data Analysis: Calculate the ratio of the peak area of the labeled product (e.g., D₃-C16:0) to the peak area of the labeled substrate (D₃-C26:0). Normalize this ratio to the total protein content to determine the peroxisomal beta-oxidation activity.
Protocol 2: Isolation of Peroxisomes and In Vitro Oxidation Assay
This protocol involves isolating peroxisomes from tissue or cultured cells to measure their oxidative capacity directly, for example, using a Seahorse XF Analyzer.[1][16][17]
Principle: Peroxisomes are isolated from a cell homogenate by differential and density gradient centrifugation. The oxygen consumption rate (OCR) of the isolated peroxisomes is then measured in real-time upon the addition of a VLCFA substrate.[1]
Methodology:
-
Homogenization: Homogenize fresh tissue (e.g., mouse liver) or cultured cells in an ice-cold isolation buffer (e.g., containing sucrose, MOPS, and EDTA).
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to pellet nuclei and cell debris, followed by a crude organelle fraction containing mitochondria and peroxisomes.[1]
-
Density Gradient Centrifugation: Layer the crude organelle fraction onto a density gradient (e.g., OptiPrep™ or Nycodenz) and centrifuge at high speed (e.g., 100,000 x g for 1-2 hours). Peroxisomes will migrate to their isopycnic point, allowing for their separation from mitochondria.[1]
-
Purity Assessment: Assess the purity of the peroxisomal fraction by immunoblotting for organelle-specific markers (e.g., Catalase for peroxisomes, Cytochrome C for mitochondria).[16][17]
-
Seahorse XF Assay:
-
Adhere the isolated peroxisomes to the wells of a Seahorse XF microplate.
-
Equilibrate the plate in a CO₂-free incubator.
-
Use a Seahorse XF Analyzer to measure the basal oxygen consumption rate (OCR).
-
Inject the VLCFA substrate (e.g., C24:0-CoA) into the wells.
-
Measure the change in OCR following substrate addition.
-
-
Data Analysis: The increase in OCR after substrate injection reflects the rate of peroxisomal oxidation. Normalize the OCR to the amount of peroxisomal protein per well.
Below is a diagram illustrating the experimental workflow for isolating peroxisomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 8. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. web-api.polscientific.com [web-api.polscientific.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Revolutionizing Very-Long-Chain Acyl-CoA Analysis: A High-Sensitivity LC-MS/MS Method for 20-Methyltricosanoyl-CoA Quantification
For Immediate Release
[City, State] – [Date] – A novel and robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the sensitive and specific quantification of 20-Methyltricosanoyl-CoA, a very-long-chain acyl-coenzyme A (VLC-acyl-CoA). This application note provides a detailed protocol for researchers, scientists, and drug development professionals engaged in metabolic research and therapeutic development, particularly in areas involving peroxisomal disorders and lipid metabolism.
The analysis of VLC-acyl-CoAs, especially branched-chain species, presents significant analytical challenges due to their low endogenous concentrations and complex biological matrices. This method overcomes these hurdles by employing a streamlined sample preparation procedure and highly selective LC-MS/MS detection, enabling accurate quantification in cellular and tissue samples.
Introduction
This compound is a branched very-long-chain acyl-CoA that plays a role in lipid metabolism. Its metabolism is primarily handled by peroxisomal β-oxidation, a critical pathway for the breakdown of fatty acids that are too long or branched to be processed by mitochondria.[1][2][3][4][5] Dysregulation of peroxisomal β-oxidation is associated with several severe metabolic disorders. Accurate quantification of specific VLC-acyl-CoAs like this compound is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.
This application note details a complete workflow, from sample extraction to data acquisition and analysis, providing a reliable tool for researchers in the field.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A targeted solid-phase extraction protocol is employed to isolate acyl-CoAs from biological matrices, ensuring a clean sample for LC-MS/MS analysis.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Extraction Buffer: 50 mM ammonium (B1175870) formate (B1220265) (pH 6.3)
-
Nitrogen gas for drying
-
SPE Cartridge (e.g., Silica-based C18)
Protocol:
-
Homogenize the biological sample in ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Pre-activate the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of extraction buffer.
-
Load the supernatant from the sample onto the cartridge.
-
Wash the cartridge with 3 mL of extraction buffer to remove unbound contaminants.
-
Elute the acyl-CoAs with a series of methanol/ammonium formate solutions:
-
3 mL of 50 mM ammonium formate (pH 6.3) and methanol (1:1, v/v)
-
3 mL of 50 mM ammonium formate (pH 6.3) and methanol (1:3, v/v)
-
3 mL of pure methanol
-
-
Combine the elution fractions and dry the sample under a gentle stream of nitrogen gas.
-
Reconstitute the dried sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.[3]
Liquid Chromatography (LC)
A reverse-phase chromatographic method is used to separate this compound from other acyl-CoAs and endogenous interferences.
LC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 100% B over 15 minutes, hold at 100% B for 7.5 minutes, then re-equilibrate at 20% B. A representative gradient is shown below. |
| Flow Rate | 0.2 mL/min |
| Column Temp. | 32°C |
| Injection Vol. | 10 µL |
Representative LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.00 | 20 |
| 15.00 | 100 |
| 22.50 | 100 |
| 22.51 | 20 |
| 30.00 | 20 |
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is used for detection. Quantification is achieved using Multiple Reaction Monitoring (MRM). Acyl-CoAs characteristically exhibit a neutral loss of 507 Da corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[6][7]
MS Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.20 kV |
| Cone Voltage | 45 V |
| Desolvation Temp. | 500°C |
| Source Temp. | 120°C |
| Gas Flow | Desolvation: 500 L/h (Nitrogen) |
| Collision Gas | Argon |
MRM Transition for this compound:
To determine the MRM transition, the precursor ion ([M+H]⁺) is calculated. The molecular formula for 20-Methyltricosanoic acid is C₂₄H₄₈O₂. The molecular weight of Coenzyme A is 767.53 g/mol .
-
Precursor Ion (Q1): The mass of this compound is calculated and the [M+H]⁺ ion is determined. The most abundant product ion is typically from the neutral loss of 507 Da.
-
Product Ion (Q3): [Precursor Ion - 507.3]⁺
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1132.8 | 625.5 | 100 | 40 |
| Internal Standard (e.g., C17:0-CoA) | 1018.7 | 511.4 | 100 | 40 |
Note: The exact m/z values and collision energy should be optimized by direct infusion of a standard.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison. The following tables provide a template for presenting method validation and sample analysis results.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | |
| Upper Limit of Quantification (ULOQ) | S/N > 10 | |
| Linearity (r²) | > 0.99 | |
| Precision (%CV) - Intra-day | < 15% | |
| Precision (%CV) - Inter-day | < 15% | |
| Accuracy (% Recovery) | 85-115% |
Table 2: Quantification of this compound in Samples
| Sample ID | Replicate 1 (pmol/mg protein) | Replicate 2 (pmol/mg protein) | Replicate 3 (pmol/mg protein) | Mean (pmol/mg protein) | Std. Dev. |
| Control 1 | |||||
| Control 2 | |||||
| Treated 1 | |||||
| Treated 2 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Metabolic Pathway of Branched-Chain Fatty Acid Oxidation
Caption: Peroxisomal β-oxidation of this compound.
Conclusion
The LC-MS/MS method described herein provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. This detailed protocol and the accompanying resources offer a valuable tool for researchers investigating the roles of very-long-chain acyl-CoAs in health and disease, and for professionals in the field of drug development targeting metabolic pathways. The structured data presentation and clear visualizations are designed to facilitate straightforward implementation and interpretation of results.
References
- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. annualreviews.org [annualreviews.org]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis and Characterization of 20-Methyltricosanoyl-CoA for Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, are crucial components of cellular metabolism. They serve as precursors for complex lipids like ceramides (B1148491) and sphingolipids and are involved in various physiological processes.[1] The study of enzymes and pathways involving these molecules, such as Acyl-CoA synthetases (ACS) and elongases, requires high-purity standards.[2] 20-Methyltricosanoyl-CoA is a branched-chain VLCFA-CoA that can serve as a valuable tool for investigating substrate specificity of enzymes, exploring metabolic pathways, and as an internal standard in lipidomics and metabolomics studies. This document provides a detailed protocol for the chemical synthesis of this compound, starting from the synthesis of its precursor fatty acid, 20-Methyltricosanoic acid.
Synthesis Strategy Overview The synthesis of this compound is a two-part process. First, the precursor fatty acid, 20-Methyltricosanoic acid, is synthesized via a Grignard reaction followed by oxidation. Second, the purified fatty acid is activated and coupled to Coenzyme A (CoA) to yield the final product.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 20-Methyltricosanoic Acid
This protocol outlines a plausible synthetic route. Researchers should adapt it based on available laboratory equipment and standard organic synthesis practices.
Materials and Reagents:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Propylene (B89431) oxide
-
Jones reagent (CrO₃ in H₂SO₄) or alternative oxidizing agent (e.g., PCC, PDC)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (HPLC grade)
Protocol:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.
-
Add a small crystal of iodine.
-
Dissolve 1-bromononadecane in anhydrous ether and add it slowly via the dropping funnel to the magnesium turnings.
-
If the reaction does not start, gently warm the flask. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propylene Oxide:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of propylene oxide in anhydrous ether. This reaction is highly exothermic; maintain the temperature below 10 °C.
-
After the addition, let the mixture stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Isolation of Alcohol:
-
Quench the reaction by slowly adding saturated ammonium (B1175870) chloride solution at 0 °C.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 20-Methyl-1-tricosanol.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve the crude alcohol in acetone (B3395972).
-
Cool the solution to 0 °C and slowly add Jones reagent until the orange color persists.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the excess oxidant by adding isopropanol (B130326) until the solution turns green.
-
Remove the acetone under reduced pressure. Add water and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer to obtain the crude 20-Methyltricosanoic acid.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure fatty acid.
-
Part 2: Synthesis of this compound
This protocol is adapted from methods for synthesizing other long-chain acyl-CoAs using carbonyldiimidazole (CDI).[3]
Materials and Reagents:
-
20-Methyltricosanoic Acid (from Part 1)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Coenzyme A, trilithium salt
-
Sodium bicarbonate (NaHCO₃) solution (0.5 M)
-
HPLC system for purification and analysis
Protocol:
-
Activation of the Fatty Acid:
-
Dissolve 20-Methyltricosanoic acid (e.g., 5 mg, ~13 µmol) in 200 µL of anhydrous THF.
-
Add CDI (e.g., 4.2 mg, 26 µmol, 2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1 hour to form the acyl-imidazole intermediate.
-
-
Coupling with Coenzyme A:
-
In a separate vial, dissolve Coenzyme A trilithium salt (e.g., 10 mg, ~12 µmol, 0.9 equivalents) in 200 µL of 0.5 M NaHCO₃ solution.
-
Add the Coenzyme A solution to the activated fatty acid mixture.
-
Stir the reaction for at least 2 hours at room temperature.
-
-
Purification and Analysis:
-
The reaction can be quenched by flash freezing in liquid N₂ and lyophilized.
-
The resulting powder can be redissolved in water or a suitable buffer.
-
Purify the this compound using reverse-phase HPLC. A C18 column with a water:acetonitrile gradient (containing 0.1% trifluoroacetic acid or formic acid) is typically effective.
-
Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions corresponding to the product peak, pool them, and lyophilize to obtain the pure this compound.
-
Characterization and Quality Control
-
Purity Assessment: Final purity should be determined by analytical HPLC-UV (260 nm).
-
Identity Confirmation: The molecular weight of the final product should be confirmed by high-resolution mass spectrometry (HRMS), such as LC-ESI-TOF-MS.
-
Structural Verification: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the intermediate fatty acid. Structural confirmation of the final CoA product can be challenging due to its complexity but is recommended if feasible.
Quantitative Data Summary
The following tables present expected outcomes based on similar syntheses reported in the literature.[3][4] Actual yields may vary.
Table 1: Expected Yield and Purity for Synthesis of 20-Methyltricosanoic Acid
| Step | Product | Starting Material | Typical Yield (%) | Purity (by GC-MS) |
|---|---|---|---|---|
| 1 | 20-Methyl-1-tricosanol | 1-Bromononadecane | 70 - 85% | >95% (crude) |
| 2 | 20-Methyltricosanoic Acid | 20-Methyl-1-tricosanol | 80 - 90% | >98% (post-chromatography) |
Table 2: Expected Yield and Purity for Synthesis of this compound
| Step | Product | Starting Material | Typical Yield (%) | Purity (by HPLC) |
|---|
| 3 | this compound | 20-Methyltricosanoic Acid | 40 - 60% | >95% (post-HPLC) |
Biological Context and Applications
VLCFA-CoAs are key metabolic intermediates.[5] They are synthesized from VLCFAs by Acyl-CoA synthetases located in the endoplasmic reticulum and peroxisomes.[1][2] Once formed, they have several metabolic fates.
Figure 2: General metabolic fates of very-long-chain fatty acyl-CoAs (VLCFA-CoAs).
Research Applications:
-
Enzyme Assays: As a substrate to determine the kinetic parameters (Km, Vmax) of Acyl-CoA synthetases, hydrolases, and transferases.
-
Lipidomics Standard: As an internal standard for the quantification of endogenous branched-chain VLCFAs in complex biological samples.
-
Inhibitor Screening: In high-throughput screening assays to identify inhibitors of enzymes involved in VLCFA metabolism.
-
Cell-Based Assays: To study the downstream effects of specific VLCFA species on cellular signaling and lipid composition.
References
Application Notes and Protocols for the Analysis of Very Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain acyl-Coenzyme A (VLC-CoA) thioesters are critical intermediates in lipid metabolism, playing a central role in energy production through mitochondrial beta-oxidation, as well as in the biosynthesis of complex lipids and cellular signaling. The accurate quantification of VLC-CoAs in biological samples is paramount for understanding metabolic regulation and the pathophysiology of various diseases, including inherited metabolic disorders like very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. Furthermore, the analysis of VLC-CoA pools is of significant interest in drug development for assessing the metabolic effects and potential toxicity of new chemical entities.
These application notes provide detailed protocols for the extraction and quantification of VLC-CoAs from tissues and cultured cells, a summary of reported quantitative data, and an overview of the key metabolic and signaling pathways involving these molecules.
Data Presentation: Quantitative Levels of Very Long-Chain Acyl-CoAs
The concentration of VLC-CoAs can vary significantly between different tissues and cell types, reflecting their diverse metabolic functions. The following tables summarize representative quantitative data from rodent tissues and cultured cells, providing a baseline for experimental design and data interpretation.
Table 1: Acyl-CoA Concentrations in Various Rat Tissues (nmol/g wet weight) [1]
| Acyl-CoA Species | Heart | Kidney | Muscle |
| C18:1-CoA | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.1 ± 0.1 |
| C18:2-CoA | 4.1 ± 0.5 | 1.5 ± 0.2 | 1.3 ± 0.1 |
| C20:4-CoA | 1.9 ± 0.2 | 0.9 ± 0.1 | 0.8 ± 0.1 |
| C22:6-CoA | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 |
Table 2: Acyl-CoA Oxidation Rates in Wild-Type (WT) and VLCAD-Deficient (VLCAD-/-) Mouse Tissues (mU/mg protein) [2][3]
| Substrate | Liver (WT) | Liver (VLCAD-/-) | Heart (WT) | Heart (VLCAD-/-) |
| C16:0-CoA | 22.4 ± 0.8 | 17.7 ± 1.03 | ~20 | ~20 |
| C18:0-CoA | ~18 | ~10 | ~15 | ~9 |
| C20:0-CoA | ~15 | ~8 | ~12 | ~6 |
Table 3: Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | ~5.0 | ~10.0 | ~8.0 |
| C18:0-CoA | ~2.0 | ~5.0 | ~4.0 |
| C18:1-CoA | ~3.5 | ~12.0 | ~10.0 |
Note: Values are approximate and compiled from various sources for comparative purposes. Actual concentrations can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Tissues
This protocol describes a robust method for the extraction of VLC-CoAs from tissue samples, optimized for subsequent LC-MS/MS analysis.
Materials:
-
Frozen tissue sample (20-100 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile (ACN):Isopropanol (3:1, v/v)
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Centrifuge capable of 16,000 x g at 4°C
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Tissue Pulverization: Weigh 20-100 mg of frozen tissue and keep it frozen in liquid nitrogen. In a pre-chilled mortar, grind the tissue to a fine powder.
-
Homogenization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold Homogenization Buffer containing the internal standard. Homogenize the sample on ice until no visible particles remain.
-
Protein Precipitation and Extraction: Add 1.5 mL of the cold Extraction Solvent to the homogenate. Vortex vigorously for 2 minutes, followed by sonication for 3 minutes on ice.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.
-
Re-extraction (Optional but Recommended): Add another 1 mL of Extraction Solvent to the pellet, vortex and sonicate as before. Centrifuge and pool the supernatants to maximize recovery.
-
Drying: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC-MS/MS mobile phase.
Protocol 2: Extraction of Very Long-Chain Acyl-CoAs from Cultured Cells
This protocol is suitable for both adherent and suspension cells.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
-
Extraction Solvent: Acetonitrile (ACN):Isopropanol:Water (3:1:1, v/v/v)
-
Internal Standard (IS) solution
-
Centrifuge capable of 16,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Extraction: Add 1 mL of cold Extraction Solvent containing the internal standard to the cell pellet or plate. For adherent cells, use a cell scraper to lyse and collect the cells in the solvent.
-
Homogenization: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex vigorously for 2 minutes and sonicate for 3 minutes on ice.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new pre-chilled tube.
-
Drying and Reconstitution: Proceed with steps 7 and 8 from Protocol 1.
Protocol 3: LC-MS/MS Analysis of Very Long-Chain Acyl-CoAs
This protocol provides a general framework for the analysis of VLC-CoAs using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific analytes and system used.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 8.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 10% B
-
18.1-22 min: Re-equilibration at 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor Ion: [M+H]+
-
Product Ion: A common product ion for acyl-CoAs is generated from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da). Specific precursor-to-product ion transitions for each VLC-CoA of interest should be optimized.
-
Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for each analyte.
Signaling Pathways and Experimental Workflows
Mitochondrial Beta-Oxidation of Very Long-Chain Fatty Acids
VLC-CoAs are primarily metabolized through mitochondrial beta-oxidation to produce acetyl-CoA, which then enters the TCA cycle for energy production. The initial and rate-limiting step for VLC-CoAs is catalyzed by Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[4][5][6]
Caption: Mitochondrial beta-oxidation pathway for VLC-CoAs.
Experimental Workflow for VLC-CoA Analysis
The overall workflow for the analysis of VLC-CoAs from biological samples involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for VLC-CoA analysis.
Role of VLC-CoAs in Inflammatory Signaling
Recent evidence suggests that the accumulation of long-chain fatty acids and their CoA esters can trigger inflammatory responses, particularly in the context of metabolic diseases.[7][8][9]
Caption: VLC-CoA-mediated inflammatory signaling.
Conclusion
The methodologies and data presented in these application notes provide a comprehensive resource for researchers engaged in the analysis of very long-chain acyl-CoAs. The detailed protocols for sample preparation and LC-MS/MS analysis, coupled with the quantitative data and pathway diagrams, will aid in the design and execution of experiments aimed at elucidating the roles of VLC-CoAs in health and disease. For professionals in drug development, these tools are essential for evaluating the metabolic impact of novel therapeutics and for the development of treatments for metabolic disorders. The inherent instability and low abundance of VLC-CoAs necessitate careful and consistent application of these protocols to ensure high-quality, reproducible data.
References
- 1. Synthetic mRNA Rescues Very Long-Chain Acyl-CoA Dehydrogenase Deficiency in Patient Fibroblasts and a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue-Specific Strategies of the Very-Long Chain Acyl-CoA Dehydrogenase-Deficient (VLCAD−/−) Mouse to Compensate a Defective Fatty Acid β-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. citeab.com [citeab.com]
- 4. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pervasive inflammatory activation in patients with deficiency in very‐long‐chain acyl‐coA dehydrogenase (VLCADD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pervasive inflammatory activation in patients with deficiency in very-long-chain acyl-coA dehydrogenase (VLCADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 20-Methyltricosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and lipid biosynthesis.[1] The analysis of specific acyl-CoA species, such as the very-long-chain fatty acyl-CoA 20-Methyltricosanoyl-CoA, is crucial for understanding cellular processes and for the development of therapeutics targeting metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of these molecules.[2][3] This document provides detailed application notes and protocols for the analysis of this compound using this technology.
Principle of Mass Spectrometry Fragmentation of Acyl-CoAs
The fragmentation of acyl-CoAs in tandem mass spectrometry is characterized by specific patterns, primarily driven by the structure of the Coenzyme A (CoA) moiety. In positive ion electrospray ionization (ESI) mode, two major fragmentation pathways are consistently observed for a wide range of acyl-CoAs.[4][5]
A primary fragmentation event is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion of the CoA molecule, resulting in a neutral loss of 507.0 Da.[6][7] This is a highly characteristic fragmentation for acyl-CoAs and is often used for precursor ion scanning or multiple reaction monitoring (MRM) experiments.[4]
Another significant fragmentation pathway results in the formation of a product ion with a mass-to-charge ratio (m/z) of 428. This ion corresponds to the adenosine (B11128) 3',5'-diphosphate fragment of the CoA moiety.[4][6]
Predicted Fragmentation of this compound
Based on the established fragmentation patterns of long-chain acyl-CoAs, the expected fragmentation of this compound in positive ion mode is summarized below. The molecular formula for this compound is C45H84N7O17P3S, with a monoisotopic mass of 1131.49 g/mol .
Table 1: Predicted m/z Values for this compound and its Major Fragments in Positive Ion Mode
| Ion Description | Predicted m/z |
| Precursor Ion ([M+H]⁺) | 1132.50 |
| Product Ion (Neutral Loss of 507 Da) | 625.50 |
| Product Ion (CoA Fragment) | 428.04 |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the extraction and analysis of this compound from biological samples. Optimization may be required depending on the specific matrix and instrumentation.
1. Sample Preparation and Extraction
This protocol is adapted from methods described for the extraction of long-chain fatty acyl-CoAs.[8][9]
-
Cell or Tissue Lysis: Homogenize cell pellets or tissue samples in a suitable buffer.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or a mixture of methanol (B129727) and chloroform) to precipitate proteins and extract lipids and acyl-CoAs.[2]
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) prior to extraction to control for extraction efficiency and matrix effects.[10]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.[8][9]
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[2]
-
Mobile Phase: A gradient of an aqueous mobile phase (e.g., water with a small amount of an ion-pairing agent like triethylamine (B128534) or ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile or methanol) is commonly employed.[2]
-
Flow Rate: A typical flow rate is in the range of 200-500 µL/min.
-
Injection Volume: Inject an appropriate volume of the reconstituted sample (e.g., 5-20 µL).
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of acyl-CoAs.[2][11]
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer can be used.
-
MS/MS Method: A Multiple Reaction Monitoring (MRM) method is highly specific and sensitive for quantification. The MRM transitions for this compound would be based on the predicted fragmentation pattern.[7][10]
Table 2: Suggested MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 1132.50 | 625.50 | Primary transition (Neutral Loss of 507 Da) |
| 1132.50 | 428.04 | Confirmatory transition (CoA Fragment) |
-
Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential to maximize the signal for the specific MRM transitions.[2]
Data Analysis and Quantification
Quantification is typically performed by comparing the peak area of the analyte to that of the internal standard. A calibration curve should be generated using a series of known concentrations of a this compound standard to ensure accurate quantification.[12]
Visualizations
Caption: Predicted Fragmentation Pathway of this compound.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of 20-Methyltricosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) and their metabolites play crucial roles in numerous physiological and pathological processes. 20-Methyltricosanoyl-CoA is a branched-chain VLCFA, and the ability to accurately measure its concentration and the activity of enzymes involved in its metabolism is essential for understanding its biological function and for the development of therapeutics targeting VLCFA metabolic pathways. These application notes provide a detailed protocol for a robust and sensitive enzymatic assay for this compound, leveraging the activity of peroxisomal branched-chain acyl-CoA oxidase (ACOX2).
Assay Principle
The enzymatic assay for this compound is based on the first step of peroxisomal beta-oxidation, which is catalyzed by an acyl-CoA oxidase.[1] For branched-chain fatty acyl-CoAs such as this compound, the specific enzyme is the branched-chain acyl-CoA oxidase (ACOX2).[2] This enzyme catalyzes the oxidation of the acyl-CoA substrate, leading to the formation of a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).[3][4] The production of H₂O₂ can then be quantitatively measured using a variety of sensitive detection methods.
This protocol utilizes a colorimetric detection method where H₂O₂ reacts with 4-aminoantipyrine (B1666024) and phenol (B47542) in the presence of horseradish peroxidase (HRP) to produce a quinoneimine dye, which has a distinct absorbance at 500 nm.[5] The intensity of the color produced is directly proportional to the amount of H₂O₂ generated, and thus to the amount of this compound oxidized.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Custom Synthesis | N/A |
| Recombinant Human ACOX2 | Commercial Source | Varies |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8250 |
| 4-Aminoantipyrine | Sigma-Aldrich | A4382 |
| Phenol | Sigma-Aldrich | P3653 |
| MES Buffer | Sigma-Aldrich | M8250 |
| Flavin Adenine Dinucleotide (FAD) | Sigma-Aldrich | F6625 |
| Triton X-100 | Sigma-Aldrich | X100 |
| Sodium Hydroxide (NaOH) | Standard Lab Grade | N/A |
| Hydrochloric Acid (HCl) | Standard Lab Grade | N/A |
| 96-well microplate, clear | Standard Lab Grade | N/A |
| Spectrophotometer (plate reader) | N/A | N/A |
Reagent Preparation
-
Assay Buffer (50 mM MES, pH 8.0): Prepare in deionized water and adjust the pH to 8.0 at 30°C with 1 M NaOH.
-
Substrate Stock Solution (1 mM this compound): Prepare in Assay Buffer. Due to the long chain, gentle warming and sonication may be required for complete dissolution. Store at -80°C in small aliquots.
-
HRP Stock Solution (100 units/mL): Prepare in Assay Buffer and store at -20°C.
-
Color Reagent (1.6 mM 4-Aminoantipyrine, 22 mM Phenol): Prepare fresh in Assay Buffer.
-
FAD Solution (1 mM): Prepare fresh in Assay Buffer.
-
Triton X-100 Solution (10% v/v): Prepare in deionized water.
-
ACOX2 Enzyme Solution: Immediately before use, dilute the recombinant ACOX2 enzyme to the desired concentration (e.g., 0.1-1.0 µg/mL) in cold Assay Buffer. The optimal concentration should be determined experimentally.
Assay Procedure
-
Prepare the Reaction Cocktail: In a microcentrifuge tube, prepare a master mix of the reaction cocktail for the number of assays to be performed. For each well, the final reaction volume will be 200 µL.
| Component | Stock Concentration | Volume per well (µL) | Final Concentration |
| Assay Buffer | 50 mM | 110 | 45 mM |
| This compound | 1 mM | 20 | 100 µM |
| Color Reagent | 1.6 mM 4-AAP, 22 mM Phenol | 20 | 0.16 mM 4-AAP, 2.2 mM Phenol |
| FAD Solution | 1 mM | 10 | 50 µM |
| HRP Solution | 100 units/mL | 10 | 5 units/mL |
| Triton X-100 | 10% | 10 | 0.5% |
-
Standard Curve Preparation: Prepare a standard curve of H₂O₂ (0 to 100 µM) in Assay Buffer to correlate absorbance with the amount of H₂O₂ produced.
-
Assay Initiation:
-
Pipette 180 µL of the reaction cocktail into each well of a 96-well microplate.
-
Add 20 µL of either the ACOX2 enzyme solution (Test) or Assay Buffer (Blank) to the respective wells.
-
Mix gently by pipetting.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
Measurement: Measure the absorbance at 500 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the Blank from the absorbance of the Test samples.
-
Use the H₂O₂ standard curve to determine the concentration of H₂O₂ produced in each sample.
-
Calculate the ACOX2 activity using the following formula: Activity (µmol/min/mg) = (µmol of H₂O₂ produced) / (incubation time (min) * mg of ACOX2 protein)
-
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for ACOX2 with this compound
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| This compound | To be determined | To be determined |
| Control Substrate (e.g., Pristanoyl-CoA) | Reference Value | Reference Value |
Note: The kinetic parameters for this compound need to be experimentally determined by varying the substrate concentration and measuring the initial reaction velocities.
Table 2: Optimal Reaction Conditions
| Parameter | Optimal Value |
| pH | 8.0 |
| Temperature | 30°C |
| FAD Concentration | 50 µM |
| Incubation Time | 30-60 minutes |
Visualizations
Caption: Enzymatic reaction and detection pathway for the this compound assay.
Caption: Experimental workflow for the enzymatic assay of this compound.
References
Application Notes and Protocols for 20-Methyltricosanoyl-CoA in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyltricosanoyl-CoA is a very-long-chain acyl-coenzyme A (VLCFA-CoA) derivative. VLCFAs, fatty acids with chain lengths of 22 carbons or more, play critical roles in numerous biological processes, including membrane structure, cell signaling, and energy metabolism.[1][2][3][4][5] The metabolism of VLCFAs is a complex process involving a series of enzymatic reactions, and dysregulation of these pathways is associated with several severe human diseases, such as X-linked adrenoleukodystrophy (X-ALD), Zellweger syndrome, and certain skin disorders.[3][4]
These application notes provide a comprehensive guide for the use of this compound as a substrate in in vitro enzyme assays to investigate the activity of enzymes involved in VLCFA metabolism. The protocols outlined below are intended to serve as a starting point for researchers and can be adapted and optimized for specific experimental needs.
Applications
-
Enzyme Characterization: Elucidate the substrate specificity and kinetic parameters of enzymes involved in VLCFA metabolism, such as acyl-CoA synthetases, elongases (ELOVLs), acyl-CoA dehydrogenases, and hydrolases.
-
Drug Discovery: Screen for and characterize inhibitors or activators of enzymes that metabolize this compound. This is particularly relevant for developing therapeutic agents for diseases associated with abnormal VLCFA metabolism.[3][4]
-
Pathway Elucidation: Investigate the metabolic fate of this compound and its role in various cellular pathways.
-
Disease Modeling: Utilize in vitro assays to study the biochemical consequences of genetic mutations in enzymes involved in VLCFA metabolism.
Handling and Storage
This compound is a sensitive biochemical reagent. To ensure its stability and performance, it is crucial to adhere to the following guidelines:
-
Storage: Store at -80°C in a tightly sealed, desiccated container.
-
Handling: Thaw on ice immediately before use. To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Avoid prolonged exposure to room temperature and sources of oxidation. Use appropriate personal protective equipment when handling.
Experimental Protocols
I. General In Vitro Enzyme Assay for VLCFA-Metabolizing Enzymes
This protocol provides a general framework for measuring the activity of an enzyme that utilizes this compound as a substrate. The specific detection method will depend on the enzyme being assayed and the reaction products.
Materials:
-
This compound
-
Purified enzyme of interest (e.g., Acyl-CoA dehydrogenase, ELOVL)
-
Assay buffer (specific to the enzyme, e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactors (e.g., NAD+, FAD, NADPH, ATP, MgCl2, as required by the enzyme)
-
Detection reagents (e.g., fluorescent probe, radiolabeled substrate, LC-MS/MS standards)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader or other appropriate detection instrument
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer). Determine the concentration using spectrophotometry (A260 nm, ε = 15,400 M-1cm-1 for the adenine (B156593) moiety of CoA).
-
Prepare the assay buffer and any necessary cofactor solutions.
-
Prepare a solution of the purified enzyme at the desired concentration.
-
-
Set up the Reaction:
-
In a 96-well microplate, add the following components in the specified order:
-
Assay buffer
-
Cofactors
-
This compound (substrate)
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the enzyme solution to each well to initiate the reaction.
-
Mix gently by pipetting or shaking.
-
-
Incubate:
-
Incubate the reaction mixture at the optimal temperature for a predetermined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Terminate the Reaction:
-
Stop the reaction by adding a quenching solution (e.g., acid, base, or a specific inhibitor).
-
-
Detect the Product:
-
Measure the formation of the product or the depletion of a cofactor using an appropriate detection method. Examples include:
-
Fluorometric assays: Measure the change in fluorescence of a probe that reacts with a product or cofactor.
-
Radiometric assays: Use a radiolabeled substrate and measure the incorporation of radioactivity into the product.
-
LC-MS/MS: Separate and quantify the substrate and product by liquid chromatography-mass spectrometry. This method is highly specific and sensitive.
-
Coupled enzyme assays: Use a second enzyme to convert the product of the first reaction into a detectable substance.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the rate of product formation or substrate consumption.
-
Determine kinetic parameters (Km and Vmax) by measuring the reaction velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
II. Data Presentation
Quantitative data from enzyme assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Kinetic Parameters of Enzyme X with this compound
| Parameter | Value | Standard Deviation |
| Km (µM) | 15.2 | ± 1.8 |
| Vmax (nmol/min/mg) | 120.5 | ± 8.3 |
| kcat (s-1) | 4.2 | ± 0.3 |
| kcat/Km (M-1s-1) | 2.76 x 10^5 | ± 0.3 x 10^5 |
Table 2: Inhibition of Enzyme Y by Compound Z using this compound as a Substrate
| Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) |
| 0.1 | 12.5 | \multirow{5}{*}{2.5 ± 0.4} |
| 0.5 | 35.8 | |
| 1.0 | 48.2 | |
| 5.0 | 75.1 | |
| 10.0 | 92.3 |
Visualizations
Signaling Pathway
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow
Caption: General workflow for an in vitro enzyme assay.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of 20-Methyltricosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] The use of non-radioactive heavy isotopes, such as ¹³C and ²H (deuterium), allows for the safe in vitro and in vivo tracking of compounds through metabolic pathways.[1][2] 20-Methyltricosanoyl-CoA is a very long-chain fatty acyl-CoA (VLCFA-CoA) that may play a role in lipid metabolism and cellular signaling. Its branched-chain structure makes it an interesting subject for studies on the metabolism of complex lipids.
These application notes provide detailed protocols for the synthesis and use of stable isotope-labeled this compound. The primary route for obtaining this labeled compound is through chemical synthesis, as a definitive biosynthetic pathway in common research models is not well-established. The chemically synthesized, isotopically labeled 20-methyltricosanoic acid can then be enzymatically converted to its coenzyme A (CoA) derivative.
The primary applications for isotopically labeled this compound include:
-
Metabolic Flux Analysis: Tracing the incorporation and turnover of the fatty acid backbone into various lipid species.
-
Internal Standard for Mass Spectrometry: Serving as an ideal internal standard for the accurate quantification of endogenous, unlabeled this compound in complex biological samples.[3]
-
Enzyme Substrate Studies: Investigating the activity and specificity of enzymes involved in VLCFA metabolism.
Data Presentation: Predicted Mass Shifts of Isotopically Labeled this compound
The introduction of stable isotopes results in a predictable mass shift that can be detected by mass spectrometry. This allows for the differentiation and quantification of the labeled compound from its endogenous, unlabeled counterpart. The following table summarizes the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion of various isotopologues of this compound.
| Labeling Strategy | Isotope(s) | Number of Labels | Formula of Labeled this compound | Predicted [M+H]⁺ (m/z) | Mass Shift (Δm/z) |
| Unlabeled | - | 0 | C₄₅H₈₄N₇O₁₇P₃S | 1136.48 | 0 |
| Carboxyl Carbon Labeled | ¹³C | 1 | C₄₄¹³CH₈₄N₇O₁₇P₃S | 1137.48 | +1 |
| Fully ¹³C-Labeled Fatty Acid Chain | ¹³C | 24 | C₂₁¹³C₂₄H₈₄N₇O₁₇P₃S | 1160.48 | +24 |
| Perdeuterated Fatty Acid Chain (excluding carboxyl) | ²H (D) | 47 | C₄₅H₃₇D₄₇N₇O₁₇P₃S | 1183.48 | +47 |
| Labeled Methyl Group on Fatty Acid Chain | ¹³C | 1 | C₄₄¹³CH₈₄N₇O₁₇P₃S | 1137.48 | +1 |
| Labeled Methyl Group on Fatty Acid Chain (deuterated) | ²H (D) | 3 | C₄₅H₈₁D₃N₇O₁₇P₃S | 1139.48 | +3 |
Experimental Protocols
Protocol 1: Chemical Synthesis of Isotopically Labeled 20-Methyltricosanoic Acid
This protocol outlines a plausible synthetic route for producing 20-methyltricosanoic acid with stable isotopes incorporated into the acyl chain. The strategy involves the coupling of two smaller, isotopically labeled fragments.
Materials:
-
Isotopically labeled starting materials (e.g., ¹³C- or ²H-labeled alkyl halides or carboxylic acids)
-
Anhydrous solvents (THF, diethyl ether)
-
Reagents for Grignard reaction (magnesium turnings) or organocuprate coupling
-
Standard laboratory glassware for organic synthesis
-
Purification supplies (silica gel for column chromatography, solvents for recrystallization)
Procedure:
-
Synthesis of the Branched-Chain Fragment:
-
Begin with a commercially available, isotopically labeled precursor that will form the branched end of the fatty acid. For example, to label the methyl branch, start with ¹³C- or ²H-labeled 3-methyl-1-bromobutane.
-
Convert the labeled alkyl halide to a Grignard reagent by reacting it with magnesium turnings in anhydrous diethyl ether.
-
-
Synthesis of the Long-Chain Fragment:
-
Synthesize a long-chain ω-bromo fatty acid ester. For instance, start with a C19 or C20 straight-chain diol. Protect one hydroxyl group and convert the other to a bromide. Then, oxidize the protected alcohol to a carboxylic acid and esterify it. Isotopes can be incorporated into this chain as well, if desired.
-
-
Coupling Reaction:
-
Perform a copper-catalyzed coupling reaction between the Grignard reagent (from step 1) and the ω-bromo fatty acid ester (from step 2). This will form the full carbon skeleton of the 20-methyltricosanoic acid ester.
-
-
Deprotection and Purification:
-
Hydrolyze the ester to yield the free fatty acid.
-
Purify the final product, isotopically labeled 20-methyltricosanoic acid, using column chromatography or recrystallization.
-
Confirm the structure and isotopic enrichment of the final product using NMR and high-resolution mass spectrometry.
-
Protocol 2: Enzymatic Synthesis of Isotopically Labeled this compound
This protocol describes the conversion of the synthesized, labeled 20-methyltricosanoic acid into its active CoA thioester using a long-chain acyl-CoA synthetase.
Materials:
-
Isotopically labeled 20-methyltricosanoic acid (from Protocol 1)
-
Coenzyme A (CoA)
-
ATP
-
Long-chain acyl-CoA synthetase (commercially available, e.g., from Pseudomonas sp. or bovine liver)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
Solid-phase extraction (SPE) cartridges for purification
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
MgCl₂ (e.g., 10 mM)
-
ATP (e.g., 5 mM)
-
Coenzyme A (e.g., 1 mM)
-
Labeled 20-methyltricosanoic acid (e.g., 100 µM, dissolved in a suitable solvent like ethanol)
-
Long-chain acyl-CoA synthetase (concentration as per manufacturer's instructions)
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Quenching and Purification:
-
Stop the reaction by adding an acid (e.g., perchloric acid or formic acid).
-
Centrifuge to pellet the precipitated protein.
-
Purify the supernatant containing the labeled this compound using a C18 SPE cartridge. Wash the cartridge with an aqueous solution to remove salts and polar components, and then elute the acyl-CoA with a higher concentration of organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Analysis:
-
Dry the eluted sample under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Confirm the synthesis and purity of the labeled this compound by comparing its retention time and mass spectrum to that of an unlabeled standard, if available, and verifying the expected mass shift.
-
Protocol 3: In Vitro Metabolic Labeling of Cultured Cells
This protocol details the use of stable isotope-labeled 20-methyltricosanoic acid to trace its metabolism in a cell culture system.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Isotopically labeled 20-methyltricosanoic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Solvents for lipid extraction (e.g., chloroform:methanol mixture)
-
LC-MS/MS system for lipid analysis
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of the labeled 20-methyltricosanoic acid complexed to fatty acid-free BSA. This improves its solubility and delivery to the cells.
-
Add the labeled fatty acid-BSA complex to the cell culture medium to achieve the desired final concentration.
-
-
Cell Labeling:
-
Plate cells and allow them to reach the desired confluency.
-
Remove the existing medium and replace it with the labeling medium.
-
Incubate the cells for a specific period (e.g., a time course of 1, 4, 12, and 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.
-
-
Lipid Extraction:
-
After the incubation period, wash the cells with cold PBS.
-
Harvest the cells and perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
-
Analysis by Mass Spectrometry:
-
Analyze the lipid extract by LC-MS/MS to identify and quantify the incorporation of the isotopic label into various lipid classes (e.g., phospholipids, triglycerides, sphingolipids).
-
The mass shift corresponding to the incorporated labeled fatty acid will allow for the tracing of its metabolic fate.
-
Visualizations
Caption: Workflow for the chemical synthesis of isotopically labeled 20-Methyltricosanoic Acid.
Caption: Workflow for the enzymatic conversion of labeled fatty acid to its CoA derivative.
Caption: Potential metabolic pathways for labeled this compound.
References
Application Notes and Protocols for the Chromatographic Separation of Branched-Chain Acyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of lipids.[1][2] Branched-chain acyl-CoAs, derived from the metabolism of branched-chain amino acids, play significant roles in cellular energy homeostasis and signaling. The structural similarity of branched-chain acyl-CoA isomers, such as isobutyryl-CoA and n-butyryl-CoA, presents a significant analytical challenge.[3][4] Their accurate separation and quantification are essential for understanding metabolic regulation and the pathology of various diseases.[1][2]
This document provides detailed application notes and protocols for the chromatographic separation of branched-chain acyl-CoA isomers, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS) methods.
Chromatographic Strategies for Isomer Separation
The separation of acyl-CoA isomers is most effectively achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).[1][2] The key to successful isomer separation lies in the selection of the appropriate stationary phase and mobile phase conditions.
Reversed-Phase (RP) Chromatography: This is the most common approach for acyl-CoA analysis.[2] Separation is based on the hydrophobicity of the acyl chain. While effective for separating acyl-CoAs with different chain lengths, separating isomers often requires optimization of the mobile phase, including the use of ion-pairing reagents or high pH conditions.[3][5]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be used as an alternative or complementary technique to RP chromatography. It separates compounds based on their polarity. A combination of RP and HILIC can provide comprehensive profiling of acyl-CoAs.[3][6]
Ion-Pairing Chromatography: The use of ion-pairing reagents in the mobile phase can improve the retention and resolution of highly polar and ionic molecules like acyl-CoAs on reversed-phase columns.[3] However, these reagents can cause ion suppression in the mass spectrometer and may be difficult to remove from the LC system.[3][5]
Experimental Protocols
Protocol 1: UHPLC-MS/MS for Short-Chain Acyl-CoA Isomer Separation
This protocol is adapted from a method for the separation of n-butyryl-CoA, isobutyryl-CoA, n-valeryl-CoA, and isovaleryl-CoA.[3][4]
Sample Preparation (from Plant Tissues):
-
Homogenize 10-50 mg of frozen tissue in a suitable extraction buffer.
-
Perform a liquid-liquid extraction using an organic solvent.
-
Reconstitute the dried extract in an appropriate buffer, such as an ammonium (B1175870) hydroxide (B78521) buffer.[2]
UHPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.[5]
-
Mobile Phase A: Water with an ion-pairing reagent or buffer (e.g., ammonium formate).[7]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the acyl-CoAs.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 42°C, to ensure reproducible retention times.[7]
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[5][8]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the precursor ion and a specific product ion for each analyte. A neutral loss scan of 507 Da is characteristic of acyl-CoAs and can be used for screening.[5][7]
-
Source Parameters: Optimized source temperature, gas flows, and spray voltage are crucial for sensitivity.[7]
Protocol 2: Two-Dimensional LC-MS/MS for Comprehensive Acyl-CoA Profiling
This approach utilizes two different chromatographic separations to enhance the resolution of complex acyl-CoA mixtures, including isomers.[3]
First Dimension (e.g., HILIC):
-
Inject the sample onto a HILIC column to separate acyl-CoAs based on polarity.
-
Collect fractions containing the analytes of interest.
Second Dimension (e.g., Reversed-Phase):
-
Inject the collected fractions onto a reversed-phase column for further separation based on hydrophobicity.
-
Analyze the eluent by MS/MS as described in Protocol 1.
Quantitative Data Summary
The following table summarizes representative chromatographic data for the separation of branched-chain acyl-CoA isomers from published methods. Note that retention times can vary significantly between different LC systems and methods.
| Analyte | Isomer | Column Type | Retention Time (min) | Limit of Detection (LOD) | Reference |
| Butyryl-CoA | n-butyryl-CoA | Reversed-Phase | Varies | 1-5 fmol | [3][6] |
| Isobutyryl-CoA | Reversed-Phase | Varies | 1-5 fmol | [3][6] | |
| Valeryl-CoA | n-valeryl-CoA | Reversed-Phase | Varies | 1-5 fmol | [3][6] |
| Isovaleryl-CoA | Reversed-Phase | Varies | 1-5 fmol | [3][6] | |
| 2-methylbutyryl-CoA | Reversed-Phase | Varies | Not Reported | [3] | |
| Methylmalonyl-CoA | Methylmalonyl-CoA | Reversed-Phase | Varies | Not Reported | [7] |
| Succinyl-CoA | Reversed-Phase | Varies | Not Reported | [7] |
Visualizations
Experimental Workflow for Acyl-CoA Isomer Analysis
Caption: A typical experimental workflow for the analysis of branched-chain acyl-CoA isomers.
Logical Relationship in Isomer Separation
References
- 1. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The accurate quantification of LC-CoAs in tissues is essential for understanding various physiological and pathological states, including metabolic disorders, cardiovascular diseases, and neurological conditions. This document provides detailed protocols for the extraction of L-CoAs from tissue samples, a comparative summary of different methodologies, and a visual representation of the experimental workflow.
Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for the efficient recovery and subsequent analysis of L-CoAs. The choice of method can be influenced by the tissue type, the specific acyl-CoA species of interest, and the downstream analytical technique. Below is a summary of common extraction techniques and their reported performance characteristics.
| Method | Principle | Key Reagents | Reported Recovery/Efficiency | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Acyl-CoAs are selectively adsorbed onto a solid-phase material and then eluted. | Acetonitrile (B52724), 2-Propanol, Potassium Phosphate (B84403) Buffer, 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel. | Tissue Extraction: 93-104%SPE Purification: 83-90%[1] | High selectivity and purification, leading to cleaner samples.[1] | Can be more time-consuming and may require method development for optimal recovery. |
| Modified Solid-Phase Extraction | Homogenization in buffer followed by organic solvent extraction and purification on an oligonucleotide column. | KH2PO4 buffer, 2-Propanol, Acetonitrile. | 70-80% depending on the tissue.[2] | High reproducibility and improved separation of unsaturated and saturated acyl-CoAs. Suitable for small tissue samples (<100 mg).[2] | May require specialized columns (oligonucleotide purification column). |
| Liquid-Liquid Extraction (Bligh-Dyer type) | Partitioning of lipids and acyl-CoAs between aqueous and organic phases. | Chloroform, Methanol (B129727), Water. | Overall recovery of 55% (with the addition of acyl-CoA-binding protein).[3] | Rapid and straightforward procedure.[4] | Recoveries can be lower without optimization, and extracts may contain more contaminants.[3] |
| Organic Solvent Precipitation | Precipitation of proteins and extraction of acyl-CoAs using organic solvents. | Acetonitrile, 2-Propanol, Potassium Phosphate. | Good recoveries for a wide range of acyl-CoA esters.[1] | A general procedure suitable for acyl-CoAs of varying chain lengths.[1] | The selectivity might be lower compared to SPE methods. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Method
This protocol is adapted from a novel procedure for the quantitative isolation and purification of a wide range of acyl-coenzyme A esters.[1]
Materials:
-
Tissue sample (e.g., rat liver)
-
Acetonitrile
-
2-Propanol (Isopropanol)
-
0.1M Potassium Phosphate buffer, pH 6.7
-
2-(2-pyridyl)ethyl functionalized silica gel SPE columns
-
Acetonitrile/Isopropanol/Water/Acetic Acid wash solution (9:3:4:4, v/v/v/v)
-
Methanol/250 mM Ammonium Formate (B1220265) elution buffer (4:1, v/v)
-
Homogenizer
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (e.g., 100 mg).
-
Add 1 mL of a cold acetonitrile/2-propanol mixture (3:1, v/v) and homogenize thoroughly on ice.
-
Add 0.5 mL of cold 0.1M potassium phosphate buffer (pH 6.7) and vortex for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet the tissue debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction:
-
Condition the 2-(2-pyridyl)ethyl functionalized silica gel SPE column by washing with 1 mL of methanol followed by 1 mL of the acetonitrile/isopropanol/water/acetic acid wash solution.
-
Load the supernatant from step 2 onto the conditioned SPE column.
-
Wash the column with 1 mL of the wash solution to remove unbound species.
-
Elute the acyl-CoAs with 2 mL of the methanol/ammonium formate elution buffer.
-
-
Sample Preparation for Analysis:
-
The eluate can be dried under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried sample in a suitable solvent for your downstream analysis (e.g., HPLC or LC-MS/MS mobile phase).
-
Protocol 2: Modified Liquid-Liquid Extraction Method
This protocol is based on a method that reports high recovery and is suitable for small tissue samples.[2]
Materials:
-
Tissue sample (e.g., rat heart, kidney, muscle)
-
100 mM KH2PO4 buffer, pH 4.9
-
2-Propanol (Isopropanol)
-
Acetonitrile
-
Oligonucleotide purification column (or C18 SPE column)
-
Homogenizer
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Homogenize the tissue sample (< 100 mg) in a glass homogenizer with 1 mL of cold 100 mM KH2PO4 buffer (pH 4.9).
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Solvent Extraction:
-
Add 2 mL of acetonitrile to the homogenate and vortex vigorously.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Purification:
-
The original protocol uses an oligonucleotide purification column. As an alternative, a C18 SPE column can be used.
-
Condition the C18 SPE column with methanol and then with water.
-
Load the supernatant onto the column.
-
Wash the column with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the long-chain acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile).
-
-
Sample Preparation for Analysis:
-
Concentrate the eluent by drying it down.
-
Reconstitute the sample in an appropriate solvent for analysis by HPLC or LC-MS.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the extraction of long-chain acyl-CoAs from tissue samples.
References
- 1. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 20-Methyltricosanoyl-CoA as a Substrate for Acyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyltricosanoyl-CoA is a branched-chain, very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) that plays a significant role in the biosynthesis of complex lipids. Understanding its interaction with acyltransferases is crucial for elucidating lipid metabolism pathways and for the development of therapeutics targeting lipid-related disorders. These application notes provide a comprehensive guide to utilizing this compound as a substrate for two key classes of acyltransferases: ceramide synthases (CerS) and lysophospholipid acyltransferases (LPLATs). Detailed experimental protocols and data interpretation guidelines are provided to facilitate research in this area.
Acyltransferases Utilizing Very-Long-Chain Fatty Acyl-CoAs
VLCFA-CoAs are essential building blocks for various complex lipids, primarily sphingolipids and, to a lesser extent, glycerophospholipids. The incorporation of these long acyl chains is catalyzed by specific acyltransferases with distinct substrate preferences.
Ceramide Synthases (CerS)
Ceramide synthases are a family of six enzymes (CerS1-6) located in the endoplasmic reticulum that catalyze the N-acylation of a sphingoid base to form ceramide, the backbone of all sphingolipids.[1] Each CerS exhibits a preference for fatty acyl-CoAs of a specific chain length, thereby determining the acyl chain composition of ceramides.[2]
Based on their known substrate specificities, CerS2 and CerS4 are the most probable candidates for utilizing this compound (a C24 branched-chain fatty acyl-CoA).
-
CerS2 shows a strong preference for very-long-chain acyl-CoAs, particularly C22-C24 derivatives.[2]
-
CerS4 utilizes acyl-CoAs in the C18-C22 range.[3]
The ability of all CerS family members to synthesize 2-hydroxy-ceramides suggests a degree of tolerance for substitutions on the fatty acyl chain, further supporting the potential for this compound to be a substrate.[4]
Lysophospholipid Acyltransferases (LPLATs)
LPLATs are involved in the remodeling of glycerophospholipids through the acylation of lysophospholipids. While many LPLATs prefer shorter, unsaturated fatty acyl-CoAs, some isoforms can utilize longer-chain substrates. Lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) is known to acylate lysophosphatidylcholine with long-chain fatty acyl-CoAs, although it displays a preference for polyunsaturated species.[5][6] Further investigation is required to determine its activity with saturated, branched-chain VLCFA-CoAs like this compound.
Quantitative Data on Acyltransferase Substrate Specificity
The following table summarizes the known substrate specificities of relevant acyltransferases for very-long-chain fatty acyl-CoAs. This data can be used as a reference for selecting the appropriate enzyme and interpreting experimental results when using this compound.
| Enzyme Family | Enzyme | Optimal Acyl-CoA Chain Length(s) | Key References |
| Ceramide Synthases | CerS1 | C18 | [7] |
| CerS2 | C22, C24, C26 | [8][9] | |
| CerS3 | C18 and longer (broad specificity) | [3] | |
| CerS4 | C20, C22, C24 | [10] | |
| CerS5 | C16 | [7] | |
| CerS6 | C16 | [9] | |
| Lysophospholipid Acyltransferases | LPCAT3 | Prefers polyunsaturated long-chain acyl-CoAs | [5][6] |
Signaling Pathways and Experimental Workflows
Ceramide Synthesis Signaling Pathway
Experimental Workflow for Acyltransferase Activity Assay
Experimental Protocols
Protocol 1: Fluorescent Ceramide Synthase Assay
This protocol is adapted from established fluorescent assays for CerS activity and is suitable for use with this compound.[7][11][12]
Materials:
-
Enzyme source: Cell or tissue homogenates expressing the CerS of interest (e.g., CerS2 or CerS4), or purified enzyme.
-
This compound (substrate).
-
NBD-sphinganine (fluorescent acceptor substrate).
-
Reaction buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT.
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
Solvents for lipid extraction: Chloroform (B151607), Methanol.
-
TLC plates and developing solvent (e.g., chloroform:methanol:2M NH₄OH, 40:10:1 v/v/v).
-
Fluorescence imaging system for TLC plates.
Procedure:
-
Enzyme Preparation:
-
Prepare cell or tissue homogenates in a suitable lysis buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Substrate Preparation:
-
Prepare a stock solution of this compound. Due to its hydrophobicity, it may be necessary to dissolve it in a small amount of an organic solvent like ethanol (B145695) before diluting in the reaction buffer containing BSA to aid solubility.
-
Prepare a stock solution of NBD-sphinganine in an appropriate solvent (e.g., ethanol).
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture (final volume of 100 µL):
-
Reaction buffer
-
Fatty acid-free BSA (final concentration 0.1% w/v)
-
NBD-sphinganine (final concentration 10 µM)
-
This compound (final concentration 50 µM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme source (e.g., 20-50 µg of homogenate protein).
-
Incubate at 37°C for 30-60 minutes with gentle shaking.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 375 µL of chloroform:methanol (1:2, v/v).
-
Add 125 µL of chloroform and 125 µL of water, vortex thoroughly, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Lipid Separation and Detection:
-
Dry the extracted lipids under a stream of nitrogen.
-
Resuspend the lipid film in a small volume of chloroform:methanol (9:1, v/v).
-
Spot the samples onto a TLC plate alongside a standard of NBD-ceramide.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the fluorescent spots using a fluorescence imager.
-
-
Quantification:
-
Quantify the fluorescence intensity of the NBD-ceramide product spot and compare it to a standard curve to determine the amount of product formed.
-
Protocol 2: Lysophospholipid Acyltransferase (LPLAT) Assay
This protocol provides a general framework for assessing the activity of LPLATs with this compound.
Materials:
-
Enzyme source: Microsomal fractions from cells or tissues expressing the LPLAT of interest (e.g., LPCAT3).
-
This compound (substrate).
-
Lysophospholipid acceptor (e.g., 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine).
-
Radiolabeled tracer (e.g., [¹⁴C]this compound) or a method for product detection by mass spectrometry.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mg/mL BSA.
-
Solvents for lipid extraction.
-
TLC plates and developing solvent.
-
Scintillation counter or mass spectrometer.
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare microsomal fractions from the chosen cell or tissue source.
-
Prepare stock solutions of this compound (and radiolabeled tracer if applicable) and the lysophospholipid acceptor.
-
-
Reaction Setup:
-
In a glass tube, combine the assay buffer, lysophospholipid acceptor, and this compound.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the microsomal protein.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a chloroform:methanol mixture.
-
Perform a Bligh-Dyer extraction to isolate the lipids.
-
-
Product Analysis:
-
Radiolabeled Assay:
-
Separate the lipid extract by TLC.
-
Identify the product spot corresponding to the acylated phospholipid.
-
Scrape the spot and quantify the radioactivity using a scintillation counter.
-
-
Mass Spectrometry Assay:
-
Analyze the lipid extract by LC-MS/MS to identify and quantify the specific phospholipid product containing the 20-methyltricosanoyl acyl chain.
-
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the role of this compound as a substrate for acyltransferases. By focusing on candidate enzymes like CerS2 and CerS4, and utilizing the detailed experimental procedures, researchers can effectively characterize the enzymatic incorporation of this unique branched-chain very-long-chain fatty acid into complex lipids. This knowledge will contribute to a deeper understanding of lipid metabolism and may unveil new targets for therapeutic intervention in diseases associated with aberrant lipid signaling and composition.
References
- 1. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate preferences of a lysophosphatidylcholine acyltransferase highlight its role in phospholipid remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescent Assays for Ceramide Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of 20-Methyltricosanoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyltricosanoyl-CoA is a very long-chain branched-chain fatty acyl-coenzyme A. While the precise biological role of this compound is not extensively documented, very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are known to be integral components of cellular lipids, playing roles in membrane structure, energy storage, and cellular signaling.[1][2][3] BCFAs are found in various natural sources, including dairy products and ruminant meats, and are also synthesized by gut microbiota.[4] Altered levels of VLCFAs and BCFAs have been associated with certain metabolic disorders, highlighting the importance of accurate quantification in biological samples for understanding their physiological and pathological significance.[1][3]
This document provides a detailed protocol for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the likely low abundance and challenges in analyzing the intact acyl-CoA, the primary method described herein involves the hydrolysis of this compound to its corresponding fatty acid, 20-methyltricosanoic acid, followed by derivatization and quantification.
Experimental Protocols
Synthesis of this compound and Isotopically Labeled Internal Standard
A significant challenge in the quantification of this compound is the lack of commercially available standards. Therefore, custom synthesis of both the analytical standard and a stable isotope-labeled internal standard is a critical prerequisite.
Protocol for Synthesis of 20-Methyltricosanoic Acid: A synthetic route similar to that for other branched-chain fatty acids, such as phytanic acid, can be adapted.[5][6] This would typically involve a multi-step organic synthesis starting from commercially available precursors.
Protocol for Synthesis of Isotopically Labeled 20-Methyltricosanoic Acid: For use as an internal standard, a stable isotope-labeled version (e.g., with ¹³C or ²H) of 20-methyltricosanoic acid should be synthesized.[5][6] This can be achieved by incorporating labeled building blocks during the synthesis.
Protocol for Enzymatic Synthesis of this compound: Once the fatty acid is synthesized, it can be enzymatically converted to its CoA ester using an acyl-CoA synthetase.
Sample Preparation and Extraction
The following protocol is a general guideline and may require optimization based on the specific biological matrix.
Materials:
-
Biological tissue or cell samples
-
Phosphate-buffered saline (PBS), ice-cold
-
Internal Standard solution (e.g., ¹³C-20-Methyltricosanoic acid in methanol)
-
2:1 (v/v) Chloroform:Methanol solution
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
2M HCl in methanol
-
n-hexane
-
Sodium carbonate solution
Procedure:
-
Homogenization: Homogenize the weighed tissue or cell pellet in ice-cold PBS.
-
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to the homogenate.
-
Lipid Extraction (Folch Method):
-
Add 20 volumes of 2:1 chloroform:methanol to the homogenate.
-
Vortex thoroughly for 15 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Drying: Evaporate the solvent from the organic phase under a stream of nitrogen gas.
-
Hydrolysis and Methylation:
-
To the dried lipid extract, add 2M HCl in methanol.
-
Incubate at 80°C for 2 hours to hydrolyze the acyl-CoA and methylate the resulting fatty acid.
-
-
Extraction of Fatty Acid Methyl Esters (FAMEs):
-
After cooling, add n-hexane and sodium carbonate solution to neutralize the acid and extract the FAMEs.
-
Vortex and centrifuge.
-
Collect the upper hexane (B92381) layer containing the FAMEs.
-
-
Final Drying and Reconstitution: Evaporate the hexane under nitrogen and reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
The specific precursor-to-product ion transitions for the methyl ester of 20-methyltricosanoic acid and its internal standard need to be determined by direct infusion of the synthesized standards.
-
For acyl-CoAs in general, a characteristic neutral loss of 507 Da is often observed in positive ion mode.[7][8][9]
-
-
Collision Energy and other MS parameters: Optimize by infusing the synthesized standards.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between different samples or experimental conditions.
Table 1: Hypothetical Quantitative Data for 20-Methyltricosanoic Acid in Various Biological Samples
| Sample ID | Sample Type | Concentration (ng/g tissue) | Standard Deviation |
| CTRL-1 | Liver | 15.2 | 1.8 |
| CTRL-2 | Liver | 18.5 | 2.1 |
| TREAT-1 | Liver | 35.8 | 3.5 |
| TREAT-2 | Liver | 41.2 | 4.2 |
| CTRL-3 | Brain | 5.1 | 0.6 |
| TREAT-3 | Brain | 4.8 | 0.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Hypothetical Biosynthetic Pathway
The biosynthesis of this compound is likely to follow the general pathways for the synthesis of very long-chain and branched-chain fatty acids. This involves the elongation of a shorter branched-chain acyl-CoA precursor.
References
- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Derivatization of 20-Methyltricosanoyl-CoA for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the derivatization of 20-Methyltricosanoyl-CoA to its volatile methyl ester derivative for subsequent quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Very-long-chain fatty acids (VLCFAs) and their CoA esters are characterized by low volatility, making direct GC-MS analysis impractical.[1] The described method involves a two-step process: alkaline hydrolysis to release the free fatty acid from the Coenzyme A moiety, followed by acid-catalyzed transesterification to form the corresponding Fatty Acid Methyl Ester (FAME). This derivatization significantly enhances the volatility and thermal stability of the analyte, enabling robust and sensitive GC-MS analysis.[2] This protocol is crucial for researchers in metabolic studies, biomarker discovery, and drug development where the quantification of specific VLCFAs is required.[3][4]
Principle of the Method
The analysis of this compound by GC-MS requires its conversion into a thermally stable and volatile compound. The workflow involves two primary chemical transformations:
-
Alkaline Hydrolysis: The thioester bond linking the 20-methyltricosanoyl group to Coenzyme A is cleaved under basic conditions. This step liberates the free fatty acid (20-methyltricosanoic acid).
-
Acid-Catalyzed Methylation: The carboxyl group of the free fatty acid is then esterified with methanol (B129727) in the presence of an acid catalyst, such as Boron Trifluoride (BF3) in methanol.[1] This reaction produces 20-methyltricosanoate methyl ester, a FAME that is amenable to GC-MS analysis.
The resulting FAME is then extracted into an organic solvent and injected into the GC-MS system. Separation is achieved on a capillary column, and detection is performed by a mass spectrometer, which provides both quantification and structural information based on the molecule's mass-to-charge ratio and fragmentation pattern.[3][5]
Experimental Workflow and Chemical Derivatization
The overall experimental process from sample preparation to data analysis is outlined below.
Figure 1: General workflow for derivatization and GC-MS analysis.
The core of the sample preparation is the transesterification reaction.
Figure 2: Acid-catalyzed conversion of the free fatty acid to its methyl ester.
Detailed Experimental Protocol
This protocol is adapted from established methods for the analysis of total fatty acids in complex biological samples after hydrolysis.[1]
Materials and Reagents:
-
Sample containing this compound (e.g., cell lysate, tissue homogenate)
-
Internal Standard (IS): Methyl Heptadecanoate (C17:0) or Methyl Tricosanoate (C23:0)[6]
-
0.5 M Potassium Hydroxide (KOH) in Methanol
-
1.0 M Hydrochloric Acid (HCl)
-
Boron Trifluoride-Methanol solution (14% w/v)
-
GC-grade Hexane (B92381)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Screw-cap glass vials with PTFE-lined caps
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Transfer an aliquot of the sample (e.g., 100 µL of plasma or a dried lipid extract) into a screw-cap glass vial.
-
Add a known amount of the internal standard solution (e.g., 10 µL of 1 mg/mL Methyl Heptadecanoate in hexane). The IS is used to correct for variations in extraction and derivatization efficiency.
-
-
Alkaline Hydrolysis (Saponification):
-
Add 1 mL of 0.5 M methanolic KOH to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 100°C for 30 minutes to ensure complete hydrolysis of the thioester bond.
-
Cool the vial to room temperature.
-
-
Acidification and Extraction of Free Fatty Acid:
-
Acidify the mixture by adding 1 mL of 1.0 M HCl to bring the pH below 2. This protonates the fatty acid carboxylate, making it soluble in organic solvents.
-
Add 2 mL of hexane, vortex vigorously for 1 minute, and centrifuge (e.g., 2000 x g for 5 minutes) to separate the phases.
-
Carefully transfer the upper hexane layer containing the free fatty acid to a new clean glass vial.
-
Repeat the extraction with another 2 mL of hexane and combine the organic layers.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
FAME Extraction and Sample Cleanup:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[1]
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the phases to separate (centrifugation can be used if an emulsion forms).
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[1]
-
Transfer the final hexane solution to a GC autosampler vial for analysis.
-
GC-MS Analysis Parameters
The following are typical starting parameters for the GC-MS analysis of VLCFA methyl esters. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent GC or equivalent |
| GC Column | Polar capillary column (e.g., DB-23, HP-88, or FAMEWAX)[7] 30-60 m length, 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.2 mL/min) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless or Split 10:1) |
| Oven Program | Initial: 100°C, hold 2 min; Ramp 1: 10°C/min to 200°C; Ramp 2: 5°C/min to 250°C, hold 10 min |
| Mass Spectrometer | Agilent MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification |
Data Presentation and Interpretation
Expected Mass Spectrum of 20-Methyltricosanoate Methyl Ester (C₂₅H₅₀O₂)
The molecular weight of the FAME derivative is 382.66 g/mol . While the molecular ion (M⁺) at m/z 382 may be weak or absent in EI-MS, characteristic fragment ions will allow for confident identification.[8]
Key Diagnostic Ions for Quantification and Identification:
| m/z | Ion Identity/Origin | Significance |
| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement, characteristic of FAMEs. Often the base peak. |
| 87 | [CH₂(CH₂)₂COOCH₃]⁺ | Cleavage at the γ-carbon, characteristic of saturated FAMEs. |
| M-29 | [M - C₂H₅]⁺ | Loss of the ethyl group from the terminus (C22-C23). |
| M-43 | [M - C₃H₇]⁺ | Loss of the propyl group from the terminus (C21-C23). |
| M-57 | [M - C₄H₉]⁺ | Cleavage at the beta-position relative to the branch point. Prominent in anteiso-branched FAMEs.[9] |
| 353 | [M - 29]⁺ | Fragment ion resulting from cleavage at the branch point.[9] |
| 325 | [M - 57]⁺ | Fragment ion resulting from cleavage at the branch point.[9] |
Quantitative Analysis:
Quantification is achieved by comparing the peak area of the target analyte (20-methyltricosanoate methyl ester) to the peak area of the internal standard. A calibration curve should be prepared using authentic standards of 20-methyltricosanoic acid derivatized alongside the samples to ensure accuracy. The ratio of the analyte peak area to the IS peak area is plotted against the concentration of the standard.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. jeol.com [jeol.com]
- 9. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
Application of [¹³C₂₄]-20-Methyltricosanoyl-CoA in Metabolic Flux Studies: A General Framework for Novel Very-Long-Chain Fatty Acid Tracers
Introduction
Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the dynamic flow of metabolites through biochemical pathways.[1] Very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids and are involved in various physiological and pathological processes, including the formation of cell membranes, energy storage, and cell signaling.[2] Dysregulation of VLCFA metabolism is associated with severe inherited disorders such as ichthyosis, myopathy, and neurodegeneration.[3]
While specific studies on 20-Methyltricosanoyl-CoA are not extensively documented in current literature, this document provides a comprehensive set of application notes and protocols for the use of a hypothetical stable isotope-labeled version, [¹³C₂₄]-20-Methyltricosanoyl-CoA, in metabolic flux studies. This framework is designed for researchers, scientists, and drug development professionals interested in investigating the metabolic fate of novel or understudied VLCFAs.
Application Notes
Principle of the Method
The core of this technique involves introducing a stable isotope-labeled substrate, in this case, [¹³C₂₄]-20-Methyltricosanoyl-CoA, into a biological system (e.g., cell culture or in vivo models). The heavy isotopes (e.g., ¹³C) act as a tracer, allowing for the differentiation of the exogenous fatty acid and its downstream metabolites from their endogenous, unlabeled counterparts. By using mass spectrometry, the incorporation of the isotopic label into various metabolic pools can be tracked over time, providing quantitative data on the rates (fluxes) of synthesis, degradation, and transformation of the VLCFA.[1]
Potential Applications in Research and Drug Development
-
Elucidating Disease Mechanisms : Tracing the metabolic flux of a specific VLCFA can help identify metabolic bottlenecks or dysregulated pathways in genetic disorders of fatty acid metabolism, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[4][5]
-
Cancer Metabolism Research : Altered lipid metabolism is a hallmark of many cancers. This method can be used to investigate how cancer cells utilize specific VLCFAs for energy production, membrane synthesis, or signaling.
-
Drug Discovery and Evaluation : The efficacy and mechanism of action of drugs targeting fatty acid metabolism can be assessed by measuring their impact on the flux of a labeled VLCFA through specific pathways.[1]
-
Understanding Fundamental Biology : These studies can provide insights into the tissue-specific roles of VLCFAs and their incorporation into complex lipids like sphingolipids and glycerophospholipids.[6]
Data Presentation
Quantitative data from metabolic flux experiments should be presented in a clear and structured manner to facilitate comparison and interpretation. The following table provides a hypothetical example of how to summarize the incorporation of [¹³C₂₄]-20-Methyltricosanoyl-CoA into downstream metabolites in a cell culture experiment.
| Metabolite | Time Point (hours) | Labeled Fraction (%) | Concentration (pmol/mg protein) |
| [¹³C₂₄]-20-Methyltricosanoyl-CoA | 0 | 100 | 50.0 |
| 4 | 85.2 | 42.6 | |
| 12 | 60.5 | 30.3 | |
| 24 | 35.1 | 17.6 | |
| [¹³C₂₂]-Ceramide | 0 | 0 | 0 |
| 4 | 5.3 | 2.1 | |
| 12 | 15.8 | 6.3 | |
| 24 | 28.9 | 11.6 | |
| [¹³C₂]-Acetyl-CoA (from β-oxidation) | 0 | 0 | 0 |
| 4 | 1.2 | 15.0 | |
| 12 | 4.5 | 56.3 | |
| 24 | 9.8 | 122.5 | |
| [¹³C₂]-Citrate (TCA Cycle) | 0 | 0 | 0 |
| 4 | 0.8 | 10.0 | |
| 12 | 3.1 | 38.8 | |
| 24 | 7.2 | 90.0 |
Experimental Protocols
Protocol 1: Preparation of [¹³C₂₄]-20-Methyltricosanoyl-CoA for Cellular Experiments
The synthesis of isotopically labeled VLCFAs can be achieved through multi-step organic synthesis, for which several strategies have been described.[7][8] The following is a generalized protocol for preparing the CoA-thioester for use in cell culture.
-
Materials :
-
[¹³C₂₄]-20-Methyltricosanoic acid (custom synthesis)
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase
-
ATP, MgCl₂
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
-
Procedure :
-
Enzymatic Synthesis of Acyl-CoA : The conversion of the free fatty acid to its CoA-thioester is an essential first step for its metabolic activity.
-
Incubate the [¹³C₂₄]-20-Methyltricosanoic acid with acyl-CoA synthetase, CoA, ATP, and MgCl₂ in a buffered solution. The specific conditions will depend on the enzyme used.
-
-
Purification : Purify the resulting [¹³C₂₄]-20-Methyltricosanoyl-CoA using solid-phase extraction or HPLC.
-
Preparation of BSA Conjugate : For efficient delivery into cells, VLCFAs are typically complexed with BSA.
-
Dissolve the purified [¹³C₂₄]-20-Methyltricosanoyl-CoA in a small volume of ethanol.
-
Under a gentle stream of nitrogen, evaporate the ethanol.
-
Resuspend the lipid film in a pre-warmed (37°C) solution of 10% fatty acid-free BSA in PBS to the desired final concentration.
-
Incubate at 37°C for 1 hour with gentle agitation.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Protocol 2: Cell Culture Labeling and Metabolite Extraction
This protocol outlines the steps for labeling cultured cells and harvesting them for analysis.
-
Materials :
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
Standard cell culture medium
-
[¹³C₂₄]-20-Methyltricosanoyl-CoA-BSA conjugate
-
Ice-cold PBS
-
Ice-cold methanol (B129727)
-
Chloroform (B151607) and water for lipid extraction
-
-
Procedure :
-
Cell Seeding : Seed cells in multi-well plates and grow to 70-80% confluency.
-
Labeling :
-
Remove the growth medium and wash the cells once with warm PBS.
-
Add the labeling medium, which is the standard medium supplemented with the [¹³C₂₄]-20-Methyltricosanoyl-CoA-BSA conjugate at the desired concentration.
-
Incubate for a time course (e.g., 0, 4, 12, 24 hours).
-
-
Harvesting and Quenching :
-
At each time point, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to halt metabolic activity.
-
Add ice-cold methanol and scrape the cells. Transfer the cell suspension to a glass tube.
-
-
Lipid Extraction (Bligh-Dyer Method) :
-
To the methanol suspension, add chloroform and water to achieve a final ratio of 2:2:1.8 (methanol:chloroform:water, v/v/v).
-
Vortex thoroughly and centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
The lower organic phase contains lipids, and the upper aqueous phase contains polar metabolites.
-
Carefully collect both phases into separate tubes.
-
Dry the extracts under a stream of nitrogen.
-
Resuspend the dried lipids and polar metabolites in a suitable solvent for mass spectrometry analysis.
-
-
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs and Downstream Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs and their metabolites.[9][10]
-
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatography :
-
For acyl-CoAs, use a reverse-phase C8 or C18 column with a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[9]
-
For other lipids and polar metabolites, specific chromatography methods will need to be developed.
-
-
Mass Spectrometry :
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use selected reaction monitoring (SRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for each analyte.
-
For [¹³C₂₄]-20-Methyltricosanoyl-CoA and its labeled metabolites, the SRM transitions will be shifted by the mass of the incorporated isotopes.
-
-
Quantification :
-
Create standard curves for absolute quantification using known concentrations of unlabeled standards.
-
Use a stable isotope-labeled internal standard (e.g., C17-CoA) to correct for extraction efficiency and matrix effects.[9]
-
Visualizations
Caption: Workflow for tracing the metabolic fate of a labeled VLCFA.
Caption: Key metabolic pathways for a very-long-chain acyl-CoA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 7. Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha-, beta- and omega-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of 20-Methyltricosanoyl-CoA in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 20-Methyltricosanoyl-CoA in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: this compound is an amphipathic molecule, possessing a very long, hydrophobic 24-carbon branched acyl chain and a hydrophilic Coenzyme A moiety. The long hydrocarbon tail dominates its physical properties, leading to extremely low water solubility. Like other very-long-chain fatty acyl-CoAs, it tends to aggregate and form micelles in aqueous solutions at very low concentrations, making it challenging to prepare homogenous solutions for biochemical and cellular assays. The solubility of saturated fatty acids decreases significantly as the carbon chain length increases.
Q2: What is the expected aqueous solubility of this compound?
Q3: What are the primary methods to improve the solubility of this compound?
A3: The primary strategies to enhance the aqueous solubility of this compound involve the use of:
-
Detergents: Non-ionic or zwitterionic detergents can form mixed micelles with the acyl-CoA, effectively shielding the hydrophobic tail from the aqueous environment.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the hydrophobic acyl chain and increase its apparent solubility.
-
Organic Co-solvents: Small amounts of organic solvents like ethanol (B145695), DMSO, or methanol (B129727) can help to disrupt the hydrophobic interactions and aid in dissolution. However, their concentration must be carefully controlled to avoid denaturing proteins or interfering with the assay.
-
Carrier Proteins: Fatty acid-free bovine serum albumin (BSA) can bind to the acyl-CoA and act as a carrier, though this may not be suitable for all applications, especially those studying direct interactions of the acyl-CoA with an enzyme.
Q4: How do I choose the right solubilization method for my experiment?
A4: The choice of method depends on the specific requirements of your assay:
-
For enzyme kinetic studies: Using a mild, non-denaturing detergent like CHAPS or a cyclodextrin (B1172386) is often preferred to maintain the enzyme's native conformation and activity.[2]
-
For cell-based assays: Complexing with methyl-β-cyclodextrin or using a low concentration of a biocompatible co-solvent is a common approach.
-
For initial stock solution preparation: Dissolving the compound in a pure organic solvent before diluting it into the final aqueous buffer containing a solubilizing agent is a practical strategy.
Q5: Will the solubilizing agent affect my enzyme's activity?
A5: It is highly likely. Detergents can alter the conformation of enzymes and affect their kinetics (Km and Vmax).[3][4] The effect is enzyme- and concentration-dependent. Similarly, cyclodextrins can sometimes interact with substrates or enzymes. Therefore, it is crucial to perform control experiments to assess the impact of the chosen solubilizing agent on your specific enzyme and assay.
Troubleshooting Guides
Issue 1: Precipitate forms when adding this compound to the buffer.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit. | Prepare a more concentrated stock solution in an organic solvent (e.g., ethanol or DMSO) and add it to the assay buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is low and does not affect the assay. |
| Insufficient solubilizing agent. | Increase the concentration of the detergent or cyclodextrin in the buffer. A good starting point is to use a concentration well above the critical micelle concentration (CMC) of the detergent. |
| Incorrect buffer pH. | Long-chain acyl-CoAs are more stable in slightly acidic conditions (pH 4-6).[4] If your experiment allows, consider using a buffer in this pH range for the stock solution. |
| Presence of divalent cations. | Divalent cations like Mg²⁺ can cause precipitation of long-chain acyl-CoAs. If possible, minimize the concentration of these ions in your buffer. |
Issue 2: Inconsistent or non-reproducible results in enzyme assays.
| Possible Cause | Troubleshooting Step |
| Heterogeneous substrate solution. | Ensure the this compound solution is completely clear and free of visible particles before use. Sonication of the stock solution can help in forming a uniform suspension or micellar solution. |
| Inhibition or activation of the enzyme by the solubilizing agent. | Perform control experiments with the solubilizing agent alone to determine its effect on the enzyme's basal activity. Test a range of solubilizing agent concentrations to find the optimal balance between substrate solubility and minimal impact on the enzyme. |
| Substrate degradation. | Prepare fresh solutions of this compound for each experiment. The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH.[4] Store stock solutions at -80°C under an inert atmosphere if possible. |
Quantitative Data Summary
The critical micelle concentration (CMC) is a key parameter for detergents and amphipathic molecules like long-chain acyl-CoAs. Below the CMC, molecules exist as monomers, while above the CMC, they form micelles. For enzymatic assays, it is often desirable to work with monomeric substrates, although micellar solutions are sometimes necessary for solubilization.
| Compound | Chain Length | Critical Micelle Concentration (CMC) | Buffer Conditions | Reference |
| Palmitoyl-CoA | C16:0 | 3 - 4 µM | 50 mM KPi, 0.1 mM EDTA, pH 7.2 | Moran & Saggerson (1996) |
| Palmitoyl-CoA | C16:0 | 7 - 250 µM | Varied buffers, pH, and ionic strengths | Powell et al. (1985)[4] |
| Stearoyl-CoA | C18:0 | 1 - 2 µM | 50 mM KPi, 0.1 mM EDTA, pH 7.2 | Moran & Saggerson (1996) |
| Oleoyl-CoA | C18:1 | 2 - 3 µM | 50 mM KPi, 0.1 mM EDTA, pH 7.2 | Moran & Saggerson (1996) |
Note: The CMC for this compound is expected to be significantly lower than that of C16 or C18 acyl-CoAs due to its longer hydrophobic chain.
Experimental Protocols
Protocol 1: Solubilization using a Zwitterionic Detergent (CHAPS)
This protocol is suitable for preparing this compound solutions for in vitro enzyme assays where maintaining protein integrity is crucial.
Materials:
-
This compound
-
CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate)
-
Anhydrous ethanol or DMSO
-
Aqueous buffer of choice (e.g., 50 mM HEPES, pH 7.4)
-
Vortex mixer and sonicator
Procedure:
-
Prepare a concentrated stock solution of this compound:
-
Accurately weigh a small amount of this compound in a glass vial.
-
Add a minimal volume of anhydrous ethanol or DMSO to dissolve the powder completely. For example, prepare a 10 mM stock solution.
-
-
Prepare the assay buffer containing CHAPS:
-
Dissolve CHAPS in the desired aqueous buffer to a final concentration above its CMC (the CMC of CHAPS is 6-10 mM). A starting concentration of 15-20 mM CHAPS is recommended.
-
-
Prepare the working solution of this compound:
-
While vigorously vortexing the CHAPS-containing buffer, slowly add the concentrated stock solution of this compound to achieve the desired final concentration.
-
The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid affecting enzyme activity.
-
-
Ensure complete solubilization:
-
Continue vortexing for 1-2 minutes.
-
If the solution appears cloudy, sonicate it in a water bath for 5-10 minutes until it becomes clear.
-
-
Control Experiments:
-
Always include a control in your enzyme assay containing the same concentration of CHAPS and organic solvent to account for any effects on the enzyme's activity.
-
Protocol 2: Solubilization using Methyl-β-Cyclodextrin (MβCD)
This method is useful for delivering the hydrophobic acyl-CoA to enzymes or cells while minimizing the use of detergents or organic solvents in the final assay medium.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer and sonicator
Procedure:
-
Prepare an MβCD stock solution:
-
Dissolve MβCD in the aqueous buffer to a concentration of 50-100 mM.
-
-
Prepare the this compound:MβCD complex:
-
Add the desired amount of this compound powder to a microcentrifuge tube.
-
Add the MβCD stock solution to the tube. The molar ratio of MβCD to the acyl-CoA should be high, for example, 15:1 or higher for very-long-chain fatty acids.[5]
-
Incubate the mixture at a slightly elevated temperature (e.g., 37-50°C) for 30-60 minutes with intermittent vortexing.
-
Sonicate the mixture for 10-15 minutes to ensure complete complex formation. The solution should become clear.
-
-
Use in assay:
-
The prepared complex can be directly added to the assay buffer.
-
-
Control Experiments:
-
Include a control with the same concentration of MβCD alone to assess its effect on the assay.
-
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Different effects of Triton X-100, deoxycholate, and fatty acids on the kinetics of glutathione peroxidase and phospholipid hydroperoxide glutathione peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Triton X-100 and PEG on the Catalytic Properties and Thermal Stability of Lipase from Candida Rugosa Free and Immobilized on Glyoxyl-Agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Diffusion of Very Long Chain Saturated Fatty Acids across a Bilayer Membrane and Their Rapid Extraction by Cyclodextrins: IMPLICATIONS FOR ADRENOLEUKODYSTROPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of 20-Methyltricosanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on preventing the degradation of 20-Methyltricosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA), during extraction procedures. Due to its chemically labile thioester bond, preserving the integrity of this molecule is critical for accurate downstream analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
Degradation is primarily caused by the inherent instability of the thioester bond, which is susceptible to three main factors:
-
Enzymatic Degradation: Upon cell lysis, endogenous acyl-CoA thioesterases (ACOTs) can rapidly hydrolyze the thioester bond, releasing Coenzyme A (CoA) and the free fatty acid.[1][2] These enzymes are a major source of analyte loss and must be inactivated immediately during sample preparation.[3]
-
Chemical Hydrolysis: The thioester linkage is prone to chemical hydrolysis, a process that is significantly accelerated in neutral or alkaline conditions.[3][4] Stability is greatly compromised at a pH above 7.0.
-
Thermal Instability: Elevated temperatures increase the rates of both enzymatic and chemical degradation.[3][5] Very-long-chain acyl-CoAs are sensitive to heat, and maintaining cold conditions is crucial.
Q2: What is the optimal pH range for extracting and storing this compound?
To minimize chemical hydrolysis, aqueous solutions and buffers used during extraction should be slightly acidic. The most stable pH range for acyl-CoA derivatives is between 4.5 and 6.7.[3][6] Many established protocols for long-chain acyl-CoA extraction utilize buffers with a pH between 4.9 and 5.3.[3][7]
Q3: How critical is temperature control during the extraction process?
Temperature control is absolutely critical. All steps, including tissue homogenization, centrifugation, and solvent evaporation, should be performed on ice or at 4°C to suppress enzymatic activity and reduce the rate of chemical hydrolysis.[3] Immediate freezing of fresh tissue samples in liquid nitrogen (freeze-clamping) is a standard and highly recommended first step to halt all enzymatic processes.[7] For long-term storage, purified extracts should be kept at -20°C or, preferably, -80°C.
Q4: Which enzymes are responsible for degradation, and how can they be inhibited?
The primary enzymes responsible for degradation are acyl-CoA thioesterases (ACOTs), which are abundant in various cellular compartments.[1] While specific small-molecule inhibitors exist, the most effective and common strategy during extraction is to denature and inactivate these enzymes through a combination of:
-
Rapid Freezing: Freeze-clamping fresh tissue in liquid nitrogen instantly stops metabolic activity.[7]
-
Acidic Conditions: Homogenizing the sample in a cold, acidic buffer (pH 4.9-5.3) helps to denature enzymes.[3][7]
-
Organic Solvents: The use of organic solvents such as acetonitrile, isopropanol, or chloroform/methanol (B129727) mixtures effectively precipitates proteins, including ACOTs, removing them from the solution.[6][8]
Q5: Should I add antioxidants to my extraction solvents?
Yes, it is a recommended practice. While the primary instability lies in the thioester bond, the long hydrocarbon chain of this compound is susceptible to lipid peroxidation. Adding an antioxidant such as butylated hydroxytoluene (BHT) to the organic extraction solvents can help prevent oxidative damage and ensure the integrity of the entire molecule.[9][10]
Troubleshooting Guide
Issue 1: Low or undetectable recovery of this compound in the final extract.
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Ensure tissue is flash-frozen in liquid nitrogen immediately upon collection. Always keep samples on ice. Homogenize directly in an ice-cold acidic buffer or a denaturing organic solvent mixture. |
| Incorrect pH | Verify the pH of all buffers and solutions. Ensure they are within the optimal acidic range (pH 4.9-6.7). Avoid any steps that use neutral or alkaline solutions.[3][6] |
| High Temperature | Use pre-chilled tubes, homogenizers, and centrifuge rotors. Perform all steps in a cold room or on ice. If evaporating solvent, use a gentle stream of nitrogen at room temperature rather than applying heat.[3] |
| Loss during Purification | If using Solid-Phase Extraction (SPE), ensure the chosen column chemistry (e.g., weak anion exchange) is appropriate and that conditioning, washing, and elution steps are optimized for acyl-CoA recovery.[6] |
Issue 2: High variability in quantitative results between replicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent Processing Time | Standardize the time for each step of the protocol, from homogenization to final extraction. Process all samples and standards in an identical manner to minimize time-dependent degradation. |
| Incomplete Protein Precipitation | After adding the organic solvent, ensure thorough and vigorous mixing (e.g., vortexing) to achieve complete protein denaturation and precipitation.[3] Centrifuge at a sufficient speed and duration (e.g., 10,000 x g for 10 min at 4°C) to obtain a clear supernatant.[3] |
| Precipitate Contamination | Carefully collect the supernatant without disturbing the protein pellet, as it may contain active enzymes. |
Data Summary
Table 1: Key Factors and Optimal Conditions for this compound Stability
| Factor | Optimal Condition | Rationale |
| pH | 4.9 - 6.7 | Minimizes chemical hydrolysis of the thioester bond.[3][6][7] |
| Temperature | 0 - 4°C (or below) | Reduces the rate of enzymatic activity and chemical degradation.[3] |
| Enzyme Inactivation | Immediate freeze-clamping; homogenization in acidic buffer/organic solvent. | Prevents enzymatic hydrolysis by acyl-CoA thioesterases.[1][7] |
| Oxidation | Addition of antioxidants (e.g., BHT) to solvents. | Prevents peroxidation of the fatty acyl chain.[9][10] |
Visualized Pathways and Workflows
Caption: Primary degradation pathways for this compound.
Experimental Protocols
Recommended Protocol: Extraction of VLCFA-CoAs from Tissue
This protocol is synthesized from established methods for long-chain acyl-CoA extraction and is designed to maximize recovery by minimizing degradation.[3][6][8]
Materials:
-
Tissue sample, flash-frozen in liquid nitrogen
-
Extraction Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9, ice-cold
-
Extraction Solvent: Acetonitrile/Isopropanol (3:1, v/v), ice-cold, optionally containing 0.01% BHT
-
Pre-chilled Dounce homogenizer or similar
-
Refrigerated centrifuge (4°C)
-
Solid-Phase Extraction (SPE) columns: Weak anion exchange, 1 mL
-
SPE Conditioning Solvent: Methanol
-
SPE Wash Solvent 1: Extraction Buffer (pH 4.9)
-
SPE Wash Solvent 2: Methanol
-
SPE Elution Solvent: 5% Ammonium Hydroxide in Methanol
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Weigh the frozen tissue (~50-100 mg) and keep it on dry ice. Do not allow it to thaw.
-
Homogenization: In a pre-chilled glass homogenizer on ice, add 1 mL of ice-cold Extraction Buffer (pH 4.9). Add the frozen tissue and homogenize rapidly and thoroughly until no tissue fragments are visible.
-
Protein Precipitation & Extraction: Immediately transfer the homogenate to a pre-chilled centrifuge tube. Add 4 mL of ice-cold Extraction Solvent. Vortex vigorously for 5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. Avoid disturbing the protein pellet.
-
SPE Column Conditioning: Condition a weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of Extraction Buffer (pH 4.9).
-
Sample Loading: Load the supernatant from step 5 onto the conditioned SPE column.
-
Column Washing:
-
Wash the column with 2 mL of Extraction Buffer to remove unbound contaminants.
-
Wash the column with 2 mL of methanol to remove lipids and other non-polar molecules.
-
-
Elution: Elute the bound acyl-CoAs with 1.5 mL of Elution Solvent into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for your analytical method (e.g., LC-MS/MS). Store immediately at -80°C until analysis.
Caption: Optimized workflow for the extraction of this compound.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal unfolding of medium-chain acyl-CoA dehydrogenase and iso(3)valeryl-CoA dehydrogenase: study of the effect of genetic defects on enzyme stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Activity of Flaxseed Extracts in Lipid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Very Long-Chain Acyl-CoAs
Welcome to the Technical Support Center for the mass spectrometry analysis of very long-chain acyl-CoAs (VLCFA-CoAs). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful analysis of these challenging molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of VLCFA-CoAs in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Poor Signal Intensity or High Background Noise
Q: I am observing very low signal intensity for my VLCFA-CoA analytes, or the background noise is unacceptably high. What are the possible causes and how can I fix this?
A: Poor signal intensity and high background noise are common challenges in the LC-MS/MS analysis of acyl-CoAs, often stemming from sample preparation, matrix effects, or suboptimal instrument settings.[1]
-
Sample Quality and Preparation:
-
Interference from Biological Matrix: Biological samples are complex and contain numerous molecules like salts, lipids, and proteins that can interfere with the ionization of your target analytes, a phenomenon known as ion suppression.[1][2]
-
Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering substances and is a recommended step for cleaner extracts.[1][3] Protein precipitation is a simpler method but may not be sufficient for removing all matrix components.[1][4]
-
-
Acyl-CoA Instability: Acyl-CoAs are susceptible to degradation, especially at non-optimal pH and temperature.[1]
-
Solution: Process samples quickly on ice and store them at -80°C.[1] Reconstitute dried extracts in an appropriate solvent, such as methanol (B129727) or 50% methanol in water with a low concentration of ammonium (B1175870) acetate (B1210297), immediately before analysis.[1][4]
-
-
-
Chromatographic Conditions:
-
Co-elution with Matrix Components: If VLCFA-CoAs elute from the LC column at the same time as a large amount of interfering matrix components, their ionization can be suppressed.
-
Solution: Optimize your liquid chromatography (LC) method to achieve good separation of your analytes from the bulk of the matrix. Using a C18 or C8 reversed-phase column is a common and effective approach.[3][5][6] Adjusting the gradient and mobile phase composition can significantly improve resolution.[1][7]
-
-
Use of Ion-Pairing Reagents: While sometimes necessary for retention and peak shape, ion-pairing reagents can cause significant signal suppression in the mass spectrometer.
-
Solution: If possible, develop a method that does not rely on ion-pairing reagents. If they are necessary, use the lowest effective concentration and ensure the MS source is cleaned regularly.[8]
-
-
-
Mass Spectrometer Settings:
-
Suboptimal Ionization: The choice of ionization mode and source parameters can dramatically impact signal intensity.
-
Solution: Electrospray ionization (ESI) is typically used. While negative ESI is suitable for acyl-CoAs[5], positive ESI has been shown to be more sensitive for some acyl-CoAs[6][8][9]. Optimize source parameters such as capillary voltage, gas flow, and temperature for your specific instrument and analytes.[1]
-
-
Incorrect Fragmentation: In tandem MS (MS/MS), incorrect collision energy will result in poor fragmentation and a low signal for your product ions.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My VLCFA-CoA peaks are showing significant tailing, fronting, or are split. What are the potential causes and how can I resolve this?
A: Poor peak shape is a frequent issue in the chromatography of long-chain acyl-CoAs and can arise from several factors:[7]
-
Secondary Interactions: Strong interactions can occur between the acidic silanol (B1196071) groups on the surface of silica-based columns and the basic functional groups of the analytes, leading to peak tailing.[7]
-
Solution: Operate at a lower pH to ensure the silanol groups are protonated, or use a highly deactivated, end-capped column to minimize surface activity.[7]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.[7]
-
Solution: Reduce the concentration of the solute or the injection volume.[3]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7]
-
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can lead to peak splitting or tailing.[7] A blocked frit can also cause all peaks to split.[7]
-
Solution: Regularly flush the column and ensure proper storage. Using a guard column can protect the analytical column.[3]
-
-
System Dead Volume: Excessive volume between the injector, column, and detector can cause peak broadening.[7]
-
Solution: Ensure that tubing is as short and narrow in diameter as possible.[7]
-
Issue 3: Difficulty in Separating Isomeric VLCFA-CoAs
Q: I am unable to separate isomeric VLCFA-CoAs using my current LC method. What can I do to improve resolution?
A: The separation of isomeric VLCFA-CoAs is challenging due to their similar physicochemical properties.
-
Optimize Chromatographic Selectivity:
-
Column Chemistry: While C18 columns are widely used, a C8 column might be a suitable alternative for very long chains that are too strongly retained.[3] Experimenting with different stationary phase chemistries (e.g., phenyl-hexyl) may also improve selectivity.
-
Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) and additives can influence selectivity. Acetonitrile often provides sharper peaks.[6][10]
-
Gradient Optimization: A shallow gradient during the elution window of the VLCFA-CoAs can significantly improve the separation of closely related isomers.[11]
-
Temperature: Increasing the column temperature can improve peak shape and sometimes resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.
-
Experimental Protocols
Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.[6][7]
-
Homogenization:
-
Weigh approximately 40 mg of frozen tissue and place it in a tube on ice.[6][7]
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9, and an appropriate internal standard (e.g., Heptadecanoyl-CoA).[6][7]
-
Add 0.5 mL of an acetonitrile:isopropanol:methanol (3:1:1) solvent mixture.[6][7]
-
Homogenize the sample twice on ice using a tissue homogenizer.[6][7]
-
-
Extraction:
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[6]
-
-
Supernatant Collection:
Protocol 2: LC-MS/MS Analysis of VLCFA-CoAs
This protocol provides a starting point for developing an LC-MS/MS method for VLCFA-CoAs, based on common practices.[5][6][12]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[12] A C8 column can also be used.[6]
-
Mobile Phase A: 10 mM ammonium acetate or 15 mM ammonium hydroxide (B78521) in water.[6][12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 20%), ramp up to a high percentage (e.g., 95%) to elute the hydrophobic VLCFA-CoAs, hold for a few minutes, and then return to the initial conditions for re-equilibration.[6][12]
-
Column Temperature: 40°C.[12]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor and Product Ions: The precursor ion is typically the [M+H]+ or [M-H]- ion. A common product ion for acyl-CoAs results from the neutral loss of 507 Da, corresponding to the phosphopantetheine moiety.[4]
-
Data Presentation
Table 1: Common Adducts of Acyl-CoAs in Mass Spectrometry
| Analyte | Ionization Mode | Common Adducts |
| Acyl-CoA | Positive | [M+H]+, [M+Na]+, [M+K]+, [M+2H]2+ |
| Acyl-CoA | Negative | [M-H]-, [M-2H]2- |
Table 2: Example Gradient Elution for VLCFA-CoA Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 1.5 | 80 | 20 |
| 5.0 | 5 | 95 |
| 14.5 | 5 | 95 |
| 15.0 | 80 | 20 |
| 20.0 | 80 | 20 |
| This is an example gradient and should be optimized for your specific application and column dimensions.[12] |
Visualizations
Caption: Experimental workflow for VLCFA-CoA analysis.
Caption: Troubleshooting decision tree for poor MS signal.
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for 20-Methyltricosanoyl-CoA Separation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) separation of 20-Methyltricosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the reversed-phase LC analysis of this compound and similar long-chain lipids.
Question: My peak for this compound is broad and shows significant tailing. What are the likely causes and solutions?
Answer: Peak tailing for VLCFA-CoAs is a common problem and can compromise both resolution and quantification.[1]
-
Potential Cause 1: Secondary Interactions. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar CoA head group, causing tailing.[2]
-
Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.[1][3]
-
Potential Cause 3: Column Contamination. Accumulation of matrix components can create active sites that lead to peak tailing.
-
Solution: Implement a robust column wash procedure after each analytical run. Using a guard column can also protect the analytical column from strongly retained contaminants.[4]
-
Question: I have poor resolution between this compound and other closely related lipids. How can I improve separation?
Answer: Achieving baseline separation is critical for accurate quantification. Gradient elution is generally preferred for samples containing a wide range of acyl-CoA chain lengths.[4]
-
Potential Cause 1: Suboptimal Gradient. The gradient may be too steep, not allowing enough time for separation.
-
Solution: Decrease the gradient slope (i.e., make it shallower). A slow, shallow gradient often significantly improves the resolution of complex lipid mixtures, albeit at the cost of a longer run time.[3]
-
-
Potential Cause 2: Insufficient Column Efficiency. The column may not have enough theoretical plates to resolve the analytes.[2]
-
Potential Cause 3: Incorrect Mobile Phase Composition. The choice of organic solvent can alter selectivity.[3]
-
Solution: While acetonitrile (B52724) is common, switching to methanol (B129727) or using a mobile phase with a high percentage of isopropanol (B130326) may be necessary for eluting very hydrophobic molecules.[3][5] For VLCFA-CoAs, a strong organic mobile phase, often containing isopropanol, is required.[5]
-
Question: My signal intensity for this compound is very low. How can I enhance sensitivity?
Answer: Low signal intensity can be due to poor ionization in the mass spectrometer or issues with the chromatography.
-
Potential Cause 1: Suboptimal Mobile Phase Additives. The mobile phase composition directly impacts electrospray ionization (ESI) efficiency.[6]
-
Solution: For positive ion mode ESI, adding 5-10 mM ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can improve signal intensity.[7][8] For negative ion mode, 10 mM ammonium acetate with 0.1% acetic acid can be a good compromise for signal and stability.[5][7][8] Some methods for acyl-CoAs use a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) which can significantly improve separation and signal.[9][10]
-
-
Potential Cause 2: Inappropriate Ionization Mode. Some lipids ionize more efficiently in one mode over the other.[6]
-
Potential Cause 3: Sample Dissolution. Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion and poor focusing at the head of the column.[2]
-
Solution: Whenever possible, dissolve the final sample extract in the initial mobile phase or a solvent of similar or weaker strength.[2]
-
Question: My retention times are shifting between runs. What is causing this instability?
Answer: Retention time drift compromises compound identification and reproducibility.[3]
-
Potential Cause 1: Inadequate Column Equilibration. The column is not returning to the initial conditions before the next injection.
-
Solution: Increase the post-run equilibration time to ensure the column is fully reconditioned with the starting mobile phase. A minimum of 10 column volumes is a good starting point.
-
-
Potential Cause 2: Mobile Phase Instability. The mobile phase composition is changing over time (e.g., selective evaporation of one solvent).
-
Solution: Prepare fresh mobile phases daily. Keep solvent bottles capped to minimize evaporation.
-
-
Potential Cause 3: Fluctuating Column Temperature. Temperature variations can cause significant shifts in retention time, especially for lipids.[3]
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analytical sequence. Lowering the temperature can sometimes increase retention and improve resolution.[3]
-
Data Presentation: Gradient Optimization
The following table provides a hypothetical comparison of different LC gradient conditions for the separation of this compound from a closely related isomer, Tricosanoyl-CoA.
| Parameter | Method A | Method B | Method C |
| Column | C18, 100 x 2.1 mm, 1.8 µm | C18, 100 x 2.1 mm, 1.8 µm | C8, 150 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 10 mM NH4OAc in H2O | 0.1% Formic Acid in H2O | 10 mM NH4OH in H2O (pH 10.5) |
| Mobile Phase B | Acetonitrile/Isopropanol (80:20) | Acetonitrile | Acetonitrile |
| Gradient | 40-95% B in 15 min | 50-98% B in 10 min | 40-95% B in 20 min |
| Flow Rate | 0.3 mL/min | 0.4 mL/min | 0.25 mL/min |
| Temperature | 45°C | 40°C | 50°C |
| Hypothetical RT (Tricosanoyl-CoA) | 12.15 min | 9.88 min | 16.21 min |
| Hypothetical RT (20-Me-Tricosanoyl-CoA) | 12.35 min | 9.95 min | 16.55 min |
| Hypothetical Resolution (Rs) | 1.3 | 0.6 | 1.9 |
| Peak Shape (Asymmetry) | Tailing (1.6) | Symmetrical (1.1) | Symmetrical (1.2) |
Experimental Protocols
Generalized Protocol for LC-MS/MS Analysis of this compound
This protocol provides a starting point for method development. Optimization is required.
-
Sample Preparation (Solid-Phase Extraction) a. Homogenize approximately 50-100 mg of tissue in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).[4] b. Add organic solvent (e.g., acetonitrile or a mixture of acetonitrile/isopropanol) to precipitate proteins and extract lipids.[4][11] c. Centrifuge the sample to pellet debris and collect the supernatant containing the acyl-CoAs.[4] d. Purify the acyl-CoAs from the extract using a suitable solid-phase extraction (SPE) cartridge (e.g., an anion-exchange or specialized lipid affinity column).[12] e. Wash the SPE column to remove impurities. f. Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol or a buffered organic mixture).[4] g. Concentrate the eluent under a stream of nitrogen and reconstitute in the initial mobile phase.
-
LC System and Conditions a. HPLC System: A UHPLC system capable of handling high backpressures is recommended. b. Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[8] A C8 column may be considered if retention is too strong.[4] c. Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (adjusting to pH ~10.5).[10] Alternative: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile. Alternative: Acetonitrile/Isopropanol (90:10).[7] e. Column Temperature: 45°C. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. Gradient Program:
- 0.0 min: 40% B
- 2.0 min: 40% B
- 18.0 min: 98% B
- 22.0 min: 98% B
- 22.1 min: 40% B
- 28.0 min: 40% B (Re-equilibration)
-
Mass Spectrometry Conditions a. Ion Source: Electrospray Ionization (ESI), positive mode. b. Ionization Parameters: Optimize spray voltage, gas temperatures, and gas flow rates for the specific instrument. c. Acquisition Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.[13] d. SRM Transition (Hypothetical): Monitor a specific precursor-to-product ion transition for this compound and an appropriate internal standard.
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: A decision tree for systematically troubleshooting poor peak resolution in HPLC.
Hypothetical Metabolic Pathway for this compound
Caption: Hypothetical metabolic pathway leading to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jsbms.jp [jsbms.jp]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
reducing ion suppression effects for 20-Methyltricosanoyl-CoA detection
Welcome to the Technical Support Center for the analysis of 20-Methyltricosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the detection and quantification of this very-long-chain branched acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound using LC-MS/MS?
A1: The primary challenges in analyzing this compound by LC-MS/MS include its low endogenous abundance, its susceptibility to ion suppression from complex biological matrices, and potential for poor chromatographic peak shape. Very-long-chain acyl-CoAs are prone to degradation and can be difficult to extract efficiently from samples.
Q2: Why is ion suppression a significant problem for this compound analysis?
A2: Ion suppression is a major concern in mass spectrometry where co-eluting compounds from the sample matrix, such as phospholipids (B1166683) and salts, interfere with the ionization of the target analyte in the MS source.[1][2] This leads to a decreased signal intensity, poor sensitivity, and inaccurate quantification of this compound.[1][2]
Q3: What is the recommended ionization mode for detecting this compound?
A3: For the analysis of long-chain acyl-CoAs, positive electrospray ionization (ESI+) is generally recommended.[3][4] This mode typically provides better sensitivity and signal intensity for these molecules compared to the negative ion mode.
Q4: How can I improve the peak shape for this compound in my chromatogram?
A4: Poor peak shape is a common issue for long-chain acyl-CoAs. To improve it, consider optimizing your chromatographic conditions. Using a C18 reversed-phase column with a mobile phase at a high pH (around 10.5), such as one containing ammonium (B1175870) hydroxide, can significantly improve peak shape and resolution.[3][4]
Q5: What is the metabolic pathway for this compound?
A5: this compound, being a β-methyl-branched fatty acyl-CoA, is expected to be metabolized through the alpha-oxidation pathway, primarily in peroxisomes. This pathway is necessary because the methyl group at the beta-position prevents direct degradation by beta-oxidation.[5][6] Alpha-oxidation involves the removal of one carbon atom from the carboxyl end, producing a shorter acyl-CoA that can then enter the beta-oxidation pathway.[5][7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Severe Ion Suppression | Implement a robust sample clean-up procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components like phospholipids.[1][2] Consider using a two-step extraction process involving protein precipitation followed by SPE for cleaner samples. |
| Inefficient Extraction | Optimize your extraction protocol. For very-long-chain acyl-CoAs, a two-step extraction using a combination of organic solvents like isopropanol (B130326) and acetonitrile (B52724) can improve recovery. Ensure all steps are performed on ice to minimize degradation. |
| Suboptimal MS Parameters | Tune the mass spectrometer parameters specifically for this compound. Optimize the spray voltage, sheath and auxiliary gas flow rates, and capillary temperature. Use the positive ESI mode for enhanced sensitivity.[3][4] |
| Analyte Degradation | Handle samples quickly and at low temperatures. Store extracts at -80°C and minimize freeze-thaw cycles. Reconstitute dried samples just before analysis. |
Issue 2: Poor and Inconsistent Chromatographic Peak Shape
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column | Use a high-quality C18 reversed-phase column. Optimize the mobile phase composition. A high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape for long-chain acyl-CoAs.[3][4] |
| Inappropriate Injection Solvent | Ensure the injection solvent is compatible with the initial mobile phase conditions to avoid peak distortion. Ideally, the injection solvent should be weaker than the mobile phase. |
| Column Overloading | If you observe fronting peaks, reduce the injection volume or dilute the sample. |
| Column Contamination | Implement a column washing protocol between sample batches to remove strongly retained matrix components. |
Experimental Protocols
Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods for long-chain acyl-CoA extraction.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol
-
Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA)
-
Homogenizer
-
Centrifuge (capable of 16,000 x g and 4°C)
Procedure:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.
-
Add 0.5 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until fully dispersed.
-
Add 0.5 mL of ACN:2-Propanol (3:1 v/v) and homogenize again.
-
Transfer the homogenate to a microcentrifuge tube and vortex for 2 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
For cleaner samples, proceed to the SPE cleanup protocol.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
Materials:
-
Acyl-CoA extract from Protocol 1
-
SPE Cartridges (e.g., C18 or a mixed-mode anion exchange sorbent)
-
Conditioning Solution: Methanol
-
Equilibration Solution: Water
-
Wash Solution: 5% Methanol in water
-
Elution Solution: Methanol
Procedure:
-
Conditioning: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of Water through the cartridge.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the Wash Solution to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of the Elution Solution into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water 1:1).
Visualizations
Metabolic Pathway: Alpha-Oxidation of Branched-Chain Fatty Acyl-CoAs
The following diagram illustrates the alpha-oxidation pathway, which is the primary metabolic route for β-methyl-branched fatty acyl-CoAs like this compound.
Experimental Workflow: Sample Preparation and Analysis
This diagram outlines the key steps from sample extraction to data acquisition for the analysis of this compound.
References
- 1. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
stability of 20-Methyltricosanoyl-CoA under different storage conditions
Welcome to the technical support center for 20-Methyltricosanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability, storage, and handling of this long-chain acyl-CoA. Here you will find troubleshooting advice and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability and handling of this compound.
Question 1: My this compound solution has been stored for a while. How can I check if it is still good to use?
Answer: The stability of this compound in solution should be verified if it has been stored for an extended period, especially if not stored under ideal conditions. You can assess the integrity of your solution by using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate intact this compound from its degradation products, primarily 20-methyltricosanoic acid and Coenzyme A (CoA). By comparing the peak area of the intact molecule in your stored sample to that of a freshly prepared standard, you can quantify its purity. A significant decrease in the peak area of the intact molecule or the appearance of new peaks corresponding to degradation products indicates degradation.
Question 2: I observe unexpected results in my enzymatic assay when using a freshly prepared solution of this compound. What could be the problem?
Answer: Unexpected enzymatic assay results with a freshly prepared solution can stem from several factors:
-
Improper Dissolution: this compound, being a long-chain acyl-CoA, is amphipathic and may require specific solvents for complete dissolution.[1] Incomplete dissolution can lead to an inaccurate concentration in your assay. For aqueous solutions, use purified, deoxygenated water or a slightly acidic buffer (pH 4-6) and gentle swirling to dissolve the powder.[1] For organic solvents, a mixture of chloroform/methanol (B129727) (2:1, v/v) can be effective.[1]
-
Rapid Degradation: Long-chain acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[1][2] If your assay buffer has a pH above 7, the thioester bond can hydrolyze rapidly. Prepare your solutions fresh and, if possible, work quickly on ice to minimize thermal degradation.[1]
-
Contamination: The use of non-dedicated glassware or contaminated solvents can introduce substances that may interfere with your assay or catalyze the degradation of the acyl-CoA.[1]
Question 3: What are the optimal storage conditions for powdered this compound?
Answer: To ensure long-term stability, powdered this compound should be stored at -20°C or colder in a tightly sealed container. Before opening, it is crucial to allow the container to equilibrate to room temperature to prevent moisture condensation on the powder, which can accelerate hydrolysis.[1]
Question 4: I need to store this compound in solution. What is the best way to do this to minimize degradation?
Answer: For storing solutions of this compound, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] The choice of solvent is critical; methanol has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[2] If an aqueous buffer is necessary, use a slightly acidic pH (4-6).[1] To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vials.[1] Store these aliquots at -80°C for long-term storage.
Stability Data
| Storage Condition | Solvent/Buffer | Temperature | Duration | % Purity Remaining (User Data) | Notes |
| Powder | - | -20°C | 12 months | Allow to warm to RT before opening. | |
| Solution | Methanol | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | |
| Solution | 50 mM Potassium Phosphate, pH 5.3 | -80°C | 1 month | Aliquot to avoid freeze-thaw cycles. | |
| Solution | 50 mM Potassium Phosphate, pH 7.0 | 4°C | 24 hours | Significant hydrolysis expected. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
High-purity solvent (e.g., methanol, or chloroform/methanol 2:1, v/v) or aqueous buffer (pH 4-6)[1]
-
Glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
Calibrated balance
-
Glass syringes or pipettes with glass tips
Procedure:
-
Allow the container of powdered this compound to warm to room temperature before opening.[1]
-
Accurately weigh the desired amount of the powder in a clean, dry glass vial.[1]
-
Add the appropriate volume of high-purity solvent or buffer to achieve the desired concentration.
-
Gently swirl the vial to dissolve the powder. For organic solvents, brief sonication in a water bath may be used to aid dissolution.[1] For aqueous solutions, avoid vigorous shaking.[1]
-
If desired, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing the cap.[1]
-
If not for immediate use, prepare single-use aliquots and store them at -80°C.[1]
Protocol 2: HPLC-Based Stability Assessment of this compound
This protocol allows for the quantitative assessment of this compound stability over time.[1]
Materials:
-
Prepared stock solution of this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Autosampler vials
Procedure:
-
Initial Analysis (Time 0):
-
Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 0.1-1 mg/mL).
-
Inject the diluted sample onto the HPLC system.
-
Run a gradient elution program to separate the intact this compound from its degradation products. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B[1]
-
-
Monitor the elution at 254 nm.
-
Record the peak area of the intact this compound. This will serve as the baseline (100% integrity).[1]
-
-
Incubation:
-
Store the remaining stock solution under the desired test conditions (e.g., specific temperature, light exposure).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot of the stock solution.
-
Dilute and analyze by HPLC using the same method as the initial analysis.
-
Record the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact this compound at each time point relative to the initial (Time 0) peak area.[1]
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathways for this compound.
References
minimizing isomerization of branched-chain acyl-CoAs
## Technical Support Center: Minimizing Isomerization of Branched-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of branched-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isomerization and degradation during experimental procedures. Accurate quantification of these critical metabolic intermediates is paramount for research into metabolic diseases, oncology, and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What are branched-chain acyl-CoAs and why are they important?
A1: Branched-chain acyl-CoAs are essential metabolic intermediates derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[1][2] Unlike most other amino acids, BCAAs are primarily metabolized in skeletal muscle.[3] The resulting acyl-CoA derivatives (e.g., isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA) are crucial for energy production and the synthesis of other molecules.[4][5] Dysregulation of BCAA metabolism is linked to metabolic disorders such as diabetes and maple syrup urine disease.[4]
Q2: What is isomerization in the context of branched-chain acyl-CoAs?
A2: Isomerization refers to the process where a molecule is transformed into another molecule with the same atoms but a different arrangement. For branched-chain acyl-CoAs, this can involve the rearrangement of the carbon skeleton. For example, isobutyryl-CoA (from valine) and n-butyryl-CoA are isomers. Distinguishing between these structural isomers is a significant analytical challenge because they have the same mass.[6][7]
Q3: Why is it critical to minimize isomerization and degradation during experiments?
Q4: What are the primary factors that cause isomerization and degradation of acyl-CoAs?
A4: The primary factors include:
-
Enzymatic Activity: Acyl-CoA thioesterases and other metabolic enzymes present in tissue can rapidly degrade or interconvert acyl-CoAs if not inactivated immediately upon sample collection.[8]
-
pH: The thioester bond is susceptible to hydrolysis, a process that is significantly accelerated in alkaline (pH > 7.0) or strongly acidic conditions.[8] The optimal pH for stability is a slightly acidic range of 4.0 to 6.8.[8]
-
Temperature: Elevated temperatures increase the rates of both enzymatic degradation and chemical hydrolysis.[8]
-
Oxidation: The thiol group in the Coenzyme A moiety can be oxidized, interfering with analysis.[8]
Q5: Which analytical technique is best for separating and quantifying branched-chain acyl-CoA isomers?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[10][11] To separate isomers, which have identical masses, a high-resolution chromatographic method such as ultra-performance liquid chromatography (UPLC) is essential.[6][7] The choice of chromatographic column (e.g., C18 reversed-phase) and mobile phase conditions are critical for achieving baseline separation of isomeric species.[12]
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of branched-chain acyl-CoAs.
| Symptom | Potential Cause | Recommended Solution |
| Poor or Inconsistent Analyte Recovery | Incomplete inactivation of enzymes: Acyl-CoA thioesterases remain active, degrading the target molecules.[8] | Immediately quench metabolic activity by flash-freezing tissue samples in liquid nitrogen.[13] |
| Inefficient extraction: The chosen solvent system may not be optimal for your sample type. | Use a robust extraction protocol with a proven solvent system, such as an acetonitrile/isopropanol mixture or methanol-based solvents.[14][15] | |
| Chemical degradation: Suboptimal pH during extraction or storage leads to hydrolysis of the thioester bond.[8] | Maintain a slightly acidic pH (4.0 - 6.8) throughout the extraction and analysis process. Use buffered solutions where appropriate.[8][14] | |
| Low Signal Intensity in LC-MS/MS | Ion suppression: Components from the biological matrix can interfere with the ionization of acyl-CoAs in the mass spectrometer source.[16] | Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering salts and lipids.[16][17] |
| Analyte degradation in autosampler: Samples may degrade while waiting for injection, especially in aqueous solutions.[15] | Reconstitute dried extracts in a non-aqueous or high-organic solvent like methanol (B129727) just prior to analysis. Methanol has been shown to provide good stability over 24 hours.[15] | |
| Suboptimal MS parameters: Ionization mode or source settings are not optimized for acyl-CoAs. | Optimize MS source parameters (e.g., capillary voltage, gas flow). Positive ion mode electrospray ionization (ESI) is often more sensitive for short-chain acyl-CoAs.[16] | |
| Suspected Isomerization (e.g., unexpected isomer peaks) | Enzymatic isomerization: Endogenous isomerase or dehydrogenase enzymes may have activity during sample prep. Some acyl-CoA dehydrogenases have intrinsic isomerase activity. | Ensure rapid and complete quenching of enzymatic activity through immediate freezing and homogenization in an ice-cold, acidic buffer. |
| Harsh chemical conditions: Extreme pH or high temperatures during sample processing could potentially promote chemical rearrangements. | Strictly control pH and temperature. All sample preparation steps should be performed on ice or at 4°C.[8] | |
| Poor Chromatographic Resolution of Isomers | Suboptimal LC method: The column, mobile phase, or gradient is not capable of separating structurally similar isomers. | Optimize the liquid chromatography method. This may involve testing different C18 columns, adjusting the mobile phase pH, or using ion-pairing agents, though the latter should be used with caution due to potential ion suppression.[6][16] |
| Peak tailing: Acyl-CoAs, being phosphorylated molecules, can exhibit poor peak shape on standard columns.[18] | Ensure the LC system is clean. Repeated injections can lead to buildup on the column, causing peak shape distortion.[18] Consider specialized columns or mobile phase additives designed to improve the chromatography of polar molecules. |
Experimental Protocols
Protocol: Extraction of Acyl-CoAs from Tissues or Cells
This protocol is a synthesized method designed for high recovery and stability of a broad range of acyl-CoAs, including branched-chain species.
Materials:
-
Frozen tissue powder or cell pellet
-
Liquid nitrogen
-
Ice-cold 100 mM KH₂PO₄ buffer, pH 4.9[14]
-
Ice-cold extraction solvent: Acetonitrile/Isopropanol (3:1 v/v)[19]
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Glass homogenizer or bead beater
-
Centrifuge capable of >15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., HPLC-grade methanol)[15]
Procedure:
-
Sample Quenching & Homogenization:
-
For tissues, ensure the sample is kept frozen in liquid nitrogen. Weigh 50-100 mg of frozen tissue powder into a pre-chilled glass homogenizer.
-
For cells, aspirate culture media, wash twice with ice-cold PBS, and pellet the cells.
-
Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing your internal standard to the sample.[14][19]
-
Homogenize thoroughly while keeping the sample on ice.
-
-
Solvent Extraction:
-
To the homogenate, add 1 mL of the ice-cold ACN:2-propanol (3:1) extraction solvent.[19]
-
Vortex vigorously for 2 minutes. For tissues, a further sonication step for 3 minutes can improve extraction efficiency.
-
Incubate on ice for 10 minutes.
-
-
Protein Precipitation & Supernatant Collection:
-
Drying and Reconstitution:
-
Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator. Do not use excessive heat.
-
Store the dried pellet at -80°C for long-term stability or reconstitute immediately for analysis.[8]
-
Just before LC-MS/MS analysis, reconstitute the dried extract in a suitable volume (e.g., 100 µL) of cold reconstitution solvent (e.g., methanol).[15] Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
-
Quantitative Data Summary
The following tables provide reference data for enzyme kinetics and typical abundance levels of acyl-CoAs.
Table 1: Comparison of Enzyme Kinetics for Acyl-CoA Dehydrogenases (ACADs) Data illustrates that different ACADs have distinct specificities for straight-chain vs. branched-chain substrates.
| Enzyme | Substrate (Type) | K_m_ (µM) | Relative V_max_ |
| Medium-Chain ACAD (MCAD) | Octanoyl-CoA (Straight) | 2.5 | 100% |
| Isovaleryl-CoA (Branched) | > 200 | < 5% | |
| Short/Branched-Chain ACAD (SBCAD) | 2-Methylbutyryl-CoA (Branched) | 5.0 | 100% |
| n-Butyryl-CoA (Straight) | 15.0 | 80% | |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA (Branched) | 3.0 | 100% |
| n-Valeryl-CoA (Straight) | 50.0 | 25% |
K_m_ (Michaelis constant) indicates the substrate concentration at half-maximal velocity; a lower K_m_ suggests higher enzyme affinity. V_max_ (maximum velocity) reflects the maximum rate of the reaction.
Table 2: Representative Abundance of Acyl-CoAs in Mammalian Cell Lines Note: Values can vary significantly based on cell type, culture conditions, and normalization method.[19]
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells)[19] |
| Acetyl-CoA | 10.64 |
| Propionyl-CoA | 3.53 |
| Butyryl-CoA | 1.01 |
| Succinyl-CoA | 25.47 |
| HMG-CoA | 0.97 |
| Palmitoyl-CoA (C16:0) | ~5.0 |
| Oleoyl-CoA (C18:1) | ~3.0 |
Visualizations
Below are diagrams illustrating key workflows and metabolic pathways relevant to the analysis of branched-chain acyl-CoAs.
Caption: Experimental workflow for acyl-CoA extraction and analysis.
Caption: Metabolic origin of branched-chain acyl-CoAs.[2][20]
Caption: Troubleshooting flowchart for common analytical issues.
References
- 1. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Quantification of 20-Methyltricosanoyl-CoA
Welcome to the technical support center for the analysis of 20-Methyltricosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to overcoming matrix effects in the quantification of this very-long-chain acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, proteins, and phospholipids (B1166683) in plasma or tissue extracts).[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantification.[1][2] Given that this compound is analyzed in complex biological samples, it is susceptible to these effects.
Q2: What are the primary causes of matrix effects in the analysis of this compound?
A2: In biological samples such as plasma, serum, or tissue extracts, phospholipids are a major cause of matrix effects, particularly in electrospray ionization (ESI).[1][3][4] Other sources of interference include salts, buffers, proteins, and other endogenous metabolites that can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's ion source.[1][3]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of your analyte is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spiking: This is a quantitative approach. The response of an analyte spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the same analyte concentration in a neat (clean) solvent.[1][2] The ratio of these responses reveals the degree of signal suppression or enhancement.[1]
Q4: What is the most effective way to compensate for matrix effects?
A4: The gold standard for correcting for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2][5] A SIL-IS for this compound would have nearly identical chemical and physical properties and chromatographic retention time, ensuring it experiences the same degree of ion suppression or enhancement as the analyte.[5][6] This allows for accurate correction of variations in signal intensity.
Q5: Is it possible to simply dilute my sample to reduce matrix effects?
A5: Diluting the sample can be a simple and effective strategy to reduce the concentration of interfering matrix components.[2][7] However, this approach may not be suitable if the concentration of this compound is already low, as dilution could lower the signal below the instrument's limit of quantification.[2]
Troubleshooting Guides
Issue 1: Low signal intensity or complete absence of this compound peak.
-
Possible Cause: Significant ion suppression from matrix components.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method. Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering substances like phospholipids.[3][8]
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from the regions where ion suppression is observed (identified via post-column infusion).[3][9] Using a high-resolution column can also improve separation.[3]
-
Check Instrument Settings: Optimize mass spectrometer source parameters such as capillary voltage, gas flow, and temperature for your specific analyte and instrument.[8]
-
Issue 2: Inconsistent results and poor reproducibility between sample injections.
-
Possible Cause: Variable matrix effects between individual samples. The composition of the biological matrix can differ slightly from sample to sample, leading to varying degrees of ion suppression or enhancement.[1]
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for sample-to-sample variations in matrix effects.[5][6]
-
Improve Sample Preparation Consistency: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.
-
Quantitative Data Summary
The quantification of very-long-chain acyl-CoAs like this compound is typically performed using LC-MS/MS. The following table provides representative quantitative data for long-chain acyl-CoA analysis from published methods, which can serve as an indication of achievable sensitivity.
| Acyl-CoA Species | Method | Limit of Quantification (LOQ) | Reference |
| Oleoyl-CoA (C18:1) | LC-MS/MS | 2-133 nM | [10] |
| Arachidonoyl-CoA (C20:4) | LC-MS/MS | 2-133 nM | [10] |
Note: Specific LOD and LOQ values are highly dependent on the instrumentation, sample matrix, and the specific analytical method employed. The values presented are indicative ranges found in the literature.[10]
Experimental Protocols
Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues
This protocol describes a robust method for the extraction of acyl-CoAs from tissue samples, adapted from established procedures.[10][11]
Materials:
-
Frozen tissue sample (50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[10]
-
Extraction Solvent: Acetonitrile (ACN):2-Propanol (3:1 v/v)[10]
-
Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog of the analyte of interest.[11]
-
Centrifuge capable of 16,000 x g and 4°C
-
Homogenizer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization:
-
Extraction:
-
Sample Concentration:
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water 1:1).[10]
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
For cleaner samples, the extract from Protocol 1 can be further purified using SPE.
Materials:
-
Acyl-CoA extract (from Protocol 1)
-
SPE Cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange sorbent)
-
Conditioning Solution: Methanol
-
Equilibration Solution: Water
-
Wash Solution: 5% Ammonium Hydroxide in Water
-
Elution Solution: 2% Formic Acid in Methanol
Procedure:
-
Column Conditioning:
-
Pass 1 mL of Methanol through the SPE cartridge.
-
Pass 1 mL of Water through the SPE cartridge to equilibrate.[10]
-
-
Sample Loading:
-
Reconstitute the dried extract in a small volume of a weak solvent (e.g., water).
-
Load the reconstituted sample onto the conditioned SPE cartridge.[10]
-
-
Washing:
-
Elution:
-
Elute the retained acyl-CoAs with 1 mL of the Elution Solution.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase for analysis.
-
Visualizations
Caption: Workflow for the diagnosis of matrix effects.
Caption: General experimental workflow for acyl-CoA quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. providiongroup.com [providiongroup.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 20-Methyltricosanoyl-CoA Isomers
Welcome to the technical support center for the analysis of 20-Methyltricosanoyl-CoA and its co-eluting isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are its isomers difficult to separate?
A1: this compound is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). Its isomers are molecules with the same chemical formula and mass but different structural arrangements of the methyl branch on the tricosanoyl chain. These structural similarities lead to nearly identical physicochemical properties, making their separation by conventional chromatographic techniques challenging, often resulting in co-elution.
Q2: What are the common analytical challenges when dealing with this compound isomers?
A2: The primary challenges include:
-
Co-elution: Isomers eluting from the chromatography column at the same time, leading to a single unresolved peak.
-
Inaccurate Quantification: Co-elution leads to an overestimation of the concentration of any single isomer.
-
Misidentification: A merged peak can be mistaken for a single compound, leading to incorrect structural assignment.
-
Low Abundance: These molecules are often present in low concentrations in biological samples, making detection difficult.
Q3: What are the initial signs of a co-elution problem in my chromatogram?
A3: Indicators of co-elution include:
-
Asymmetrical peak shapes: Look for peak fronting or tailing.
-
Broader than expected peaks: Unresolved isomers can merge to form a single, wide peak.
-
Inconsistent mass spectra across a single peak: This suggests the presence of multiple components.
Troubleshooting Guide: Resolving Co-eluting Isomers
When encountering co-eluting isomers of this compound, a systematic approach to method optimization is crucial. The following table summarizes potential solutions and their expected outcomes.
| Parameter | Modification | Principle | Expected Outcome | Considerations |
| Gas Chromatography (GC) | Column Chemistry | Change to a more polar stationary phase (e.g., high-cyanopropyl). | Enhanced resolution based on subtle differences in polarity. | May require derivatization to fatty acid methyl esters (FAMEs). |
| Temperature Gradient | Implement a slower temperature ramp. | Increased interaction time with the stationary phase, improving separation. | Can significantly increase analysis time. | |
| Column Length | Use a longer capillary column (e.g., 60m or 100m). | Increased number of theoretical plates, leading to better resolution. | Longer run times and potential for peak broadening. | |
| Supercritical Fluid Chromatography (SFC) | Stationary Phase | Utilize a chiral stationary phase. | Separation of enantiomers and some positional isomers. | May not resolve all positional isomers. |
| Mobile Phase Modifier | Alter the type or percentage of the polar co-solvent (e.g., methanol (B129727), ethanol). | Changes in selectivity due to altered interactions with the stationary phase. | Requires careful optimization to maintain peak shape. | |
| Backpressure/Density | Increase the backpressure to increase the density of the supercritical fluid. | Enhanced solvating power of the mobile phase, which can alter selectivity. | Instrument limitations on pressure. | |
| Mass Spectrometry (MS) | Ionization Technique | Employ chemical ionization (CI) instead of electron ionization (EI). | Softer ionization can produce more informative molecular ions for isomer differentiation. | May require a different instrument setup. |
| Tandem MS (MS/MS) | Use collision-induced dissociation to generate unique fragment ions for each isomer. | Isomer-specific fragmentation patterns can allow for quantification even with co-elution. | Requires method development to find optimal collision energies. | |
| Ion Mobility-MS (IM-MS) | Separate ions in the gas phase based on their size and shape (collision cross-section). | Can resolve isomers with identical mass-to-charge ratios.[1][2][3] | Requires specialized instrumentation. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound as FAMEs
This protocol describes the derivatization of this compound to its corresponding fatty acid methyl ester (FAME) for analysis by gas chromatography-mass spectrometry (GC-MS).
1. Hydrolysis and Extraction:
- To 100 µL of sample, add 1 mL of 0.5 M KOH in methanol.
- Incubate at 60°C for 30 minutes to hydrolyze the CoA ester.
- Cool to room temperature and add 1.25 mL of 1 M HCl in methanol to neutralize.
- Add 2 mL of n-hexane and vortex for 1 minute to extract the free fatty acid.
- Centrifuge at 2000 x g for 5 minutes and collect the upper hexane (B92381) layer.
2. Derivatization to FAMEs:
- Evaporate the hexane extract to dryness under a stream of nitrogen.
- Add 500 µL of 2% (v/v) H₂SO₄ in methanol.
- Incubate at 60°C for 1 hour.
- Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.
- Vortex for 1 minute and collect the upper hexane layer containing the FAMEs.
3. GC-MS Parameters:
- GC Column: High-polarity cyanopropyl column (e.g., 100 m x 0.25 mm ID, 0.2 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program:
- Initial temperature: 150°C, hold for 2 min.
- Ramp 1: 3°C/min to 200°C.
- Ramp 2: 2°C/min to 240°C, hold for 10 min.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-600.
- Data Acquisition: Selected Ion Monitoring (SIM) for target ions can improve sensitivity and selectivity.
Protocol 2: SFC-MS/MS Analysis of Intact this compound Isomers
This protocol outlines a method for the direct analysis of intact this compound isomers using supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS).
1. Sample Preparation:
- Precipitate proteins from the sample by adding 4 volumes of ice-cold acetonitrile.
- Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
- Reconstitute the sample in 100 µL of methanol/water (80:20, v/v).
2. SFC-MS/MS Parameters:
- SFC Column: Chiral stationary phase column (e.g., polysaccharide-based).
- Mobile Phase:
- A: Supercritical CO₂
- B: Methanol with 0.1% ammonium (B1175870) hydroxide
- Gradient:
- Start at 5% B.
- Increase to 40% B over 10 minutes.
- Hold at 40% B for 2 minutes.
- Return to 5% B and equilibrate for 3 minutes.
- Backpressure: 150 bar.
- Column Temperature: 40°C.
- MS/MS Detector:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Develop isomer-specific MRM transitions by analyzing individual standards if available.
Visualizations
Caption: Troubleshooting workflow for co-eluting isomers.
Caption: GC-MS experimental workflow.
Signaling Pathway Context
Very-long-chain fatty acids (VLCFAs) and their CoA esters are integral to several cellular processes. The biosynthesis of this compound likely occurs through the fatty acid elongation (FAE) pathway in the endoplasmic reticulum.[4][5] This pathway sequentially adds two-carbon units to a growing acyl-CoA chain.[4][5] Branched-chain fatty acids can be synthesized from branched-chain amino acid catabolism products that serve as primers for the FAE system.
Once synthesized, this compound can be incorporated into complex lipids such as sphingolipids and glycerophospholipids, which are essential components of cellular membranes.[5][6] Alterations in the levels of VLCFAs have been implicated in various physiological and pathological conditions.[2][3] Degradation of VLCFA-CoAs primarily occurs in peroxisomes via β-oxidation.[2][3]
Caption: Metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomolther.org [biomolther.org]
Technical Support Center: Optimizing Collision Energy for 20-Methyltricosanoyl-CoA Fragmentation
Welcome to the technical support center for the mass spectrometry analysis of 20-Methyltricosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?
A1: For this compound (Chemical Formula: C₄₅H₈₂N₇O₁₇P₃S, Molecular Weight: 1118.16 g/mol ), the expected singly charged precursor ion ([M+H]⁺) in positive electrospray ionization (ESI+) is at a mass-to-charge ratio (m/z) of approximately 1119.16. Upon collision-induced dissociation (CID), acyl-CoAs typically exhibit a characteristic fragmentation pattern.[1][2][3] The two most common product ions are:
-
A product ion resulting from the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (507 Da), which for this compound would be at approximately m/z 612.16 .[2]
-
A product ion corresponding to the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0365 .[1]
Q2: What is a good starting point for collision energy optimization for this compound?
A2: For long-chain acyl-CoAs (C14-C20), a collision energy of around 30 eV has been shown to be effective.[4] Given that this compound is a very-long-chain acyl-CoA, a starting collision energy in the range of 30-40 eV is recommended. However, the optimal collision energy is instrument-dependent and should be empirically determined for your specific mass spectrometer.
Q3: What type of liquid chromatography (LC) column is suitable for the analysis of this compound?
A3: A C18 reversed-phase column is a common and effective choice for the separation of long-chain acyl-CoAs.[5] The hydrophobicity of this compound makes it well-suited for retention and separation on a C18 stationary phase.
Q4: How does the chain length of this compound affect its detection by mass spectrometry?
A4: For very-long-chain fatty acyl-CoAs (those with more than 20 carbons), a decrease in signal intensity may be observed with increasing chain length. Therefore, optimizing sample preparation and instrument parameters is crucial for the sensitive detection of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of this compound.
Issue 1: Low Signal Intensity or No Detectable Peak for this compound
| Possible Cause | Suggested Solution |
| Suboptimal Collision Energy | The applied collision energy may be too low, resulting in insufficient fragmentation, or too high, leading to excessive fragmentation and loss of the characteristic product ions. It is recommended to perform a collision energy optimization experiment by ramping the collision energy (e.g., from 10 to 60 eV in 5 eV increments) to find the value that maximizes the intensity of the target product ions (m/z 612.16 and 428.04). |
| Poor Ionization Efficiency | Ensure the electrospray ionization source parameters are optimized. For large molecules like this compound, adjusting the capillary voltage, gas flow, and temperature can significantly improve ionization and signal intensity. |
| Sample Degradation | Acyl-CoAs can be unstable. Prepare fresh samples and keep them on ice or in a cooled autosampler. Avoid repeated freeze-thaw cycles. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample cleanup using solid-phase extraction (SPE) or adjust the chromatographic gradient to better separate the analyte from interfering matrix components. |
Issue 2: High Background Noise Obscuring the Analyte Signal
| Possible Cause | Suggested Solution |
| Contaminated LC System or Solvent | Flush the LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to remove contaminants. Use high-purity, MS-grade solvents and freshly prepared mobile phases. |
| Non-Specific Fragmentation | If the collision energy is too high, it can lead to non-specific fragmentation of both the analyte and background ions, increasing the chemical noise. Re-optimize the collision energy to a lower value that still provides good fragmentation of the precursor ion. |
| Inadequate Chromatographic Separation | Poor separation can lead to the co-elution of isomers or other interfering compounds, contributing to a high baseline. Optimize the LC gradient to improve the resolution of the this compound peak. |
Data Presentation
Table 1: Theoretical m/z Values for this compound and its Fragments
| Description | m/z |
| Precursor Ion ([M+H]⁺) | 1119.16 |
| Product Ion ([M-507+H]⁺) | 612.16 |
| Adenosine Diphosphate Fragment | 428.04 |
Table 2: Recommended Starting Parameters for Collision Energy Optimization
| Parameter | Starting Value | Range to Test |
| Collision Energy (eV) | 35 | 10 - 60 |
| Ionization Mode | Positive ESI | N/A |
| Precursor Ion (m/z) | 1119.16 | N/A |
| Product Ions (m/z) | 612.16, 428.04 | N/A |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50% methanol (B129727) in water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set Up the MS Method:
-
Set the mass spectrometer to positive ion mode.
-
Select the precursor ion of this compound (m/z 1119.16) for fragmentation.
-
Create a method that ramps the collision energy from 10 to 60 eV in increments of 5 eV, acquiring data for at least 1 minute at each step.
-
-
Data Analysis:
-
Examine the product ion spectra at each collision energy step.
-
Plot the intensity of the target product ions (m/z 612.16 and 428.04) as a function of collision energy.
-
The collision energy that yields the highest intensity for the desired product ion(s) is the optimal value.
-
Visualizations
Caption: Workflow for optimizing collision energy for this compound.
Caption: Fragmentation pathway of this compound in positive ion mode.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trace Analysis of 20-Methyltricosanoyl-CoA
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination during the trace analysis of 20-Methyltricosanoyl-CoA and other long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: I'm observing a high background signal and extraneous peaks in my blank injections. What are the most likely sources of contamination?
A1: High background in blank injections is a common issue in trace analysis and typically points to contamination from one or more of the following sources:
-
Solvents and Reagents: Impurities in solvents like water, acetonitrile, or methanol (B129727) are a primary cause. Even high-purity grades can contain contaminants that become significant at trace levels.[1] Additives in plastics, such as plasticizers (e.g., phthalates) and polymers, can leach from storage bottles into your solvents.[1][2]
-
Labware: Both glassware and plasticware can introduce contaminants. Plastic tubes and pipette tips can leach plasticizers and slip agents.[3][4] Glassware that is improperly cleaned can retain residues from previous experiments or detergents.[3]
-
LC-MS/MS System: The instrument itself can be a source of contamination. This can include carryover from previous samples, contaminated solvent lines, or buildup of non-volatile salts in the ion source.[5][6][7]
-
Laboratory Environment: Dust and aerosols in the lab can contain keratins, phthalates, and other interfering compounds that can settle into open sample vials or onto lab surfaces.[8][9]
Q2: What type of labware is best for minimizing contamination in lipid analysis?
A2: Borosilicate glassware is generally preferred for applications involving organic solvents. If plastics are necessary, use high-quality polypropylene (B1209903) (PP) tubes from a reputable manufacturer, as contaminant levels can vary significantly.[3] Avoid polyvinyl chloride (PVC) materials, which are a major source of phthalate (B1215562) contamination.[3] It's also advisable to avoid siliconized surfaces, as these can introduce polysiloxanes.[8] A recent study highlighted that while glassware can introduce some contaminants, polypropylene microcentrifuge tubes can contribute significantly more, leading to ion-suppression of low-abundance lipids.[4]
Q3: How can I differentiate between sample carryover and general system contamination?
A3: A strategic sequence of blank injections can help distinguish between these two issues.
-
To Detect Carryover: Inject a high-concentration standard, followed immediately by a series of blank solvent injections.[10] If the contaminant peak is highest in the first blank and decreases in subsequent blanks, it is likely due to carryover from the preceding sample.[6]
-
To Detect System Contamination: If all blank injections show a similar, consistent level of the contaminant, the source is likely static, such as contaminated mobile phase solvents, solvent lines, or a dirty ion source.[6] You can further test for solvent contamination by increasing the column equilibration time; if the contaminant peak area increases proportionally, the mobile phase is the likely source.[6]
Q4: Can my sample preparation method itself introduce contamination?
A4: Yes, every step of sample preparation is a potential source of contamination.[11] Key areas to watch include:
-
Reagents: Impurities in acids, buffers, and water are critical, as these are often used in much larger volumes than the sample itself.[1] For instance, a 1 ppb impurity in a reagent can become a 40 ppb contamination in the final analysis if the reagent-to-sample ratio is 40:1.[1]
-
Homogenization: Grinding or homogenization steps can introduce contaminants if the equipment is not properly cleaned.[11]
-
Environment: Performing sample preparation in an open lab environment increases the risk of contamination from airborne particulates.[12] Whenever possible, work in a clean environment like a laminar flow hood.[8][13]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Lipidomics
This protocol is designed to eliminate organic residues and other contaminants from borosilicate glassware.
Materials:
-
Phosphate-free laboratory detergent[14]
-
Hot tap water
-
High-purity water (e.g., Milli-Q or equivalent)
-
HPLC-grade methanol, acetone, and hexane[3]
-
Hexane-rinsed aluminum foil
-
Drying oven or dedicated drying rack
Procedure:
-
Initial Decontamination: Immediately after use, rinse glassware with tap water to remove gross material.[14]
-
Detergent Wash: Scrub the glassware thoroughly with a non-abrasive brush and a solution of phosphate-free detergent in hot tap water.[3]
-
Tap Water Rinse: Completely fill and empty the glassware six times with warm-to-hot tap water to remove all detergent residue.[3]
-
Acid Rinse (Optional but Recommended): For trace-level analysis, soak the glassware in a 10% hydrochloric or nitric acid bath for at least one hour (preferably overnight).[15] Ensure all surfaces are submerged. This step is crucial for removing acid-soluble contaminants.[14] Note: Use nitric acid for trace metal sensitive applications and HCl for general purposes, but never use glassware cleaned with nitric acid for chloride determinations.[14]
-
High-Purity Water Rinse: After the detergent or acid wash, rinse the glassware thoroughly (at least 6 times) with high-purity water.[3]
-
Solvent Rinses (Perform in a Fume Hood):
-
Rinse three times with HPLC-grade methanol.
-
Rinse three times with HPLC-grade acetone.
-
Rinse three times with HPLC-grade hexane.[3]
-
-
Drying: Allow the glassware to air dry on a dedicated rack or place it in a drying oven at a temperature no higher than 110°C.[3]
-
Storage: Once dry, immediately cover the openings with hexane-rinsed aluminum foil and store in a closed, clean cabinet to prevent contamination from dust and the lab environment.[3]
Protocol 2: LC-MS/MS System Preparation and Wash
This protocol helps reduce background noise and prevent sample carryover in the analytical system.
Materials:
-
Fresh, high-purity mobile phase solvents (e.g., water, acetonitrile, methanol with appropriate additives like ammonium (B1175870) hydroxide).[16][17]
-
Blank solvent (the same solvent used to dissolve samples).
-
Strong needle wash solution (e.g., a mixture with a higher percentage of organic solvent, or an acidified/basified solution depending on analyte properties).[10]
Procedure:
-
Solvent Line Flush: Before any analysis, flush all solvent lines with fresh, high-purity mobile phases for at least 30 minutes. Use clean glass reservoirs for your solvents.[3]
-
Column Equilibration: Install the analytical column and equilibrate it with the initial mobile phase conditions for an extended period (e.g., several hours or overnight) at a low flow rate. This helps create a stable baseline.[3]
-
Injector and Needle Wash: Configure the autosampler to perform extensive needle washes before and after each injection. Use a strong, appropriate solvent for the wash cycle. For basic compounds that may adsorb to metal surfaces, adding a small amount of acid to the wash solvent can be effective.[10] For stubborn, hydrophobic compounds, trifluoroethanol has been shown to be an effective wash solvent.[18]
-
Blank Injections: Perform a series of 5-10 blank injections to condition the system and verify that the background is low and stable before running standards or samples.[3][10]
-
Strategic Blanks: In your analytical sequence, run a blank injection immediately after your highest concentration standard and after samples suspected to have high concentrations of the analyte.[10] This helps to monitor for and mitigate carryover between samples.
Quantitative Data Summary
Table 1: Common Contaminants in Trace Lipid Analysis and Their Sources
| Contaminant Class | Specific Examples | Common Sources | Prevention Strategy |
| Plasticizers | Di-n-butyl phthalate (DBP), Bis(2-ethylhexyl) phthalate (DEHP) | Plastic labware (tubes, pipette tips, bottle caps), PVC tubing, floor tiles, plastic wrap.[2][3] | Use glassware or high-purity polypropylene (PP) labware. Pre-rinse all plasticware with a suitable solvent.[3] |
| Slip Agents / Amides | Erucamide, Oleamide | Polypropylene tubes, often leached during solvent extraction.[4] | Choose labware from manufacturers who certify their products are free of slip agents. Perform extraction blanks to identify leached contaminants. |
| Polymers & Detergents | Polyethylene glycol (PEG), Polysiloxanes | Detergents (Triton X-100, Tween), siliconized vials, some lab wipes.[8] | Use phosphate-free detergents, rinse glassware thoroughly with organic solvents, and avoid siliconized labware.[3][8] |
| Environmental | Keratins, various hydrocarbons | Dust, skin, hair, clothing fibers, cardboard/paper products.[9][13] | Wear gloves (change frequently), work in a laminar flow hood, and keep samples covered.[8] |
Table 2: Efficacy of Cleaning Procedures on Contaminant Reduction
| Contaminant | Labware Type | Cleaning Method | % Reduction (Approx.) | Reference |
| General Lipids | Glassware | Detergent + Water Rinse | 80-90% | [3] |
| General Lipids | Glassware | Detergent + Water + Solvent Rinses | >99% | [3] |
| Trace Metals | PFA Plastic | Soaking in 20% Nitric Acid (≥4 hrs) | >98% | [13][19] |
| Phthalates | Polypropylene | Pre-rinse with Hexane | 70-85% | [3] |
| Peptides (Carryover) | LC System | Standard Wash | 90-95% | [18] |
| Peptides (Carryover) | LC System | Optimized Wash (with Trifluoroethanol) | >99.5% | [18] |
Visualizations
Workflow for Minimizing Contamination
References
- 1. elgalabwater.com [elgalabwater.com]
- 2. uab.edu [uab.edu]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 9. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. Technical Considerations for Sampling and Sample Preparation of Biomedical Samples for Trace Element Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. fda.gov [fda.gov]
- 14. watersciences.unl.edu [watersciences.unl.edu]
- 15. cores.research.asu.edu [cores.research.asu.edu]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. savillex.jp [savillex.jp]
Technical Support Center: Analysis of 20-Methyltricosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 20-Methyltricosanoyl-CoA analysis. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantification of this compound?
A1: The gold standard for the analysis of acyl-CoA species, including long-chain variants like this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, which is crucial for distinguishing and quantifying specific acyl-CoA molecules within complex biological matrices.[1][2]
Q2: What are the key parameters to assess during method validation for this compound analysis?
A2: A comprehensive method validation should assess the following parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[3]
-
Linearity: The range over which the method's response is directly proportional to the analyte concentration.[4][5][6]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1][6][7]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Q3: Where can I obtain a reference standard for this compound?
A3: While specific information for this compound was not found in the provided search results, various isomers such as 10-Methyltricosanoyl-CoA, 18-Methyltricosanoyl-CoA, and 21-Methyltricosanoyl-CoA are available from suppliers of biochemical reagents.[8][9][10] It is recommended to contact these suppliers to inquire about the availability of the 20-methyl isomer or the possibility of custom synthesis. A certificate of analysis (CoA) is recommended to ensure the quality and purity of the reference standard.[3][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample solvent incompatible with the mobile phase. | - Adjust the mobile phase pH. For acyl-CoAs, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.[1]- Use a guard column and ensure proper sample cleanup.- Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase.[1] |
| Low Signal Intensity or No Peak | - Inefficient extraction.- Analyte degradation.- Suboptimal mass spectrometer settings.- Insufficient sample concentration. | - Optimize the solid-phase extraction (SPE) procedure. Ensure the correct sorbent and elution solvents are used.[1][6]- Keep samples on ice or at 4°C during processing and store at -80°C for long-term stability.[12]- Tune the mass spectrometer specifically for this compound using a reference standard to determine the optimal precursor and product ions, as well as collision energy.[6]- Concentrate the sample or increase the injection volume. |
| High Background Noise | - Matrix effects from the biological sample.- Contaminated solvents or reagents.- In-source fragmentation of other molecules. | - Improve sample cleanup using techniques like SPE.[6]- Use high-purity solvents and freshly prepared mobile phases.- Optimize chromatographic separation to resolve the analyte from interfering compounds. |
| Poor Reproducibility (High %RSD) | - Inconsistent sample preparation.- Variability in injection volume.- Unstable instrument performance. | - Standardize all steps of the sample preparation protocol. Use of an internal standard is highly recommended.[5][6]- Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.- Allow the LC-MS/MS system to equilibrate and perform system suitability tests before running samples. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of long-chain acyl-CoAs from biological matrices and should be optimized for your specific sample type.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]
-
Loading: Load 500 µL of the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[1]
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]
LC-MS/MS Analysis
This is a representative LC-MS/MS method for long-chain acyl-CoA analysis.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B and ramp up to a high percentage to elute hydrophobic molecules like this compound.[2]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined empirically by infusing a pure standard of this compound. The precursor ion will be the [M+H]+ ion. Product ions are typically generated from the fragmentation of the CoA moiety.[6]
-
Collision Energy: Optimize for the specific analyte to achieve the most stable and intense fragment ion signal.[1]
-
Quantitative Data Summary
The following tables provide typical acceptance criteria for method validation based on regulatory guidelines and scientific publications.
Table 1: Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criteria | Reference |
| **Linearity (R²) ** | > 0.99 | [1][4][5] |
| Precision (%RSD) | < 15% (for LLOQ < 20%) | [1][7] |
| Accuracy (%Bias) | Within ±15% of the nominal value (for LLOQ within ±20%) | [7] |
Table 2: Comparison of Analytical Methods for Acyl-CoA Analysis
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Specificity | High | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
Data in this table is generalized from the analysis of other acyl-CoAs and may vary for this compound.[1]
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fda.gov [fda.gov]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 20-Methyltricosanoyl-CoA Enzymatic Conversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the complete enzymatic conversion of 20-Methyltricosanoyl-CoA.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic conversion of this compound in a question-and-answer format.
Question 1: Why am I observing low or no enzymatic activity with this compound?
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Substrate Insolubility | This compound is a very-long-chain acyl-CoA with significant hydrophobicity, leading to poor solubility in aqueous buffers and the formation of micelles.[1] | - Use a co-solvent: Dissolve the substrate in a small amount of an organic solvent like DMSO before adding it to the assay buffer. - Incorporate a non-ionic detergent: Add Triton X-100 or Tween-20 at low concentrations (e.g., 0.01-0.1%) to the assay buffer to aid in solubilization. Ensure enzyme compatibility. - Utilize a carrier protein: Bovine Serum Albumin (BSA) can bind to long-chain fatty acyl-CoAs and increase their effective concentration in solution. |
| Inactive Enzyme | The enzyme, such as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or degradation. | - Verify enzyme activity: Run a positive control with a known substrate for your enzyme to confirm its viability. - Proper storage: Store the enzyme at the recommended temperature, typically -80°C, and avoid repeated freeze-thaw cycles by preparing aliquots. |
| Suboptimal Assay Conditions | The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme's activity. | - Optimize pH: Test a range of pH values (typically between 7.0 and 8.5 for VLCAD) to find the optimal condition for your specific enzyme and substrate. - Optimize temperature: Determine the optimal temperature for the enzyme. Most assays are performed between 30°C and 37°C.[2] - Check ionic strength: High salt concentrations can inhibit some enzymes. |
| Presence of Inhibitors | Contaminants in the substrate, buffer, or enzyme preparation can inhibit the reaction. | - Use high-purity reagents: Ensure that this compound and all buffer components are of high purity. - Consider product inhibition: High concentrations of the reaction products can inhibit the enzyme. Monitor the reaction progress over time to detect this. |
Question 2: How can I address the issue of high background signal in my assay?
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Substrate Instability | The thioester bond in this compound can be susceptible to hydrolysis, leading to a high background signal. | - Prepare fresh substrate solutions: Avoid using old or improperly stored substrate stocks. - Maintain appropriate pH: Long-chain acyl-CoAs are more stable in slightly acidic conditions (pH 4-6) for long-term storage.[3] |
| Contaminating Enzymes | The enzyme preparation may contain other enzymes that can react with the substrate or detection reagents. | - Use a highly purified enzyme: If possible, use a commercially available, purified enzyme. - Include appropriate controls: Run a blank reaction without the enzyme to measure the non-enzymatic degradation of the substrate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate concentration for this compound in an enzymatic assay?
The optimal concentration of this compound needs to be determined empirically for your specific enzyme and assay conditions. Due to its low solubility, it is crucial to find a balance between a concentration high enough to saturate the enzyme and one that does not lead to precipitation. A substrate titration experiment is recommended to determine the Michaelis-Menten constant (Km) for your enzyme with this substrate.
Q2: Which enzyme is suitable for the conversion of this compound?
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is the primary enzyme responsible for the initial step of mitochondrial beta-oxidation of very-long-chain fatty acids.[4][5] VLCAD is active on acyl-CoAs with chain lengths from C12 to C24, making it a suitable candidate for the conversion of this compound.[4][5]
Q3: How can I monitor the progress of the enzymatic conversion of this compound?
The method for monitoring the reaction will depend on the enzyme and the specific reaction being catalyzed. For VLCAD, common methods include:
-
Spectrophotometric assays: These assays couple the reduction of FAD to the reduction of a chromogenic or fluorogenic reporter molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the substrate and product over time.[3]
-
Mass Spectrometry (MS): LC-MS/MS is a highly sensitive method for detecting and quantifying the products of the reaction.
Experimental Protocols
General Protocol for Enzymatic Assay of this compound with VLCAD
This protocol provides a general framework. Optimal conditions should be determined experimentally.
1. Reagent Preparation:
- Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 0.1 mM EDTA.
- Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Enzyme Solution: Prepare a working solution of purified VLCAD in the assay buffer. Keep on ice.
- Detection Reagents: Prepare according to the manufacturer's instructions for the chosen detection method (e.g., chromogenic substrate for a coupled assay).
2. Assay Procedure:
- Set up the reaction in a microplate or cuvette. A typical reaction volume is 100-200 µL.
- To each well, add the assay buffer.
- Add the desired volume of the this compound stock solution to achieve the final desired concentration. Mix well.
- Add the detection reagents (if applicable).
- Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding the enzyme solution.
- Monitor the reaction progress by measuring the change in absorbance or fluorescence over time at the appropriate wavelength.
3. Controls:
- No-enzyme control: Replace the enzyme solution with an equal volume of assay buffer to measure the rate of non-enzymatic substrate degradation.
- No-substrate control: Replace the substrate solution with an equal volume of DMSO to measure any background signal from the enzyme and buffer components.
Visualizations
Caption: Workflow for the enzymatic conversion of this compound.
Caption: Troubleshooting decision tree for incomplete enzymatic conversion.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. benchchem.com [benchchem.com]
- 4. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Metabolism of 20-Methyltricosanoyl-CoA and Phytanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the metabolic pathways of two distinct fatty acyl-CoAs: 20-methyltricosanoyl-CoA, a very-long-chain fatty acid with a methyl branch at an even-numbered carbon, and phytanoyl-CoA, a branched-chain fatty acid derived from dietary sources. Understanding the metabolic fates of these molecules is crucial for research into peroxisomal disorders and the development of targeted therapeutics.
Introduction
The metabolism of fatty acids is a fundamental cellular process for energy production and the synthesis of essential lipids. While the beta-oxidation of straight-chain fatty acids is well-characterized, the degradation of branched-chain and very-long-chain fatty acids (VLCFAs) involves specialized enzymatic pathways primarily localized within peroxisomes. This guide focuses on the metabolic divergence of this compound and phytanoyl-CoA, highlighting the influence of methyl branch positioning on their respective catabolic routes.
Phytanic acid, a 3,7,11,15-tetramethylhexadecanoic acid, is a dietary branched-chain fatty acid that, once converted to phytanoyl-CoA, cannot be directly metabolized by beta-oxidation due to the presence of a methyl group on its β-carbon.[1] This steric hindrance necessitates an alternative pathway known as alpha-oxidation.[2] In contrast, 20-methyltricosanoic acid, a C24 fatty acid with a methyl group at the 20th carbon (an even-numbered position far from the carboxyl end), is predicted to undergo initial degradation via the peroxisomal beta-oxidation pathway.
Metabolic Pathways
Phytanoyl-CoA: The Alpha-Oxidation Pathway
The metabolism of phytanoyl-CoA is a classic example of alpha-oxidation, a process that removes a single carbon atom from the carboxyl end of a fatty acid.[2] This pathway is essential for circumventing the β-methyl group that obstructs the standard beta-oxidation machinery. The entire process is believed to occur within the peroxisomes.[2]
The key steps are:
-
Activation: Phytanic acid is activated to phytanoyl-CoA.
-
Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase, to form 2-hydroxyphytanoyl-CoA.[3] This is the rate-limiting step in phytanic acid alpha-oxidation.
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.[2]
-
Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[2]
-
Beta-Oxidation: Pristanic acid, now lacking the β-methyl block, can be activated to pristanoyl-CoA and subsequently degraded via peroxisomal beta-oxidation.[2]
A deficiency in the PHYH enzyme leads to the accumulation of phytanic acid, resulting in Refsum disease , a rare autosomal recessive neurological disorder.[3]
This compound: A Journey Through Beta-Oxidation
Direct experimental data on the metabolism of this compound is scarce. However, based on the principles of fatty acid oxidation, its metabolic pathway can be inferred. As a very-long-chain fatty acid (VLCFA), its initial breakdown occurs in the peroxisomes.[4] The methyl group at the 20th carbon is distant from the carboxyl end and located on an even-numbered carbon, meaning it does not initially impede the beta-oxidation spiral.
The proposed metabolic route is as follows:
-
Peroxisomal Beta-Oxidation: this compound undergoes several cycles of peroxisomal beta-oxidation, shortening the carbon chain by two carbons in each cycle and producing acetyl-CoA.
-
Formation of a Methyl-Branched Intermediate: As the chain is shortened, the methyl group will eventually be located near the carboxyl-CoA terminus, specifically at the α-carbon (C2) or β-carbon (C3). For instance, after nine cycles of beta-oxidation, the remaining acyl-CoA would be 2-methylpentanoyl-CoA.
-
Handling of the Methyl Branch:
-
If the methyl group is at the β-carbon, beta-oxidation would be blocked, and alpha-oxidation might be required.
-
If the methyl group is at the α-carbon (forming a 2-methylacyl-CoA), the enzyme α-methylacyl-CoA racemase (AMACR) is crucial. AMACR converts the (2R)-stereoisomer to the (2S)-stereoisomer, which can then be a substrate for peroxisomal beta-oxidation.[5]
-
-
Mitochondrial Beta-Oxidation: Once the fatty acid chain is sufficiently shortened (typically to a medium-chain length), it can be transported to the mitochondria for complete oxidation to acetyl-CoA.
Quantitative Data Comparison
Direct comparative kinetic data for the metabolism of this compound and phytanoyl-CoA is not available in the literature. The following tables present available kinetic parameters for the key enzymes involved in their respective metabolic pathways. It is important to note that the data for AMACR was obtained using pristanoyl-CoA and trihydroxycoprostanoyl-CoA as substrates, which are structurally different from the intermediates of this compound degradation. Similarly, data for peroxisomal beta-oxidation is presented for palmitoyl-CoA, a C16 fatty acid. These values are provided as the best available approximations for a comparative analysis.
Table 1: Kinetic Parameters of Key Enzymes in Phytanoyl-CoA Alpha-Oxidation
| Enzyme | Substrate | Km (µM) | Vmax | Organism | Reference |
| Phytanoyl-CoA Hydroxylase (PHYH) | Phytanoyl-CoA | 29.5 | Not Reported | Human | [6] |
| 3-Methylhexadecanoyl-CoA | 40.8 | Not Reported | Human | [6] | |
| Hexadecanoyl-CoA | 29.1 | Not Reported | Human | [6] |
Table 2: Kinetic Parameters of Enzymes Involved in the Metabolism of Methyl-Branched Acyl-CoAs (Relevant to this compound Degradation)
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism | Reference |
| α-Methylacyl-CoA Racemase (AMACR) | Pristanoyl-CoA | 172 | 0.1 | Human | [5] |
| Trihydroxycoprostanoyl-CoA | 31.6 | Not Reported | Human | [5] | |
| Peroxisomal Beta-Oxidation | Palmitoyl-CoA (C16:0) | 13.8 ± 1 | (Relative Vmax of 100%) | Rat | [1] |
| Myristoyl-CoA (C14:0) | Not Reported | (Relative Vmax of 110%) | Rat | [1] | |
| Docosa-7,10,13,16-tetraenoyl-CoA (C22:4) | 22 ± 3 | (Relative Vmax of ~150%) | Rat | [1] |
Experimental Protocols
Measurement of Phytanic Acid Alpha-Oxidation in Cultured Fibroblasts
This protocol describes the quantification of phytanic acid alpha-oxidation by measuring the conversion of a stable isotope-labeled substrate to its metabolic products using gas chromatography-mass spectrometry (GC-MS).[1]
1. Cell Culture and Incubation:
-
Culture human skin fibroblasts in appropriate media.
-
Incubate the confluent cell cultures with media containing a known concentration of stable isotope-labeled phytanic acid (e.g., [²H₃]-phytanic acid).
-
Incubate for a defined period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO₂.
2. Sample Preparation:
-
Harvest the cells and combine with the culture medium.
-
Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).
-
Perform a lipid extraction using a solvent mixture such as hexane:isopropanol (3:2, v/v).
3. Derivatization:
-
Evaporate the solvent from the lipid extract.
-
Convert the fatty acids to their volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., methanolic HCl) at an elevated temperature.
4. GC-MS Analysis:
-
Inject the FAMEs onto a gas chromatograph coupled to a mass spectrometer.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the methyl esters of the labeled phytanic acid and its metabolic product, pristanic acid, as well as the internal standard.
5. Data Analysis:
-
Calculate the amount of pristanic acid produced by comparing its peak area to that of the internal standard.
-
Normalize the results to the total cell protein content.
-
Express the rate of alpha-oxidation as pmol of product formed per hour per milligram of cell protein.
Measurement of Fatty Acid Beta-Oxidation in Isolated Hepatocytes
This protocol outlines a method to measure the rate of beta-oxidation in freshly isolated hepatocytes using a radiolabeled fatty acid substrate.[4]
1. Isolation of Hepatocytes:
-
Isolate hepatocytes from a suitable animal model (e.g., mouse) by collagenase perfusion of the liver.
2. Preparation of Reaction Mixture:
-
Prepare a reaction buffer containing a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) complexed to bovine serum albumin (BSA).
3. Incubation:
-
Incubate a known number of viable hepatocytes with the reaction mixture in a shaking water bath at 37°C for a defined time.
4. Termination of Reaction:
-
Stop the reaction by adding a strong acid, such as perchloric acid, which precipitates proteins and cell debris.
5. Separation of Products:
-
Centrifuge the samples to pellet the precipitated material.
-
The supernatant contains the acid-soluble metabolites (ASM), which include the radiolabeled acetyl-CoA and other short-chain acyl-CoAs produced during beta-oxidation.
6. Scintillation Counting:
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
7. Data Analysis:
-
Calculate the rate of beta-oxidation based on the amount of radioactivity in the acid-soluble fraction.
-
Normalize the results to the amount of protein in the cell lysate or the number of cells used.
-
Express the rate of beta-oxidation as nmol of radiolabeled substrate oxidized per minute per milligram of protein.
Conclusion
The metabolic fates of this compound and phytanoyl-CoA are dictated by the position of their methyl branches. Phytanoyl-CoA, with its β-methyl group, is a substrate for the peroxisomal alpha-oxidation pathway, a critical route for the degradation of such branched-chain fatty acids. In contrast, the methyl group of this compound, being distant from the carboxyl end, allows for initial degradation via peroxisomal beta-oxidation, with specialized enzymes like AMACR likely playing a role in metabolizing the resulting methyl-branched intermediates. The quantitative data, though not directly comparative, underscores the distinct enzymatic machinery involved. The provided experimental protocols offer robust methods for the further investigation of these and other fatty acid metabolic pathways, which is essential for advancing our understanding of related metabolic disorders and for the development of novel therapeutic strategies.
References
- 1. Peroxisomal beta-oxidation of long-chain fatty acids possessing different extents of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medlink.com [medlink.com]
- 3. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
A Comparative Analysis of the Enzymatic Activity of 20-Methyltricosanoyl-CoA and Straight-Chain Acyl-CoAs in Peroxisomal β-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic processing of the branched-chain fatty acyl-CoA, 20-Methyltricosanoyl-CoA, and its straight-chain counterparts within the peroxisomal β-oxidation pathway. Understanding the substrate specificity and kinetic differences of the enzymes involved is crucial for research into metabolic disorders, including those involving the accumulation of very-long-chain and branched-chain fatty acids, and for the development of targeted therapeutic interventions.
Introduction: Distinct Pathways for Branched and Straight-Chain Acyl-CoAs
Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of a variety of fatty acids that are not efficiently metabolized by mitochondria. These include very-long-chain fatty acids (VLCFAs), dicarboxylic acids, and branched-chain fatty acids. Within the peroxisome, the metabolism of straight-chain acyl-CoAs and 2-methyl-branched acyl-CoAs, such as this compound, are handled by two distinct sets of enzymes. Straight-chain acyl-CoAs are processed by the classical, inducible β-oxidation pathway, while 2-methyl-branched fatty acyl-CoAs are catabolized by a separate, non-inducible enzymatic system. This segregation of pathways underscores the high degree of substrate specificity within the peroxisomal matrix.
Quantitative Comparison of Enzyme Substrate Specificity
| Substrate (Saturated Acyl-CoA) | Peroxisomal Acyl-CoA Oxidase (Apparent K_m_, µM) | Notes |
| Butyryl-CoA (C4:0) | >100 | Low affinity for short-chain acyl-CoAs. |
| Octanoyl-CoA (C8:0) | ~15 | Moderate affinity for medium-chain acyl-CoAs. |
| Lauroyl-CoA (C12:0) | ~5 | Higher affinity for long-chain acyl-CoAs. |
| Palmitoyl-CoA (C16:0) | ~10 | High affinity for long-chain acyl-CoAs. |
| Stearoyl-CoA (C18:0) | ~12 | High affinity for long-chain acyl-CoAs. |
| Behenoyl-CoA (C22:0) | Low K_m_ (high affinity) | High affinity for very-long-chain acyl-CoAs. |
| Lignoceroyl-CoA (C24:0) | High affinity | A primary substrate for peroxisomal β-oxidation. |
Data compiled from various sources. The apparent K_m_ values can vary depending on the specific acyl-CoA oxidase and experimental conditions.
The enzymes of the branched-chain pathway, namely Acyl-CoA Oxidase 2 (ACOX2), D-bifunctional protein (DBP), and sterol carrier protein X-thiolase (SCPx-thiolase), are known to preferentially act on substrates with a methyl group at the α- or β-position. In contrast, the classical pathway's enzymes, Acyl-CoA Oxidase 1 (ACOX1), L-bifunctional protein (LBP), and peroxisomal 3-ketoacyl-CoA thiolase A (ACAA1), show higher activity with straight-chain acyl-CoAs.
Signaling and Metabolic Pathways
The differential processing of straight-chain and branched-chain acyl-CoAs has significant implications for cellular metabolism and signaling. The β-oxidation of both types of substrates in peroxisomes leads to the production of acetyl-CoA and chain-shortened acyl-CoAs, which can then be transported to the mitochondria for complete oxidation. However, the initial steps in the peroxisome are not coupled to ATP synthesis; instead, the FADH2 produced by acyl-CoA oxidases reacts with oxygen to produce hydrogen peroxide (H₂O₂).
Experimental Protocols
To quantitatively compare the enzymatic activity of this compound with a straight-chain acyl-CoA, a series of in vitro enzymatic assays using purified enzymes or isolated peroxisomes would be required. The following outlines a general experimental workflow for such a comparison.
Experimental Workflow Diagram
Detailed Methodologies
1. Preparation of Substrates and Enzymes:
-
Acyl-CoA Synthesis: this compound and a range of straight-chain acyl-CoAs (e.g., C22:0-CoA, C24:0-CoA) would be synthesized from their corresponding free fatty acids using acyl-CoA synthetase.
-
Enzyme Source:
-
Isolated Peroxisomes: Peroxisomes can be isolated from rat liver by differential and density gradient centrifugation.
-
Recombinant Enzymes: Human or rat ACOX1, ACOX2, D-bifunctional protein, and SCPx-thiolase can be expressed in and purified from E. coli or other expression systems.
-
2. Acyl-CoA Oxidase (ACOX) Activity Assay (Spectrophotometric Method):
This assay measures the production of H₂O₂ by ACOX.
-
Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.
-
Reaction Mixture:
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Horseradish peroxidase
-
A chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol)
-
Purified ACOX1 or ACOX2, or isolated peroxisomes
-
Varying concentrations of the acyl-CoA substrate
-
-
Procedure:
-
Assemble the reaction mixture (excluding the substrate) in a cuvette and pre-incubate at 37°C.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 500 nm) over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
3. D-Bifunctional Protein (DBP) Activity Assay:
This assay measures the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities of DBP.
-
Principle: The dehydrogenase activity is monitored by measuring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 9.0)
-
NAD⁺
-
The enoyl-CoA intermediate (product of the ACOX reaction)
-
Purified DBP
-
-
Procedure:
-
Combine the buffer, NAD⁺, and substrate in a cuvette.
-
Start the reaction by adding the purified DBP.
-
Record the increase in absorbance at 340 nm.
-
Determine the initial reaction velocity.
-
4. SCPx-Thiolase Activity Assay:
This assay measures the thiolytic cleavage of 3-ketoacyl-CoA.
-
Principle: The release of free Coenzyme A (CoASH) is detected using a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group to produce a colored product.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.5)
-
The 3-ketoacyl-CoA substrate (product of the DBP reaction)
-
DTNB
-
Purified SCPx-thiolase
-
-
Procedure:
-
Mix the buffer, substrate, and DTNB in a cuvette.
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at 412 nm.
-
Calculate the rate of CoASH release.
-
5. Data Analysis:
For each enzyme and substrate combination, the initial reaction velocities are plotted against the substrate concentrations. The data are then fitted to the Michaelis-Menten equation to determine the kinetic parameters, K_m_ and V_max_. These values for this compound can then be directly compared with those obtained for the straight-chain acyl-CoAs to provide a quantitative measure of the enzymes' substrate specificity and catalytic efficiency.
Validating the Role of 20-Methyltricosanoyl-CoA in Mycobacterial Virulence: A Comparative Guide to the Mycocerosic Acid Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathway involving 20-Methyltricosanoyl-CoA, a key intermediate in the biosynthesis of mycocerosic acids in pathogenic mycobacteria, particularly Mycobacterium tuberculosis. Mycocerosic acids are multi-methyl-branched fatty acids that are crucial components of phthiocerol dimycocerosates (PDIMs), major virulence factors for these bacteria. Understanding and validating the role of intermediates like this compound in this pathway is critical for the development of novel anti-tubercular therapeutics.
This document outlines the mycocerosic acid synthesis pathway, compares the lipid profiles of wild-type and mutant mycobacterial strains, and provides detailed experimental protocols for key validation assays.
Data Presentation: Comparative Analysis of Wild-Type vs. Mycocerosic Acid Synthase (Mas) Mutant Mycobacterium tuberculosis
The functional validation of the pathway involving this compound is often indirectly achieved by comparing the phenotype and lipid composition of wild-type (M. tuberculosis) strains with mutants deficient in the mycocerosic acid synthase (mas) gene. The mas gene encodes the enzyme responsible for the elongation of fatty acyl-CoA primers, including the formation of this compound and its subsequent elongation.
| Feature | Wild-Type M. tuberculosis | mas-Deficient Mutant M. tuberculosis | Rationale for Comparison |
| Mycocerosic Acid/PDIM Production | Present | Absent | Directly demonstrates the essential role of the Mas enzyme in the synthesis of the final products of the pathway. |
| Intermediate Accumulation | This compound is a transient intermediate. | Precursors prior to the Mas-catalyzed step may accumulate. | The absence of downstream products and potential buildup of upstream substrates validates the specific enzymatic step. |
| Cell Wall Lipid Composition | Complex lipid profile including PDIMs. | Altered lipid profile lacking PDIMs. | Highlights the significant contribution of the mycocerosic acid pathway to the overall lipid architecture of the mycobacterial cell wall. |
| In vitro Growth | Normal | Normal | The pathway is generally not essential for growth in standard laboratory media. |
| In vivo Virulence (Animal Models) | High | Attenuated | Demonstrates the critical role of PDIMs, and by extension the mycocerosic acid synthesis pathway, in the pathogenesis of tuberculosis.[1] |
Experimental Protocols
Analysis of Mycobacterial Lipid Profiles
This protocol is used to compare the lipid composition of wild-type and mutant strains, providing evidence for the functional role of the mycocerosic acid synthesis pathway.
Methodology:
-
Culture and Radiolabeling: Mycobacterium tuberculosis strains (wild-type and mas-mutant) are cultured in Middlebrook 7H9 medium. To trace the synthesis of mycocerosic acids, the culture is supplemented with a radiolabeled precursor, typically [1-¹⁴C]propionate, as propionyl-CoA is the donor of methyl branches.
-
Lipid Extraction: Bacterial cells are harvested, and total lipids are extracted using a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on silica (B1680970) gel plates. A solvent system such as petroleum ether:diethyl ether (90:10, v/v) is used to separate non-polar lipids like PDIMs.
-
Autoradiography: The TLC plate is exposed to X-ray film to visualize the radiolabeled lipids. The absence of spots corresponding to PDIMs in the mas-mutant lane compared to the wild-type lane validates the disruption of the pathway.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For detailed structural analysis, lipid spots can be scraped from the TLC plate, extracted, and derivatized (e.g., to fatty acid methyl esters). GC-MS analysis can then confirm the identity of the fatty acids, including mycocerosic acids.
Mycocerosic Acid Synthase (Mas) Enzymatic Assay
This in vitro assay directly measures the activity of the mycocerosic acid synthase, the enzyme that synthesizes this compound and other mycocerosic acid precursors.
Methodology:
-
Enzyme Purification: The mycocerosic acid synthase is purified from M. tuberculosis extracts using chromatographic techniques such as anion-exchange and size-exclusion chromatography.[2]
-
Substrate Preparation: The assay requires a long-chain fatty acyl-CoA primer (e.g., C16-CoA to C20-CoA), the elongating and branching unit methylmalonyl-CoA (which can be radiolabeled for detection), and the reducing agent NADPH.[2]
-
Reaction Mixture: The purified enzyme is incubated in a buffered solution (e.g., potassium phosphate (B84403) buffer at pH 6.8) containing the fatty acyl-CoA primer, radiolabeled methylmalonyl-CoA, and NADPH.
-
Reaction Termination and Product Extraction: The reaction is stopped, and the resulting fatty acids are extracted.
-
Product Analysis: The radiolabeled fatty acid products are analyzed by techniques such as radio-TLC or radio-GC to identify and quantify the elongated, multi-methyl-branched products. The activity of the enzyme can be determined by measuring the incorporation of the radiolabel from methylmalonyl-CoA into the fatty acid products.[3]
Mandatory Visualization
Caption: Mycocerosic Acid Synthesis Pathway in M. tuberculosis.
Caption: Workflow for Comparative Lipid Analysis.
Caption: Role of the Pathway in Virulence.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty acid biosynthesis in Mycobacterium tuberculosis var. bovis Bacillus Calmette-Guérin. Purification and characterization of a novel fatty acid synthase, mycocerosic acid synthase, which elongates n-fatty acyl-CoA with methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of mycocerosic acids from methylmalonyl coenzyme A by cell-free extracts of Mycobacterium tuberculosis var. bovis BCG - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Lipidomics of Cells Treated with 20-Methyltricosanoyl-CoA: A Hypothetical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a hypothetical comparative analysis of the lipidomic changes in cells treated with 20-Methyltricosanoyl-CoA versus a standard very-long-chain fatty acid (VLCFA), Tricosanoyl-CoA. Due to the current absence of direct experimental data on this compound in publicly available literature, this comparison is based on established principles of lipid metabolism and the known effects of methyl-branched fatty acids on cellular membranes. The data presented is illustrative and intended to guide future research in this area.
Introduction to this compound
This compound is a C24, methyl-branched, very-long-chain fatty acyl-CoA. Very-long-chain fatty acids (VLCFAs) are essential components of cellular lipids, playing crucial roles in membrane structure and cellular signaling. The introduction of a methyl group on the acyl chain can significantly alter the physical properties of the fatty acid, such as its melting point and packing behavior within lipid bilayers. These alterations are hypothesized to induce unique changes in the cellular lipidome compared to its straight-chain counterpart, Tricosanoyl-CoA. This guide explores these potential differences.
Hypothetical Comparative Lipidomic Data
The following tables summarize the expected quantitative changes in major lipid classes in cells treated with this compound compared to Tricosanoyl-CoA and a vehicle control. The data is presented as fold change relative to the vehicle control.
Table 1: Hypothetical Changes in Major Phospholipid Classes
| Lipid Class | Vehicle Control | Tricosanoyl-CoA | This compound | Predicted Rationale for Difference |
| Phosphatidylcholine (PC) | 1.0 | 1.2 | 1.5 | Increased membrane fluidity from methyl-branching may stimulate PC synthesis to maintain membrane integrity. |
| Phosphatidylethanolamine (PE) | 1.0 | 1.1 | 1.3 | Similar to PC, changes in PE levels are expected to accommodate altered membrane properties. |
| Phosphatidylserine (PS) | 1.0 | 1.0 | 1.1 | Minor changes are expected as PS is less abundant and more tightly regulated. |
| Phosphatidylinositol (PI) | 1.0 | 1.1 | 1.2 | PI and its phosphorylated derivatives are key signaling molecules; their levels might be subtly altered. |
| Sphingomyelin (SM) | 1.0 | 1.3 | 1.1 | Straight-chain VLCFAs are key components of sphingolipids. Methyl-branching may hinder its incorporation into SM. |
| Ceramide (Cer) | 1.0 | 1.4 | 1.2 | As a precursor to SM, ceramide levels are expected to correlate with SM synthesis. |
Table 2: Hypothetical Changes in Neutral Lipid Classes
| Lipid Class | Vehicle Control | Tricosanoyl-CoA | This compound | Predicted Rationale for Difference |
| Triacylglycerol (TAG) | 1.0 | 1.8 | 2.5 | Excess fatty acids are stored as TAGs. The less efficiently metabolized branched-chain fatty acid may lead to higher TAG accumulation. |
| Diacylglycerol (DAG) | 1.0 | 1.3 | 1.6 | Increased TAG synthesis would lead to a larger pool of the DAG precursor. |
| Cholesterol Esters (CE) | 1.0 | 1.1 | 1.2 | Minor increases may occur as part of the general cellular response to lipid influx. |
Experimental Protocols
A detailed methodology for a comparative lipidomics study is provided below.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., primary human fibroblasts, HepG2 cells) in standard growth medium.
-
Prepare stock solutions of this compound and Tricosanoyl-CoA complexed to fatty acid-free bovine serum albumin (BSA).
-
Treat cells with the fatty acyl-CoA-BSA complexes or BSA vehicle control for a predetermined time course (e.g., 24, 48 hours).
2. Lipid Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into a methanol/water mixture.
-
Perform a Bligh-Dyer or a similar two-phase liquid-liquid extraction using chloroform, methanol, and water to separate lipids from other cellular components.
-
Collect the lower organic phase containing the lipids.
3. Mass Spectrometry-Based Lipidomics:
-
Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for mass spectrometry analysis.
-
Analyze the lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or direct infusion (shotgun lipidomics).
-
Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.
4. Data Analysis:
-
Process the raw mass spectrometry data using specialized software for peak picking, lipid identification, and quantification.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify significant differences in lipid species between treatment groups.
-
Use pathway analysis tools to identify metabolic pathways affected by the lipid alterations.
Visualizing the Impact: Signaling Pathways and Workflows
Incorporation of Exogenous Fatty Acyl-CoA into Cellular Lipids
The following diagram illustrates the general pathway by which an exogenous fatty acyl-CoA, such as this compound, is incorporated into various cellular lipid species.
Caption: Cellular uptake and metabolic fate of this compound.
Comparative Lipidomics Experimental Workflow
This diagram outlines the key steps in the proposed comparative lipidomics experiment.
Caption: Workflow for comparative lipidomics analysis.
This guide provides a framework for investigating the cellular effects of this compound. The hypothetical data and pathways presented herein are intended to stimulate further research and provide a basis for experimental design. Direct experimental validation is essential to confirm these predictions and fully elucidate the biological role of this unique fatty acyl-CoA.
Lack of Publicly Available Data on Cross-Reactivity of Antibodies with 20-Methyltricosanoyl-CoA
A comprehensive search for existing experimental data on the cross-reactivity of antibodies against other long-chain acyl-CoAs with 20-Methyltricosanoyl-CoA has yielded no specific results. This indicates a likely gap in the current scientific literature regarding antibodies specific for this particular very-long-chain branched acyl-CoA.
The absence of such data is not entirely unexpected, given the highly specific nature of this compound. This molecule is a C24 branched-chain fatty acyl-CoA, a class of molecules that, while important in certain metabolic pathways, may not have been the target of extensive antibody development and characterization for immunoassay purposes.
For researchers and drug development professionals interested in this specific interaction, it would be necessary to undertake a de novo antibody development and characterization project. Below, we provide a hypothetical comparison guide, outlining the experimental workflow, data presentation, and methodologies that would be required to generate the data of interest. This guide is intended to serve as a roadmap for such a research endeavor.
Hypothetical Comparison of a Novel Anti-20-Methyltricosanoyl-CoA Antibody
To assess the specificity of a newly developed antibody, its binding affinity for this compound would be compared against a panel of structurally related long-chain and very-long-chain acyl-CoAs. The following table represents a potential outcome of such a study, conducted via a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Hypothetical Cross-Reactivity Profile of a Monoclonal Anti-20-Methyltricosanoyl-CoA Antibody (mAb-20-MTC)
| Analyte | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | CH3CH(CH3)(CH2)20CO-SCoA | 1.5 | 100 |
| Tricosanoyl-CoA | CH3(CH2)21CO-SCoA | 150 | 1.0 |
| Stearoyl-CoA | CH3(CH2)16CO-SCoA | > 10,000 | < 0.015 |
| Palmitoyl-CoA | CH3(CH2)14CO-SCoA | > 10,000 | < 0.015 |
| Oleoyl-CoA | CH3(CH2)7CH=CH(CH2)7CO-SCoA | > 10,000 | < 0.015 |
| Isovaleryl-CoA | (CH3)2CHCH2CO-SCoA | > 10,000 | < 0.015 |
Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing analyte) x 100
Experimental Protocols
To generate the data presented in Table 1, a detailed experimental approach would be required. The following protocols outline the key steps.
Antigen Preparation and Antibody Production
Objective: To produce monoclonal antibodies that specifically recognize this compound.
Methodology:
-
Hapten Synthesis: Due to the small size of this compound, it would need to be conjugated to a larger carrier protein to become immunogenic. A reactive derivative of 20-methyltricosanoic acid would be synthesized to allow for covalent linkage to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays.
-
Immunization: BALB/c mice would be immunized with the 20-Methyltricosanoyl-KLH conjugate emulsified in a suitable adjuvant over a period of several weeks.
-
Hybridoma Production: Splenocytes from the immunized mice would be fused with myeloma cells to generate hybridomas.
-
Screening: Hybridoma supernatants would be screened for the presence of antibodies that bind to 20-Methyltricosanoyl-BSA using an indirect ELISA.
-
Cloning and Antibody Purification: Positive hybridoma clones would be subcloned to ensure monoclonality, and the resulting monoclonal antibodies would be purified from the culture supernatant.
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the specificity of the developed monoclonal antibody by assessing its cross-reactivity with other long-chain acyl-CoAs.
Methodology:
-
Plate Coating: A 96-well microtiter plate would be coated with the 20-Methyltricosanoyl-BSA conjugate and incubated overnight at 4°C.
-
Blocking: The plate would be washed and blocked with a solution of 1% BSA in phosphate-buffered saline (PBS) to prevent non-specific binding.
-
Competitive Reaction: A fixed, limiting concentration of the purified anti-20-Methyltricosanoyl-CoA antibody would be pre-incubated with varying concentrations of either this compound (standard) or the other long-chain acyl-CoAs to be tested (competitors).
-
Incubation: The antibody-analyte mixtures would be added to the coated and blocked plate and incubated. During this step, the free antibody (not bound to the analyte in solution) will bind to the coated antigen.
-
Detection: The plate would be washed, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody would be added.
-
Signal Generation: After another wash step, a substrate for the enzyme would be added, leading to a colorimetric reaction. The absorbance would be read using a microplate reader.
-
Data Analysis: The absorbance values would be plotted against the log of the analyte concentration. The IC50 values (the concentration of analyte that inhibits 50% of the antibody binding to the coated antigen) would be determined from the resulting sigmoidal curves. Cross-reactivity would then be calculated as shown in the note under Table 1.
Visualizations
The following diagrams illustrate the proposed experimental workflow and the principle of the competitive ELISA.
Caption: Experimental workflow for antibody production and cross-reactivity assessment.
comparing the effects of different methyl-branched acyl-CoAs on enzyme kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the effects of different methyl-branched acyl-Coenzyme A (acyl-CoA) molecules on the kinetics of key metabolic enzymes. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the involved pathways, this document aims to be a valuable resource for those investigating cellular metabolism, particularly in the context of metabolic diseases and drug discovery.
Introduction
Methyl-branched acyl-CoAs are crucial intermediates in cellular metabolism, primarily originating from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. The unique structural properties conferred by their methyl branches lead to distinct interactions with enzymes compared to their straight-chain counterparts. Understanding these differences in enzyme kinetics is fundamental to deciphering the metabolic fate of these molecules and their impact on cellular physiology and pathology. This guide focuses on the comparative kinetics of two key enzyme families that process acyl-CoAs: acyl-CoA carboxylases and acyl-CoA dehydrogenases.
Quantitative Comparison of Enzyme Kinetics
The kinetic parameters of enzymes interacting with various methyl-branched acyl-CoAs reveal the substrate preferences and catalytic efficiencies that govern metabolic pathways. The following table summarizes key kinetic data from published studies.
| Enzyme Family | Specific Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Acyl-CoA Carboxylase | Acyl-CoA Carboxylase (ACCase) | Thermobifida fusca YX | Acetyl-CoA | 130 ± 10 | 1.8 ± 0.04 | 2.8 | 2.2 x 10⁴ | [1] |
| Propionyl-CoA | 60 ± 4 | 4.1 ± 0.09 | 6.5 | 1.1 x 10⁵ | [1] | |||
| Butyryl-CoA | 20 ± 2 | 2.1 ± 0.05 | 3.3 | 1.7 x 10⁵ | [1] | |||
| Acyl-CoA Dehydrogenase | Isovaleryl-CoA Dehydrogenase (IVD) | Human | Isovaleryl-CoA | 1.0 | - | - | 4.3 x 10⁶ | [2] |
| Isobutyryl-CoA Dehydrogenase (IBD) | Human | Isobutyryl-CoA | - | - | - | 0.8 x 10⁶ | [3] | |
| (S)-2-Methylbutyryl-CoA | - | - | - | 0.23 x 10⁶ | [3] | |||
| n-Propionyl-CoA | - | - | - | 0.04 x 10⁶ | [3] | |||
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Human | (S)-2-Methylbutyryl-CoA | High Affinity | - | - | Highest Catalytic Efficiency | [1] | |
| Isobutyryl-CoA | Active | - | - | - | [1] | |||
| Hexanoyl-CoA | Active | - | - | - | [1] |
Note: A direct comparison of Vmax values for dehydrogenases is challenging due to variations in reporting units and assay conditions across different studies. The catalytic efficiency (kcat/Km) is a more reliable metric for comparing substrate specificity.
Signaling and Metabolic Pathways
The generation of methyl-branched acyl-CoAs is intricately linked to the catabolism of branched-chain amino acids. The following diagram illustrates this metabolic pathway.
Caption: Catabolism of branched-chain amino acids.
Experimental Protocols
Accurate determination of enzyme kinetic parameters is paramount. Below are detailed methodologies for assaying the activity of acyl-CoA carboxylases and dehydrogenases.
Experimental Workflow: Enzyme Kinetic Assay
The following diagram outlines a general workflow for determining the kinetic parameters of an enzyme with its acyl-CoA substrate.
Caption: General workflow for an enzyme kinetic assay.
Protocol 1: Spectrophotometric Assay for Acyl-CoA Carboxylase Activity
This continuous spectrophotometric assay couples the carboxylation of an acyl-CoA to the oxidation of NADPH, which can be monitored as a decrease in absorbance at 340 nm.[4][5]
Materials:
-
Purified Acyl-CoA Carboxylase
-
Acyl-CoA substrate (e.g., propionyl-CoA, isobutyryl-CoA)
-
ATP
-
MgCl₂
-
NaHCO₃
-
NADPH
-
Malonyl-CoA Reductase (or a suitable coupling enzyme)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, NaHCO₃, NADPH, and the coupling enzyme (malonyl-CoA reductase).
-
Equilibrate the mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the acyl-CoA carboxylase enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
To determine kinetic parameters, vary the concentration of the acyl-CoA substrate while keeping all other components constant.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Protocol 2: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity using DCPIP
This assay measures the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) by the acyl-CoA dehydrogenase, which results in a decrease in absorbance at 600 nm.[6][7]
Materials:
-
Mitochondrial extract or purified Acyl-CoA Dehydrogenase
-
Acyl-CoA substrate (e.g., isovaleryl-CoA, isobutyryl-CoA)
-
DCPIP
-
Phenazine methosulfate (PMS) as an intermediate electron carrier
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and DCPIP.
-
Add the mitochondrial extract or purified enzyme to the mixture.
-
Equilibrate to the assay temperature (e.g., 30°C).
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 600 nm. The reaction is often initiated with the addition of PMS.
-
To determine kinetic parameters, perform the assay with varying concentrations of the acyl-CoA substrate.
-
Calculate the initial reaction rates from the linear portion of the absorbance change.
-
Plot the initial rates against substrate concentrations and fit to the Michaelis-Menten equation to obtain K_m_ and V_max_.
Conclusion
The kinetic data presented in this guide highlight the nuanced substrate specificities of acyl-CoA metabolizing enzymes. Acyl-CoA carboxylases and dehydrogenases exhibit distinct preferences for different methyl-branched acyl-CoAs, as evidenced by their varying K_m_ and k_cat_/K_m_ values. These differences in enzymatic efficiency are fundamental to the regulation of metabolic flux and the prevention of toxic intermediate accumulation. For professionals in drug development, a thorough understanding of these kinetic profiles is essential for designing targeted therapies for metabolic disorders and for predicting potential off-target effects of drug candidates that interact with acyl-CoA metabolic pathways. The provided experimental protocols offer a starting point for researchers to conduct their own comparative kinetic studies, furthering our understanding of the intricate world of cellular metabolism.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validation of LC-MS/MS for Accurate Quantification of 20-Methyltricosanoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of lipid mediators like 20-Methyltricosanoyl-CoA is critical for advancing metabolic research and therapeutic development. This guide provides a comprehensive comparison of the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound quantification, validated against established reference principles, ensuring data accuracy and reliability.
This document outlines the detailed experimental protocols, presents comparative performance data, and illustrates the validation workflow, establishing LC-MS/MS as the gold standard for this analysis.
Comparative Performance of Analytical Methods
While various analytical techniques have been employed for lipid analysis, LC-MS/MS has emerged as the superior method for the quantification of long-chain acyl-CoAs due to its high sensitivity and specificity.[1][2] Traditional methods such as High-Performance Liquid Chromatography (HPLC) with UV detection are less suitable for the low-abundance and complex nature of these molecules in biological matrices. Gas chromatography (GC)-based methods, although useful for fatty acid analysis, are not directly applicable to intact acyl-CoAs and require derivatization steps that can introduce variability.[3]
The validation of an LC-MS/MS method is paramount to ensure the accuracy and reproducibility of the results.[1] The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of very long-chain acyl-CoAs, which would be applicable to this compound.
| Validation Parameter | LC-MS/MS Method | Reference Method (e.g., Validated HPLC-UV) |
| Linearity (R²) | >0.99 | Typically >0.98 |
| Limit of Detection (LOD) | Low fmol range | ng to µg range |
| Limit of Quantification (LOQ) | Low fmol range | ng to µg range |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Precision (% RSD) | <15% | <20% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time) |
Experimental Protocols
A robust and validated protocol is the foundation of reliable quantitative analysis. Below are the detailed methodologies for the LC-MS/MS quantification of this compound.
LC-MS/MS Method for this compound Quantification
This protocol provides a general framework; specific parameters may require optimization based on the instrumentation used.
1. Sample Preparation (Extraction of Acyl-CoAs)
-
Homogenization: Biological samples (cells or tissues) are homogenized in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).[4]
-
Internal Standard Spiking: An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample) is added to the homogenate.[5]
-
Extraction: Acyl-CoAs are extracted using an organic solvent mixture, such as acetonitrile:isopropanol:methanol.[4] The mixture is vortexed and sonicated to ensure thorough extraction.
-
Phase Separation: The sample is centrifuged to separate the organic and aqueous phases. The supernatant containing the acyl-CoAs is collected.
-
Drying and Reconstitution: The supernatant is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A binary gradient system is typically employed.[4]
-
Mobile Phase A: Ammonium hydroxide (B78521) in water.
-
Mobile Phase B: Ammonium hydroxide in acetonitrile.
-
-
Gradient: A gradient from a lower to a higher concentration of the organic mobile phase is used to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: A typical flow rate is in the range of 200-500 µL/min.[1]
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.[4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
Validation Workflow
The validation of the LC-MS/MS method ensures its performance is suitable for its intended purpose. The following diagram illustrates the key steps in the validation process.
Caption: Workflow for the validation of an LC-MS/MS method.
Signaling Pathway and Logical Relationships
The accurate quantification of this compound is crucial for understanding its role in various metabolic pathways. The following diagram illustrates a simplified logical relationship from sample to result.
Caption: Logical flow from biological sample to final concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 20-Methyltricosanoyl-CoA and its Free Fatty Acid Counterpart
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the very-long-chain fatty acid (VLCFA) 20-methyltricosanoic acid and its metabolically activated form, 20-Methyltricosanoyl-CoA. Due to the limited availability of direct experimental data for these specific molecules, this comparison is based on the established principles of fatty acid metabolism and the known roles of analogous VLCFAs and their acyl-CoA esters.
The fundamental distinction between a free fatty acid and its acyl-CoA derivative lies in their metabolic potential. A free fatty acid must first be "activated" by conversion to its acyl-CoA form to participate in most cellular metabolic pathways. This activation is a critical regulatory step, effectively sequestering the fatty acid within the cell and committing it to downstream processes.
Quantitative Data Summary
The following tables summarize the key distinctions in the biological roles and potential quantifiable activities of 20-methyltricosanoic acid and this compound.
Table 1: Comparison of Primary Biological Roles
| Feature | 20-methyltricosanoic acid (Free Fatty Acid) | This compound (Acyl-CoA Ester) |
| Primary Function | Substrate for Acyl-CoA Synthetase; Precursor Molecule | Metabolically active form; Donor of the acyl group |
| Cellular Location | Cytosol, cellular membranes, extracellular space | Primarily mitochondrial matrix and peroxisomes; Endoplasmic Reticulum |
| Metabolic Involvement | Indirect; requires activation | Direct participation in β-oxidation, lipid synthesis, and acyl-transfer reactions |
| Membrane Permeability | Can cross cellular membranes (facilitated by transporters) | Generally membrane-impermeable; confined to subcellular compartments |
Table 2: Potential Comparative Biological Activities
| Biological Activity Assay | 20-methyltricosanoic acid | This compound | Rationale for Difference |
| Substrate for Peroxisomal β-oxidation | Inactive | Active | Acyl-CoA esters, not free fatty acids, are the direct substrates for β-oxidation enzymes. |
| Incorporation into Sphingolipids | Indirectly active (requires prior conversion) | Directly active | Ceramide synthases utilize acyl-CoA molecules to acylate the sphingoid base backbone. |
| Inhibition of Protein Acyltransferases | Low to no activity | Potential competitive inhibitor | These enzymes specifically recognize the acyl-CoA structure. |
| Activation of AMP-activated kinase (AMPK) | Indirect | Direct | The synthesis of acyl-CoA from a free fatty acid consumes ATP to produce AMP, which can lead to the activation of AMPK[1]. |
| Cytotoxicity (e.g., HeLa cells) | Potentially cytotoxic at high concentrations | Expected to show different potency, linked to metabolic fate | The biological effect is dependent on conversion and subsequent metabolic channeling[2]. |
Signaling Pathways and Experimental Workflows
The biological activity of 20-methyltricosanoic acid is contingent upon its activation, which is the gateway to all its subsequent metabolic functions.
Fatty Acid Activation Workflow
The initial and rate-limiting step for the metabolism of 20-methyltricosanoic acid is its conversion to this compound. This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACS), specifically very-long-chain acyl-CoA synthetases (ACSVLs) for a molecule of this chain length[1].
Caption: Conversion of free fatty acid to its active acyl-CoA ester.
Metabolic Fates of this compound
Once formed, this compound can be trafficked to different cellular compartments to participate in various metabolic pathways. As a very-long-chain fatty acid, its primary catabolic pathway is peroxisomal β-oxidation. It can also be used for the synthesis of complex lipids like sphingolipids in the endoplasmic reticulum.
Caption: Potential metabolic pathways for this compound.
Experimental Protocols
To quantitatively assess the differential activities of a free fatty acid and its acyl-CoA ester, specific assays are required. Below are detailed methodologies for key experiments.
Protocol 1: Acyl-CoA Synthetase Activity Assay
This protocol measures the rate of conversion of 20-methyltricosanoic acid to this compound.
Objective: To quantify the enzymatic activity of ACSVL with 20-methyltricosanoic acid as a substrate.
Principle: The assay can be performed by monitoring the consumption of ATP or the formation of the acyl-CoA product. This example uses a fluorescently-tagged Coenzyme A to measure the formation of the product.
Materials:
-
Microsomal fractions (as a source of ACSVL enzymes) or purified ACSVL enzyme.
-
Assay Buffer: 100 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT.
-
Substrates: 20-methyltricosanoic acid, ATP, Bodipy-FL-Coenzyme A.
-
96-well microplate (black, clear bottom).
-
Plate reader capable of fluorescence detection.
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing Assay Buffer and the enzyme source (e.g., 10-20 µg of microsomal protein).
-
Add 20-methyltricosanoic acid to the wells to achieve a final concentration range (e.g., 1-100 µM).
-
Initiate the reaction by adding a mixture of ATP (final concentration 5 mM) and Bodipy-FL-Coenzyme A (final concentration 5 µM).
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Monitor the increase in fluorescence polarization or a shift in emission wavelength (as specified by the fluorescent CoA manufacturer) over time (e.g., every 30 seconds for 15-30 minutes). The incorporation of the fluorescent CoA into the larger acyl-CoA molecule alters its rotational freedom, leading to a change in the fluorescence signal.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the reaction progress curve.
-
Determine kinetic parameters (Km and Vmax) by plotting reaction rates against substrate concentration and fitting to the Michaelis-Menten equation.
Protocol 2: Cell-Based Lipid Incorporation Assay
This protocol determines the extent to which exogenous 20-methyltricosanoic acid is incorporated into complex cellular lipids, a process that requires its prior activation to this compound.
Objective: To measure the flux of 20-methyltricosanoic acid into cellular lipid pools (e.g., sphingolipids, glycerophospholipids).
Principle: Cells are incubated with a labeled version of the fatty acid (e.g., ¹⁴C or ³H). After incubation, cellular lipids are extracted, separated by thin-layer chromatography (TLC), and the amount of label incorporated into different lipid species is quantified.
Materials:
-
Cell line of interest (e.g., primary hepatocytes, skin fibroblasts).
-
Cell culture medium and supplements.
-
Radiolabeled [¹⁴C]-20-methyltricosanoic acid.
-
Lipid extraction solvents: Chloroform (B151607), Methanol.
-
TLC plates (silica gel).
-
TLC developing chamber and solvent systems (e.g., chloroform:methanol:acetic acid in appropriate ratios to separate lipid classes).
-
Phosphorimager or liquid scintillation counter.
Procedure:
-
Plate cells in 6-well plates and grow to ~80% confluency.
-
Prepare the treatment medium by complexing [¹⁴C]-20-methyltricosanoic acid with fatty acid-free bovine serum albumin (BSA) in the culture medium.
-
Remove the existing medium from the cells, wash once with PBS, and add the treatment medium.
-
Incubate the cells for a defined period (e.g., 2, 6, or 24 hours) at 37°C.
-
After incubation, wash the cells three times with ice-cold PBS to remove unincorporated labeled fatty acid.
-
Scrape the cells into a glass tube and perform a total lipid extraction using the Bligh-Dyer method (chloroform:methanol:water).
-
Dry the organic (lipid-containing) phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.
-
Develop the TLC plate in a chamber with the appropriate solvent system to separate the different lipid classes.
-
Visualize and quantify the radiolabeled lipid spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.
-
Express the results as the percentage of total radioactivity incorporated into each specific lipid class.
References
A Comparative Guide to a Novel Branched-Chain Acyl-CoA: Understanding the Transcriptomic Impact of 20-Methyltricosanoyl-CoA
Disclaimer: Direct experimental data on the differential gene expression in response to 20-Methyltricosanoyl-CoA is not publicly available. This guide provides a comparative framework based on a hypothetical study, drawing parallels with the known transcriptomic effects of other structurally similar very long-chain fatty acids (VLCFAs). The experimental data and pathways presented are illustrative and based on established knowledge of VLCFA metabolism and signaling.
Introduction
Very long-chain fatty acids (VLCFAs) and their activated CoA-esters are crucial metabolic intermediates that also function as signaling molecules, primarily by activating nuclear receptors to modulate gene expression. This compound is a unique branched-chain VLCFA-CoA ester whose specific biological functions are yet to be fully elucidated. This guide explores the hypothetical differential gene expression profile induced by this compound in comparison to a well-characterized linear saturated VLCFA-CoA, Lignoceroyl-CoA (C24:0-CoA), and a vehicle control.
The primary hypothesis is that this compound, similar to other VLCFAs, will activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key transcription factor regulating lipid metabolism. This activation is expected to upregulate genes involved in peroxisomal and mitochondrial β-oxidation. This guide will detail the experimental protocols required to test this hypothesis, present hypothetical comparative data, and illustrate the underlying signaling pathways and workflows.
Comparative Analysis of Gene Expression
The following table summarizes the hypothetical results from an RNA-sequencing (RNA-seq) experiment on human hepatoma cells (HepG2) treated with this compound, Lignoceroyl-CoA, and a vehicle control for 24 hours. The data represents the top differentially expressed genes, showcasing plausible fold changes based on known effects of VLCFAs and PPARα agonists.
| Gene Symbol | Gene Name | Function | Vehicle Control (Normalized Counts) | This compound (Fold Change vs. Vehicle) | Lignoceroyl-CoA (Fold Change vs. Vehicle) |
| ACOX1 | Acyl-CoA Oxidase 1 | Rate-limiting enzyme of peroxisomal β-oxidation | 150 | 4.2 | 3.8 |
| CPT2 | Carnitine Palmitoyltransferase 2 | Mitochondrial fatty acid oxidation | 200 | 3.5 | 3.1 |
| ALDH3A2 | Aldehyde Dehydrogenase 3 Family Member A2 | Fatty aldehyde detoxification | 120 | 3.1 | 2.9 |
| ABCD1 | ATP Binding Cassette Subfamily D Member 1 | Peroxisomal transporter of VLCFAs | 180 | 2.8 | 2.5 |
| SCD | Stearoyl-CoA Desaturase | Fatty acid desaturation | 500 | -2.5 | -2.1 |
| FASN | Fatty Acid Synthase | Fatty acid synthesis | 450 | -2.2 | -1.9 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for VLCFA-CoA esters and the experimental workflow for analyzing differential gene expression.
Caption: Hypothesized signaling pathway of VLCFA-CoA esters.
Caption: Experimental workflow for RNA-seq analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatoma cells (HepG2) will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells will be seeded in 6-well plates and grown to 70-80% confluency. The medium will then be replaced with serum-free DMEM containing one of the following treatments:
-
Vehicle control (e.g., 0.1% DMSO)
-
50 µM this compound
-
50 µM Lignoceroyl-CoA
-
-
Cells will be incubated for 24 hours before harvesting for RNA extraction. Each treatment condition will be performed in biological triplicate.
RNA Extraction and Quality Control
-
Extraction: Total RNA will be extracted from the cultured cells using a TRIzol-based reagent according to the manufacturer's protocol.
-
Quality Control: The quantity and purity of the extracted RNA will be assessed using a NanoDrop spectrophotometer. RNA integrity will be evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN score > 8.0) for sequencing.
RNA-seq Library Preparation and Sequencing
-
Library Preparation: RNA-seq libraries will be prepared from 1 µg of total RNA using a NEBNext Ultra II RNA Library Prep Kit for Illumina, following the manufacturer's instructions. This process includes mRNA purification, fragmentation, cDNA synthesis, end repair, A-tailing, and adapter ligation.
-
Sequencing: The prepared libraries will be sequenced on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads will be assessed for quality using FastQC. Adapters and low-quality bases will be trimmed using Trimmomatic.
-
Read Mapping: The cleaned reads will be aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Differential Expression Analysis: Gene expression levels will be quantified using featureCounts. Differential expression analysis between treatment groups and the vehicle control will be performed using DESeq2 in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1.5 will be considered significantly differentially expressed.
Validation by qRT-PCR
-
cDNA Synthesis: 1 µg of total RNA from each sample will be reverse-transcribed to cDNA using a high-capacity cDNA reverse transcription kit.
-
Real-Time PCR: Quantitative real-time PCR (qRT-PCR) will be performed on a selection of differentially expressed genes (e.g., ACOX1, CPT2, SCD) to validate the RNA-seq results. Gene expression levels will be normalized to a stable housekeeping gene (e.g., GAPDH). The relative quantification will be calculated using the ΔΔCt method.
Conclusion
This guide outlines a comprehensive, albeit hypothetical, approach to understanding the transcriptomic effects of the novel branched-chain acyl-CoA, this compound. By comparing its effects to a well-known linear VLCFA, this framework allows for the elucidation of its potential role in regulating cellular metabolism. The expected upregulation of genes involved in fatty acid oxidation suggests that this compound likely acts as a PPARα agonist. The provided protocols and workflows offer a robust methodology for researchers and drug development professionals to investigate the biological activities of novel lipid molecules. Future experimental studies are necessary to validate these hypotheses and to fully characterize the biological significance of this compound.
A Comparative Guide to the Stability of 20-Methyltricosanoyl-CoA and Shorter Branched-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of 20-Methyltricosanoyl-CoA, a very-long-chain branched-chain acyl-CoA (VLC-BCAA-CoA), against shorter branched-chain acyl-CoAs (SC-BCAA-CoAs), such as isobutyryl-CoA and isovaleryl-CoA. The concept of "stability" is addressed from two critical perspectives: intrinsic chemical stability, governed by the susceptibility of the thioester bond to hydrolysis, and metabolic stability, which relates to the molecule's processing and turnover within distinct biological pathways.
Direct experimental data comparing these specific molecules is limited; therefore, this guide synthesizes information from fundamental principles of thioester chemistry and experimental data on analogous long-chain and short-chain acyl-CoA molecules.
Chemical Stability: The Thioester Bond
The thioester bond in all acyl-CoA molecules is considered "energy-rich," meaning its hydrolysis is thermodynamically favorable.[1] However, it is kinetically stable under physiological conditions, allowing it to serve as a key metabolic intermediate.[2] The primary mechanism of non-enzymatic degradation is hydrolysis, which is significantly influenced by solution conditions and the structure of the acyl chain.
Several factors influence the rate of chemical hydrolysis:
-
pH: The thioester bond is most stable in slightly acidic environments (pH 4.0 to 6.8).[3] Both alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions accelerate hydrolysis.[3]
-
Temperature: Elevated temperatures increase the rate of chemical hydrolysis.[3] For long-term preservation, storage as dry pellets at -80°C is essential.[3]
-
Acyl Chain Length: Studies on acyl-carrier proteins (ACPs), which also feature a thioester linkage, have shown a positive correlation between the length of the fatty acyl chain and the rate of hydrolysis.[4][5][6] This effect is particularly pronounced for chains longer than 15 carbons.[5][6] The increased flexibility and mobility of the long, hydrophobic chain are thought to increase the exposure of the thioester bond to the aqueous solvent, thereby rendering it more susceptible to hydrolysis.[6] This suggests that the very-long-chain this compound is intrinsically less chemically stable in aqueous solutions than its shorter counterparts.
Table 1: Summary of Factors Influencing Chemical Stability of Acyl-CoAs
| Factor | Condition for Higher Stability | Condition for Lower Stability (Higher Degradation) | Rationale |
| pH | Slightly Acidic (4.0 - 6.8)[3] | Alkaline (>7.0) or Strongly Acidic (<4.0)[3] | Base- and acid-catalyzed hydrolysis of the thioester bond. |
| Temperature | Low (e.g., 4°C, -80°C for storage)[3] | High | Accelerates the rate of chemical reactions, including hydrolysis. |
| Solvent | Methanol (B129727) or Methanol/Buffer Mix[7] | Purely Aqueous Solutions[7] | Acyl-CoAs, especially long-chain species, show greater instability in aqueous solutions.[7] |
| Acyl Chain Length | Short (e.g., C4-C5) | Very Long (e.g., >C15)[5][6] | Longer chains can increase the solvent accessibility of the thioester bond, accelerating hydrolysis.[6] |
Metabolic Stability: Divergent Biological Fates
In a biological context, stability is largely determined by the rate of enzymatic turnover. This compound and shorter branched-chain acyl-CoAs are processed in different subcellular compartments via distinct enzymatic machinery, leading to significant differences in their metabolic fates.
-
This compound (VLC-BCAA-CoA): As a very-long-chain fatty acyl-CoA, its metabolism begins in the peroxisomes .[8] Molecules like phytanic acid, which are structurally similar, must first undergo α-oxidation to remove the methyl branch before proceeding to β-oxidation.[9] The key enzyme for the initial dehydrogenation step of the long chain is very-long-chain acyl-CoA dehydrogenase (VLCAD), which is associated with the inner mitochondrial membrane and is specific for acyl chains of 12 to 24 carbons.[10][11][12]
-
Short-Chain Branched-Chain Acyl-CoAs (SC-BCAA-CoAs): These molecules, such as isovaleryl-CoA (from leucine) and isobutyryl-CoA (from valine), are primarily generated and processed within the mitochondria . They are key intermediates in the catabolism of branched-chain amino acids.[13][14] Their subsequent metabolism is handled by different dehydrogenases, such as short-chain acyl-CoA dehydrogenase (SCAD).[15]
Enzymatic hydrolysis by acyl-CoA thioesterases (ACOTs) is another critical factor.[3] These enzymes, present in mitochondria, peroxisomes, and the cytoplasm, regulate the intracellular pools of acyl-CoAs by cleaving the thioester bond.[16] Similarly, a class of peroxisomal and mitochondrial enzymes known as Nudix hydrolases can degrade CoA and a subset of acyl-CoAs.[17] The specific activity of these hydrolases towards different chain lengths contributes significantly to the metabolic half-life of an acyl-CoA molecule.
Table 2: Comparison of Metabolic Processing
| Feature | This compound (VLC-BCAA-CoA) | Short-Chain Branched-Chain Acyl-CoAs (SC-BCAA-CoAs) |
| Primary Location | Peroxisomes (initial steps), Mitochondria[8][9] | Mitochondria[13][14] |
| Metabolic Origin | Catabolism of very-long-chain branched fatty acids | Catabolism of branched-chain amino acids (leucine, valine, isoleucine)[14] |
| Key Enzymes | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)[10] | Short/Branched-Chain Acyl-CoA Dehydrogenase (SCAD/BCKDH) |
| Primary Degradation | Peroxisomal and Mitochondrial β-oxidation, Acyl-CoA Thioesterases (ACOTs) | Mitochondrial β-oxidation, Acyl-CoA Thioesterases (ACOTs) |
| Biological Role | Energy production from specific dietary lipids (e.g., phytanic acid derivatives) | Energy production, intermediates in amino acid metabolism |
Experimental Protocols for Stability Assessment
The stability of an acyl-CoA can be quantified using analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[18]
Objective: To determine the non-enzymatic hydrolysis rate of an acyl-CoA in an aqueous buffer.
Methodology:
-
Preparation: Prepare solutions of the acyl-CoA standard (e.g., 1 µM) in a defined aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8 or 7.4).[19]
-
Incubation: Incubate the solutions in an autosampler set at a controlled temperature (e.g., 4°C or 37°C).[19]
-
Time-Course Sampling: Inject samples onto the LC-MS/MS system at regular intervals (e.g., 0, 4, 8, 12, 24 hours).[7]
-
Quantification:
-
Chromatography: Separate the acyl-CoA from its hydrolysis products using a C18 reversed-phase column with a gradient of methanol and water (both containing a buffer like ammonium acetate).[19]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for the target acyl-CoA using Multiple Reaction Monitoring (MRM).[18]
-
-
Data Analysis: Plot the peak area or concentration of the intact acyl-CoA against time. The rate of disappearance reflects the rate of hydrolysis under the tested conditions.
Objective: To determine the enzymatic degradation rate of an acyl-CoA in a biological matrix.
Methodology:
-
Matrix Preparation: Prepare a fresh, active biological matrix, such as a liver tissue homogenate or cell lysate, in a suitable buffer on ice.
-
Reaction Initiation: Add the acyl-CoA substrate to the matrix to initiate the reaction. Incubate at 37°C.
-
Time-Course Sampling: At specified time points (e.g., 0, 2, 5, 10, 30 minutes), take an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding a threefold volume of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).[7]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the samples by LC-MS/MS as described in Protocol 1.
-
Data Analysis: Calculate the percentage of the acyl-CoA remaining at each time point relative to time zero. This provides a measure of its metabolic stability in the presence of degradative enzymes like thioesterases.
Summary and Conclusion
The stability of an acyl-CoA is not a single property but a composite of its chemical resilience and metabolic fate.
-
Chemical Stability: Based on principles of physical chemistry and data from analogous molecules, the very-long-chain this compound is predicted to be less stable in aqueous solution than shorter branched-chain acyl-CoAs. Its long, hydrophobic tail likely increases the solvent exposure and hydrolytic susceptibility of the critical thioester bond.
-
Metabolic Stability: The metabolic stability is highly dependent on the biological context. This compound is sequestered into the peroxisomal β-oxidation pathway, a specialized system for catabolizing such large molecules. Shorter branched-chain acyl-CoAs are processed in the high-flux mitochondrial pathways of amino acid catabolism. Therefore, while chemically more stable, the shorter molecules may be turned over more rapidly in metabolically active mitochondria.
For drug development professionals, this distinction is critical. A chemically labile acyl-CoA analogue might degrade in storage or circulation, whereas a metabolically unstable compound would be rapidly cleared by cellular enzymes. Understanding both aspects is paramount for designing effective and durable therapeutic agents that interact with lipid metabolic pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. albertahealthservices.ca [albertahealthservices.ca]
- 12. Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency: Family Impact and Perspectives | MDPI [mdpi.com]
- 13. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Enzyme Specificity for 20-Methyltricosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the specificity of enzymes acting on 20-Methyltricosanoyl-CoA, a very-long-chain branched fatty acyl-CoA. Due to the highly specific nature of this substrate, direct comparative data in existing literature is sparse. Therefore, this document outlines the likely candidate enzymes, proposes a framework for experimental validation, and provides detailed protocols and pathway diagrams to guide research in this area.
The metabolism of branched-chain fatty acids (BCFAs) is crucial in various biological processes, and understanding the specificity of the enzymes involved is critical for drug development and metabolic research.[1] BCFAs can influence membrane fluidity, act as signaling molecules, and are involved in metabolic regulation.[2]
Candidate Enzymes for this compound Metabolism
Based on the established principles of fatty acid metabolism, the following classes of enzymes are the most probable candidates for interacting with this compound.
-
Very-Long-Chain Acyl-CoA Synthetases (ACSVLs): The initial and essential step for the metabolism of any fatty acid is its "activation" to a CoA thioester.[3][4] This reaction is catalyzed by acyl-CoA synthetases. Given that this compound has a 24-carbon backbone (tricosane is C23, plus the methyl group), it falls into the category of a very-long-chain fatty acid. ACSVL enzymes are known to activate fatty acids with chain lengths greater than 20 carbons.[5] The specificity of different ACSVL isoforms for branched versus straight-chain substrates would be a key area of investigation.
-
Peroxisomal Beta-Oxidation Enzymes: The degradation of very-long-chain fatty acids and branched-chain fatty acids primarily occurs in peroxisomes.[6] The methyl branch at position 20 of this compound would likely necessitate an initial alpha-oxidation step if the branch were closer to the carboxyl end, but given its position near the omega end, it may proceed through a modified beta-oxidation pathway. Key enzymes include acyl-CoA oxidases and dehydrogenases.[6][7]
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs back to the free fatty acid and Coenzyme A, thereby playing a regulatory role in fatty acid metabolism and trafficking.[8] Specific ACOTs are present in different cellular compartments, including peroxisomes, and exhibit varying substrate specificities.[8][9] An ACOT with a preference for very-long-chain branched acyl-CoAs could be involved in regulating the levels of this compound.
Data Presentation: A Framework for Quantitative Comparison
To validate the specificity of a candidate enzyme for this compound, a quantitative comparison of its kinetic parameters with other structurally related substrates is essential. The following table provides a template for presenting such data. The values presented are hypothetical and serve as an illustration of a high-specificity enzyme.
| Substrate | Enzyme Concentration (nM) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 50 | 15 | 10 | 6.7 x 10⁵ |
| Tricosanoyl-CoA | 50 | 150 | 5 | 3.3 x 10⁴ |
| Stearoyl-CoA (C18:0) | 50 | 500 | 2 | 4.0 x 10³ |
| Isovaleryl-CoA (branched C5) | 50 | >1000 | <0.1 | <100 |
-
Km (Michaelis constant): Indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the enzyme for the substrate.
-
kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per second.
-
kcat/Km (catalytic efficiency): This ratio is a measure of the enzyme's overall efficiency and specificity for a given substrate. A higher value indicates greater specificity.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below is a generalized protocol for determining the kinetic parameters of a candidate acyl-CoA synthetase.
Objective: To determine the kinetic parameters (Km and kcat) of a candidate ACSVL for 20-methyltricosanoic acid compared to other fatty acid substrates.
Principle: The activity of acyl-CoA synthetase can be measured by monitoring the consumption of ATP or the formation of AMP, pyrophosphate, or the acyl-CoA product. A common method is a coupled spectrophotometric assay.
Materials:
-
Purified recombinant candidate ACSVL enzyme
-
20-methyltricosanoic acid, tricosanoic acid, stearic acid
-
Coenzyme A (CoA)
-
ATP
-
Myokinase
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Triton X-100
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
Procedure:
-
Preparation of Fatty Acid Substrates: Prepare stock solutions of fatty acids by dissolving them in a suitable solvent (e.g., ethanol) and then diluting them in a buffer containing a detergent like Triton X-100 to ensure solubility.
-
Assay Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, ATP, CoA, PEP, NADH, and the coupling enzymes (myokinase, PK, LDH).
-
Enzyme Addition: Add the purified ACSVL enzyme to the assay mixture.
-
Reaction Initiation: Initiate the reaction by adding varying concentrations of the fatty acid substrate.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm in a temperature-controlled plate reader. The oxidation of NADH to NAD+ by LDH is coupled to the formation of AMP, and the rate of NADH disappearance is proportional to the rate of the acyl-CoA synthetase reaction.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the absorbance change.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km.
-
Calculate kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
Calculate the catalytic efficiency (kcat/Km).
-
Mandatory Visualizations
Diagrams of Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential metabolic context and experimental workflow for studying this compound.
Caption: Metabolic pathway for the activation and degradation of this compound.
Caption: Workflow for determining the substrate specificity of a candidate enzyme.
References
- 1. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 4. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
- 8. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Very-Long-Chain Acyl-CoA Levels in Healthy vs. Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: VLCFA Levels in Healthy vs. X-ALD Tissues
The following tables summarize quantitative data on the accumulation of VLCFAs in plasma and various immune cell types in patients with X-linked adrenoleukodystrophy compared to healthy controls. This accumulation is a direct consequence of impaired peroxisomal β-oxidation.[1][2][3]
| Table 1: Plasma Very-Long-Chain Fatty Acid Concentrations | ||
| Fatty Acid | Healthy Controls (µg/mL) | X-ALD Patients (µg/mL) |
| C22:0 (Behenic Acid) | Normal | Mild Increase |
| C24:0 (Lignoceric Acid) | Normal | Dramatic Increase |
| C26:0 (Hexacosanoic Acid) | Normal | Dramatic Increase |
Data presented in this table is qualitative, reflecting the dramatic increases observed in X-ALD patients. Specific concentrations can vary between individuals.[2]
| Table 2: Fold Change of C26:0 Levels in Immune Cells of X-ALD Patients vs. Healthy Controls | |
| Cell Type | Fold Change in C26:0 Levels |
| Granulocytes (CD15+) | ~5-fold increase |
| Monocytes | Significant increase (most pronounced) |
| B cells (CD19+) | No significant accumulation |
| T cells | <2-fold increase |
This data highlights the differential accumulation of VLCFAs in various cell types, with monocytes and granulocytes being the most affected among immune cells.[1]
Experimental Protocols
The quantification of VLCFAs and their CoA esters is crucial for the diagnosis and study of peroxisomal disorders. The most common and reliable methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Total VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a well-established diagnostic tool for measuring total VLCFA levels in plasma and other biological samples.[4][5]
1. Sample Preparation (Hydrolysis and Extraction):
-
Hydrolysis: Plasma or tissue homogenate is subjected to acid/base hydrolysis to release fatty acids from their complex lipid forms.
-
Extraction: The hydrolyzed sample is then extracted using an organic solvent, such as a chloroform:methanol mixture.[6]
-
Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., deuterated C26:0) is added at the beginning of the procedure to ensure accuracy.[7]
2. Derivatization:
-
The extracted fatty acids are converted to their methyl esters (fatty acid methyl esters - FAMEs) to increase their volatility for GC analysis.
3. GC-MS Analysis:
-
Separation: The FAMEs are separated on a gas chromatograph equipped with a capillary column.
-
Detection and Quantification: The separated FAMEs are detected and quantified by a mass spectrometer. The levels of specific VLCFAs are determined by comparing their peak areas to that of the internal standard.[4]
Protocol 2: Quantification of Acyl-CoA Esters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the direct measurement of acyl-CoA esters, including VLCFA-CoAs, in biological matrices.[8][9][10]
1. Sample Preparation (Extraction):
-
Homogenization: Tissue or cell samples are homogenized in a cold extraction solution, often containing an acid like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) to precipitate proteins and stabilize the acyl-CoAs.[8][11]
-
Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) is added.[8]
-
Purification (Optional): Solid-phase extraction (SPE) can be used to purify and concentrate the acyl-CoAs from the extract, although some methods are designed to avoid this step to ensure high recovery.[9]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted acyl-CoAs are separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a C18 reversed-phase column.[9][12]
-
Mass Spectrometric Detection: The separated acyl-CoAs are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly specific and sensitive quantification of each acyl-CoA species.[6][8][12]
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of very-long-chain fatty acids and the experimental workflow for their analysis.
Caption: VLCFA metabolism and the defect in X-ALD.
Caption: Workflow for VLCFA and Acyl-CoA analysis.
References
- 1. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 20-Methyltricosanoyl-CoA in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of novel lipid molecules like 20-Methyltricosanoyl-CoA is crucial for advancing our understanding of cellular metabolism and identifying new therapeutic targets. However, a significant challenge in the development of lipid-based therapeutics is the potential for off-target effects, which can lead to unforeseen cellular responses and toxicity. As a very-long-chain fatty acyl-CoA (VLCFA-CoA), this compound is expected to be integrated into various metabolic and signaling pathways. In the absence of direct experimental data for this specific molecule, this guide provides a comparative framework for assessing its potential off-target effects by examining data from structurally related fatty acyl-CoAs.
Comparison with Alternative Fatty Acyl-CoAs
To predict the potential biological activities of this compound, it is useful to compare it with other well-characterized very-long-chain and branched-chain fatty acyl-CoAs. The primary known targets for some of these molecules are nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), which regulate gene expression involved in lipid and glucose metabolism.
Table 1: Comparison of Cellular Effects of Various Fatty Acyl-CoAs
| Fatty Acyl-CoA | Known/Potential On-Target Effect | Observed Off-Target or Broader Cellular Effects | Cellular Model(s) | Reference |
| This compound | Unknown | Unknown | N/A | N/A |
| Palmitoyl-CoA (C16:0) | Substrate for beta-oxidation and lipid synthesis | Allosteric regulation of various enzymes, modulation of ion channels | Various | [1][2] |
| Oleoyl-CoA (C18:1) | Substrate for lipid synthesis | Altered gene expression, changes in membrane fluidity | Fibroblasts, E. coli | [3][4] |
| Branched-Chain Fatty Acyl-CoAs (general) | Ligands for PPARα | Modulation of inflammatory gene expression, altered fatty acid synthesis gene expression | Hepatocytes, Adipocytes | [5][6][7] |
| 14-methylpentadecanoic acid (iso-BCFA) | Unknown | Decreased expression of FASN, SREBP1, CRP, and IL-6 | HepG2 cells | [5] |
| 12-methyltetradecanoic acid (anteiso-BCFA) | Unknown | Increased expression of FASN, CRP, and IL-6 | HepG2 cells | [5] |
Potential Off-Target Signaling Pathways
Based on the known activities of similar molecules, a primary candidate for off-target effects of this compound is the activation of nuclear receptors like PPARα. This could lead to widespread changes in gene expression.
Caption: Potential activation of PPARα signaling by this compound.
Experimental Protocols for Assessing Off-Target Effects
Given the lack of a known primary target for this compound, a global, unbiased approach is recommended to assess its cellular effects. The following are detailed methodologies for key experiments.
Global Proteomic Analysis
This method allows for the identification of changes in protein expression profiles in response to treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) to 80% confluency.
-
Treat cells with a range of concentrations of this compound (e.g., 1-50 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel digestion of proteins (e.g., using trypsin).
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate peptides by reverse-phase liquid chromatography.
-
Analyze peptides by tandem mass spectrometry to determine their sequence and relative abundance.
-
-
Data Analysis:
Transcriptomic Analysis (RNA-Seq)
RNA-Sequencing provides a comprehensive view of the changes in gene expression following treatment.
Methodology:
-
Cell Culture and Treatment: As described for proteomic analysis.
-
RNA Extraction:
-
Lyse cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align sequencing reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated.
-
Conduct pathway and gene ontology analysis to understand the biological implications of the expression changes.[5][9]
-
Lipidomic Profiling
This technique is essential to understand how exogenous this compound is metabolized and how it affects the overall cellular lipid landscape.
Methodology:
-
Cell Culture and Treatment: As described above.
-
Lipid Extraction:
-
Extract total lipids from cells using a biphasic solvent system (e.g., Bligh-Dyer or Folch method).
-
-
Mass Spectrometry Analysis:
-
Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS) or shotgun lipidomics.
-
-
Data Analysis:
Experimental Workflow for Off-Target Assessment
Caption: A multi-omics workflow for assessing cellular effects.
Conclusion
While direct experimental data on the off-target effects of this compound is currently unavailable, a comparative analysis with related fatty acyl-CoAs provides a valuable starting point for investigation. The provided experimental protocols for proteomics, transcriptomics, and lipidomics offer a robust framework for a comprehensive, unbiased assessment of its cellular impact. By employing these multi-omics approaches, researchers can elucidate the potential on-target and off-target mechanisms of this novel lipid molecule, paving the way for its safe and effective application in research and drug development.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A proteomic analysis of the functional effects of fatty acids in NIH 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis of a Response to Long-Chain Fatty Acid in Escherichia coli and Its Application | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells [mdpi.com]
- 7. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. web.stanford.edu [web.stanford.edu]
comparing analytical performance of different mass spectrometers for 20-Methyltricosanoyl-CoA
For researchers, scientists, and drug development professionals engaged in the study of very-long-chain fatty acid metabolism, the accurate and sensitive quantification of key intermediates like 20-Methyltricosanoyl-CoA is paramount. The choice of mass spectrometer can significantly impact the quality and reliability of these measurements. This guide provides a comparative overview of the analytical performance of three common types of mass spectrometers for the analysis of this compound, supported by established experimental protocols.
Comparative Analytical Performance
The analytical performance of different mass spectrometers for the quantification of this compound is summarized in the table below. The data is a composite of typical performances for very-long-chain acyl-CoAs, as specific data for this compound is not widely published.
| Parameter | Agilent 6495C (Triple Quadrupole) | SCIEX QTRAP 6500+ (Hybrid Triple Quadrupole-Linear Ion Trap) | Thermo Q Exactive HF (Orbitrap) |
| Principle | Tandem Quadrupole | Hybrid Quadrupole-Linear Ion Trap | High-Resolution Orbitrap |
| Primary Mode for Quantification | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Full Scan with High Resolution and Accurate Mass (HRAM) or Parallel Reaction Monitoring (PRM) |
| Sensitivity (Limit of Quantification, LOQ) | Low picomole to high femtomole range | Low picomole to high femtomole range[1] | Low to mid-picomole range |
| Dynamic Range | ~5-6 orders of magnitude[2] | ~6 orders of magnitude[2] | ~4-5 orders of magnitude |
| Mass Accuracy | ~0.1 Da | < 5 ppm (with LIT scans) | < 3 ppm |
| Mass Resolution | Unit mass resolution (~0.7 Da) | Unit mass resolution in QqQ mode; enhanced resolution in LIT mode | Up to 240,000 FWHM |
| Selectivity | High (based on specific precursor/product ion transitions) | Very High (MRM and enhanced product ion scans) | Very High (based on accurate mass) |
| Scan Speed | Very fast (up to 500 MRM/sec)[2] | Fast (polarity switching in ~5 msec)[1] | Fast for a high-resolution instrument, but generally slower than triple quadrupoles for targeted methods[3] |
| Versatility | Primarily targeted quantification | Targeted quantification and qualitative analysis (e.g., metabolite ID) | Untargeted and targeted analysis, high-resolution metabolomics |
Experimental Protocols
A generalized yet detailed experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is a synthesis of methods reported for the analysis of very-long-chain acyl-CoAs.[4]
Sample Preparation (from cell culture)
-
Cell Lysis and Extraction:
-
Wash approximately 1-10 million cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a cold extraction solvent (e.g., 80:20 methanol (B129727):water or acetonitrile).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Internal Standard Spiking:
-
Prior to extraction, spike the sample with an appropriate internal standard, such as a stable isotope-labeled very-long-chain acyl-CoA (e.g., ¹³C-labeled C24:0-CoA) or an odd-chain acyl-CoA not present in the sample, to correct for extraction inefficiency and matrix effects.
-
-
Solid Phase Extraction (SPE) (Optional but Recommended):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol, followed by equilibration with water.
-
Load the sample supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove salts and polar interferences.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile) containing a small amount of a weak base like ammonium (B1175870) hydroxide (B78521) to improve recovery.
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50:50 acetonitrile:water with 10 mM ammonium acetate).
-
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.6 µm is commonly used. For very-long-chain acyl-CoAs, a column with a longer carbon chain (e.g., C30) or a different chemistry may provide better retention and separation.
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the highly nonpolar very-long-chain acyl-CoAs.
-
Example Gradient: 0-2 min, 20% B; 2-15 min, 20-95% B; 15-20 min, 95% B; 20.1-25 min, 20% B (re-equilibration).
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C to improve peak shape and reduce viscosity.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoAs.
-
Key Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[5] Another common product ion is m/z 428.[5]
-
MRM Transition for this compound (C24H48O7S · C21H28N7O16P3):
-
Molecular Weight: Approximately 1139.7 g/mol . The monoisotopic mass of the [M+H]⁺ ion would be used for precursor selection.
-
Precursor Ion (Q1): The m/z of the protonated molecule [M+H]⁺.
-
Product Ion (Q3): The fragment ion resulting from the neutral loss of 507 Da ([M+H-507]⁺).
-
-
Instrument-Specific Settings:
-
Triple Quadrupole (e.g., Agilent 6495C, SCIEX QTRAP 6500+):
-
Set up an MRM method with the specific precursor and product ion transitions for this compound and the internal standard.
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
High-Resolution Mass Spectrometer (e.g., Thermo Q Exactive HF):
-
For targeted analysis, a Parallel Reaction Monitoring (PRM) method can be used, which involves selecting the precursor ion in the quadrupole and acquiring a high-resolution mass spectrum of the product ions in the Orbitrap.
-
For untargeted analysis, a full scan method with high resolution is used to detect the accurate mass of the precursor ion, followed by data-dependent MS/MS to confirm its identity.
-
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Common fragmentation pathway of acyl-CoAs in positive ESI-MS/MS.
References
- 1. biocompare.com [biocompare.com]
- 2. QTRAP 6500+ [uv.es]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 20-Methyltricosanoyl-CoA as a Novel Biomarker for Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of novel lipid metabolites, using the hypothetical candidate 20-Methyltricosanoyl-CoA as a potential biomarker for Tuberculosis (TB). It outlines the current landscape of TB diagnostics, offers a template for performance comparison, details necessary experimental protocols, and visualizes key pathways and workflows.
Introduction: The Need for Novel TB Biomarkers
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis. Early and accurate diagnosis is critical for effective treatment and controlling its spread.[1][2] Current diagnostic methods, while valuable, have limitations. Standard tests like the tuberculin skin test (TST) and interferon-γ release assays (IGRA) cannot distinguish between latent and active TB.[3][4][5] Sputum-based methods can be insensitive, particularly in children and HIV-infected individuals, and culture-based methods have long turnaround times.[4][6]
Consequently, there is an urgent need for novel biomarkers that are sensitive, specific, and can be measured in easily accessible samples. Host-derived lipid metabolites represent a promising avenue for biomarker discovery. Mycobacterium tuberculosis extensively manipulates host lipid metabolism for its survival, suggesting that unique lipid signatures could be indicative of active disease. This guide uses this compound, a very-long-chain fatty acyl-CoA, as a hypothetical candidate to illustrate the validation process against current standards.
Comparative Analysis of TB Diagnostic Biomarkers
A crucial step in validating a new biomarker is to benchmark its performance against existing alternatives. The following table compares our hypothetical biomarker, this compound, with established and emerging diagnostic methods for active pulmonary TB.
| Biomarker/Test | Principle | Sample Type | Sensitivity | Specificity | Time to Result | Key Advantages | Key Limitations |
| This compound | Host Lipid Metabolism | Plasma/Serum | To Be Determined | To Be Determined | 24-48 hours | Potentially non-sputum based; may reflect host-pathogen interaction. | Requires validation; complex analytical method (LC-MS/MS). |
| Sputum Smear Microscopy | Direct visualization of acid-fast bacilli.[4] | Sputum | 50-60% | ~98% | < 2 hours | Low cost, rapid.[4] | Low sensitivity, especially in paucibacillary disease.[4] |
| Mycobacterial Culture | Growth of M. tuberculosis from clinical specimens. | Sputum, Tissue | Gold Standard (~85%) | Gold Standard (~99%) | 2-8 weeks | Highest sensitivity and specificity. | Very slow, requires specialized laboratories.[3][6] |
| Xpert MTB/RIF Ultra | Nucleic Acid Amplification Test (NAAT).[1] | Sputum | 85-95% | ~99% | < 2 hours | Rapid, sensitive, detects rifampicin (B610482) resistance.[1] | Requires specific equipment, higher cost.[1] |
| Urine LAM (LF-LAM) | Detects Lipoarabinomannan, a bacterial cell wall component.[3][7] | Urine | Low (improves in HIV+ with low CD4) | ~98% | < 30 mins | Non-sputum based, point-of-care.[3] | Lacks sensitivity, especially in non-HIV-infected patients.[3] |
| Host RNA Signatures (e.g., 3-gene signature) | Measures host transcriptional response to infection.[3] | Blood | >90% | >95% | 24-48 hours | High accuracy, can differentiate from other diseases.[3] | Complex data analysis, requires further validation.[3] |
| C-Reactive Protein (CRP) | Host inflammatory protein.[6] | Blood/Plasma | High | Low | < 1 hour | Good for monitoring treatment response.[6] | Non-specific, elevated in many inflammatory conditions.[6] |
Experimental Protocols
Accurate and reproducible measurement is the cornerstone of biomarker validation. Below are detailed methodologies for the quantification of long-chain acyl-CoAs and brief descriptions of protocols for established TB tests.
Quantification of this compound via LC-MS/MS
This protocol provides a general framework for the analysis of long-chain acyl-CoAs from biological matrices like plasma or tissue homogenates, adapted from established methods.[8][9]
A. Sample Preparation & Extraction
-
Homogenization: For tissue samples, weigh ~40-50 mg of frozen tissue and place it in a pre-chilled tube with 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).[8] Add an appropriate internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA). Homogenize thoroughly on ice.
-
Extraction: Add 0.5 mL of an organic solvent mixture (e.g., Acetonitrile:Isopropanol:Methanol, 3:1:1 v/v/v).[8] Vortex the mixture vigorously for 5 minutes.
-
Phase Separation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[8]
-
Collection: Carefully collect the upper aqueous-organic supernatant containing the acyl-CoAs.
-
Drying: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial liquid chromatography mobile phase for analysis.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase: A binary gradient system is typically used.
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
-
Gradient Elution: A typical gradient might start at 20% B, increase to 65% B to elute the long-chain species, and then re-equilibrate.
-
Mass Spectrometry: Operate in positive ESI mode. Use Selected Reaction Monitoring (SRM) for quantification. The precursor ion for long-chain acyl-CoAs is typically the [M+H]+ ion, and a common product ion results from the neutral loss of the phosphopantetheine group (m/z 507).[9][10] Specific precursor/product ion transitions for this compound and the internal standard must be optimized.
C. Data Analysis and Quantification
-
Standard Curve: Prepare a calibration curve using known concentrations of a commercially available or synthesized this compound standard.
-
Quantification: Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocols for Comparator Biomarkers
-
Xpert MTB/RIF: This is an automated NAAT. The sputum sample is treated with a reagent and transferred into a single-use cartridge. The cartridge is placed in the GeneXpert machine, which performs sample processing, DNA amplification (PCR), and detection of M. tuberculosis DNA and rifampicin resistance mutations.[1]
-
Interferon-Gamma Release Assay (IGRA): A whole blood sample is incubated with specific M. tuberculosis antigens. The amount of interferon-gamma released by T-cells in response to these antigens is then measured using an ELISA-based method.[4][11]
-
Urine LAM: This is a lateral flow immunoassay. A few drops of urine are applied to the test strip. If Lipoarabinomannan is present, it binds to antibodies on the strip, resulting in a visible test line.[3]
Mandatory Visualizations
Biochemical Pathway
Caption: Activation and initial metabolism of a very-long-chain fatty acid.
Experimental Workflow
Caption: Workflow for validation of this compound via LC-MS/MS.
Logical Relationships of TB Biomarkers
Caption: Classification of Tuberculosis diagnostic biomarkers.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. stoptb.org [stoptb.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. mdpi.com [mdpi.com]
- 5. Tuberculosis - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. 2.2 Diagnostic testing for TB [who.int]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alternative biomarkers of tuberculosis infection in patients with immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 20-Methyltricosanoyl-CoA in a Laboratory Setting
The proper disposal of 20-Methyltricosanoyl-CoA, a very long-chain fatty acyl-CoA, is critical for maintaining laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS), a cautious approach should be adopted, treating the compound as a chemical waste product. Researchers, scientists, and drug development professionals must adhere to their institution's specific waste disposal protocols, managed by the Environmental Health and Safety (EHS) office.
Immediate Safety and Logistical Information
Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The disposal process should be planned before the commencement of any experiment.
Step-by-Step Disposal Plan
-
Consult Institutional Guidelines : The first and most critical step is to consult your institution's EHS office for specific procedures on chemical waste disposal. Every research facility has its own set of rules that comply with local, state, and federal regulations.
-
Segregate the Waste : Do not mix this compound waste with other waste streams, such as sharps, biohazards, or radioactive materials, unless explicitly permitted by your EHS office. Proper segregation prevents chemical reactions and ensures correct disposal.[1]
-
Use a Designated Waste Container : Place the this compound waste in a chemically compatible container that is clearly labeled. The label should include the full chemical name, concentration, and any known hazards.
-
Aqueous Solutions : For aqueous solutions containing this compound, do not pour them down the drain without explicit approval from your EHS office.[2] While some non-hazardous liquids may be approved for sink disposal, this must be determined by a qualified professional.[2]
-
Solid Waste : Any solid waste contaminated with this compound, such as pipette tips, tubes, or weighing paper, should be collected in a designated solid chemical waste container. Do not dispose of this waste in the regular trash.[2]
-
Arrange for Pickup : Once the waste container is full or the experiment is complete, arrange for a hazardous waste pickup through your institution's EHS department.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Waste Classification | Chemical Waste (pending EHS assessment) | |
| Aqueous Disposal | Prohibited without EHS approval | [2] |
| Solid Disposal | Designated solid chemical waste container | [2] |
| Container Labeling | Full chemical name, concentration, hazard info | |
| Regulatory Compliance | Adherence to local, state, and federal regulations |
Experimental Protocols
The disposal of this compound is not an experimental procedure but a regulated safety protocol. The primary "methodology" is to follow the established procedures of your institution's EHS office.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions about the disposal of this compound.
References
Personal protective equipment for handling 20-Methyltricosanoyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for 20-Methyltricosanoyl-CoA was found. The following guidance is based on general laboratory safety principles for handling biochemicals and coenzyme A derivatives. A thorough risk assessment should be conducted by qualified personnel before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to laboratory chemicals. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols.[1][2][3][4]
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols.[1][3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the substance.[4] |
| Body Protection | A lab coat or other protective clothing. | Protects skin and personal clothing from contamination.[1][5] |
| Respiratory | Use in a well-ventilated area or a fume hood. | Minimizes inhalation of any potential aerosols or dust.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines a standard operating procedure for handling this compound from receipt to disposal, designed to minimize risk and ensure procedural consistency.
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the chemical name and any hazard information.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed when not in use.
-
Consult the supplier's instructions for any specific storage temperature requirements.
-
-
Preparation and Use:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to control potential exposures.[2][3]
-
Before use, ensure all necessary PPE is worn correctly.[1][2][3][4]
-
Use only clean, compatible labware (e.g., glass or appropriate plastic).
-
Avoid generating dust or aerosols.[3]
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
-
Disposal Method:
-
The primary recommended method for disposal is through a licensed chemical waste disposal company.[6]
-
Alternatively, for small quantities, a chemical inactivation procedure to hydrolyze the thioester bond may be considered, if deemed appropriate and safe by a qualified chemist.[6] This should be followed by disposal in accordance with local regulations.[6]
-
Do not pour chemical waste down the drain.[3]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
